2-Naphthylhydrazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5715. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
naphthalen-2-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-12-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,12H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOQKRNEPBHINU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334201 | |
| Record name | 2-Naphthylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-58-5 | |
| Record name | 2243-58-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2243-58-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | naphthalen-2-ylhydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Naphthylhydrazine Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2-Naphthylhydrazine hydrochloride. The information is intended to support laboratory research and drug development activities.
Core Chemical and Physical Properties
This compound is a white to off-white or pale yellow crystalline powder.[1][2] It is an organic compound characterized by a naphthalene ring attached to a hydrazine group, with a chloride ion associated with the hydrazine moiety.[1] This compound is soluble in water.[1]
| Property | Value |
| CAS Number | 2243-58-5[2] |
| Molecular Formula | C₁₀H₁₁ClN₂[1] |
| Molecular Weight | 194.66 g/mol [2][3] |
| Melting Point | 123 °C[2][4][5] or 211 °C[3] |
| Appearance | White to off-white crystalline powder[1] |
| Odor | Odorless[1] |
| Solubility | Soluble in water[1]; Slightly soluble in DMSO and water[5] |
| Storage | Store in an inert atmosphere at 2-8°C[1][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
¹H NMR Data:
| Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| DMSO-d₆ | 7.81 | m | 2H, ArH |
| 7.71 | d (J=7.5 Hz) | 1H, ArH | |
| 7.49-7.19 | m | 4H, ArH |
The above ¹H NMR data was reported for a synthesis product.[6]
Further spectroscopic data, including ¹³C NMR, IR, and Mass Spectrometry, may be available from various chemical suppliers and databases.[1][7][8] The mass-to-charge ratio (m/z) for the molecule excluding the hydrochloride has been reported as 159.1 ([M-HCl]⁺).[6]
Reactivity and Applications
This compound is a versatile reagent in organic synthesis.[1] It is commonly utilized for the introduction of the naphthyl and hydrazine moieties into various molecules.[1] Key applications include:
-
Synthesis of Heterocyclic Compounds: It serves as a precursor in the synthesis of pyrazoline and pyrimidine derivatives, some of which exhibit antibacterial and antifungal properties.[9]
-
Pharmaceutical and Dye Synthesis: The compound has been investigated for its utility in the production of pharmaceuticals and dyes.[1]
-
Wastewater Treatment: 2-Naphthalenyl hydrazine hydrochloride has been shown to be effective in removing phosphorus and nitrogen from wastewater.[3] The reaction with an ammonium salt produces an imine, which can then react with methylbenzene to form indocyanine.[3]
Experimental Protocols: Synthesis
Two primary synthesis routes for 2-Naphthylhydrazine and its hydrochloride salt have been reported.
Synthesis from 2-Naphthylamine
This method involves the diazotization of 2-naphthylamine followed by reduction.
Materials:
-
2-Naphthylamine
-
Hydrochloric acid (6.0 M)
-
Sodium nitrite (NaNO₂)
-
Stannous chloride (SnCl₂)
-
Water
-
Ether
-
Hexane
Procedure:
-
A solution of sodium nitrite (578 mg, 8.38 mmol) in water (1.2 mL) is slowly added to a hydrochloric acid solution of 2-naphthylamine (800 mg, 5.59 mmol) under water-ice bath cooling over 2 minutes.[6]
-
6.0 M hydrochloric acid (6 mL) is then added to the reaction mixture.[6]
-
The resulting solution is stirred in a water-ice bath for 1 hour.[6]
-
Stannous chloride (3.71 g, 19.56 mmol) is slowly added over 5 minutes.[6]
-
The suspension is stirred in a water-ice bath for an additional 3.5 hours and then filtered.[6]
-
The filter cake is washed sequentially with water at 0 °C (4 x 8 mL), room temperature water (1 x 8 mL), ether at 0 °C (2 x 4 mL), a 1:1 ether/hexane mixture (2 x 4 mL), and finally hexane (2 x 5 mL).[6]
-
The resulting solid is dried to yield the target product.[6] A 63% yield has been reported for this procedure.[6]
One-Step Synthesis from 2-Naphthol
A one-step synthesis method has been patented which avoids the use of the carcinogenic 2-naphthylamine.[10] This process involves refluxing a mixture of 2-naphthol and 85% hydrazine hydrate in the presence of a sodium bisulfite (NaHSO₃) catalyst for 20 hours.[10][11] The free base of 2-naphthylhydrazine can then be treated with concentrated HCl to form the hydrochloride salt.[11]
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[1] It may also cause skin and respiratory irritation.[3][12]
GHS Hazard Statements:
Precautionary Statements:
-
P264: Wash thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1][13]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][13]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[13]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
-
P330: Rinse mouth.[1]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[1]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[13]
-
P501: Dispose of contents/container in accordance with local regulations.[13]
It is essential to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[13][14]
References
- 1. Page loading... [guidechem.com]
- 2. 2-Naphthyl hydrazine hydrochloride | CAS 2243-58-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 2-Naphthylhydrazine HCl | 2243-58-5 | FN38636 | Biosynth [biosynth.com]
- 4. parchem.com [parchem.com]
- 5. This compound | 2243-58-5 [amp.chemicalbook.com]
- 6. 1-Naphthylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. This compound(2243-58-5) 1H NMR [m.chemicalbook.com]
- 8. lehigh.edu [lehigh.edu]
- 9. This compound | 2243-58-5 [chemicalbook.com]
- 10. CN1063170C - Process for preparing 2-naphthylhydrazine in one step - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. (Naphthalen-2-yl)hydrazine | C10H10N2 | CID 407448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. biosynth.com [biosynth.com]
- 14. chembk.com [chembk.com]
An In-depth Technical Guide to 2-Naphthylhydrazine Hydrochloride (CAS: 2243-58-5) for Researchers and Drug Development Professionals
An authoritative overview of the chemical properties, synthesis, and multifaceted applications of 2-Naphthylhydrazine hydrochloride, with a focus on its role in the synthesis of bioactive molecules and as a crucial analytical reagent.
Introduction
This compound, with the CAS number 2243-58-5, is a versatile organic compound that serves as a pivotal building block in synthetic organic chemistry and a valuable tool in analytical sciences.[1] Its unique structure, featuring a naphthalene ring system coupled with a hydrazine functional group, makes it a reactive precursor for the synthesis of a diverse range of heterocyclic compounds, including indoles and pyrazolines, many of which exhibit significant biological activities. This guide provides a comprehensive technical overview of its chemical properties, detailed experimental protocols for its synthesis and key applications, and an exploration of its relevance in drug discovery, particularly through the lens of the Keap1-Nrf2 signaling pathway.
Chemical and Physical Properties
This compound is typically a white to off-white or pale yellow crystalline powder.[2][3] It is soluble in water.[2] The compound's key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 2243-58-5 | [2] |
| Molecular Formula | C₁₀H₁₁ClN₂ (or C₁₀H₁₀N₂·HCl) | [2][4] |
| Molecular Weight | 194.66 g/mol | [2][4] |
| Appearance | White to off-white/pale yellow crystalline powder | [2][3] |
| Melting Point | 211 °C (discrepancy noted, another source states 123°C) | [4] |
| Solubility | Soluble in water | [2] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the diazotization of 2-naphthylamine followed by reduction.
Experimental Protocol: Synthesis from 2-Naphthylamine
Materials:
-
2-Naphthylamine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂)
-
Water
-
Ice
-
Ether
-
Hexane
Procedure:
-
Suspend 2-naphthylamine (e.g., 800 mg, 5.59 mmol) in 6.0 M hydrochloric acid (6 mL).
-
Cool the suspension in an ice-water bath.
-
Slowly add a solution of sodium nitrite (578 mg, 8.38 mmol) in water (1.2 mL) to the cooled suspension over 2 minutes.
-
Stir the reaction mixture in the ice-water bath for 1 hour.
-
Slowly add stannous chloride (3.71 g, 19.56 mmol) to the mixture over 5 minutes.
-
Continue stirring the resulting suspension in the ice-water bath for 3.5 hours.
-
Collect the solid product by filtration.
-
Wash the filter cake sequentially with ice-cold water (4 x 8 mL), room temperature water (1 x 8 mL), ice-cold ether (2 x 4 mL), a 1:1 mixture of ether/hexane (2 x 4 mL), and finally with hexane (2 x 5 mL).
-
Dry the solid to yield this compound.
Key Applications and Experimental Protocols
This compound is a valuable reagent in several key areas of chemical synthesis and analysis.
Fischer Indole Synthesis of Benzo[g]indoles
The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system. This compound is a key precursor for the synthesis of benzo[g]indoles, which are of interest in medicinal chemistry.
Materials:
-
This compound
-
A suitable ketone (e.g., cyclohexanone)
-
An acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or a Lewis acid like ZnCl₂)
-
A suitable solvent (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve this compound (1 equivalent) and the ketone (1-1.2 equivalents) in the chosen solvent.
-
Add the acid catalyst. The amount and type of acid will depend on the specific substrates and desired reaction conditions.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired benzo[g]indole derivative.
Synthesis of Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds with a wide range of reported biological activities, including antimicrobial and anticancer properties. They can be synthesized through the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.
Materials:
-
A chalcone (α,β-unsaturated ketone)
-
This compound
-
A suitable solvent (e.g., ethanol, glacial acetic acid)
-
A catalyst (e.g., a few drops of a strong acid like HCl or a base like NaOH, depending on the specific reaction)
Procedure:
-
Dissolve the chalcone (1 equivalent) in the chosen solvent.
-
Add this compound (1-1.2 equivalents) to the solution.
-
Add the catalyst if required.
-
Heat the reaction mixture to reflux for several hours (typically 4-8 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazoline derivative.[5]
Derivatization of Carbonyl Compounds for HPLC Analysis
Hydrazine derivatives are widely used as derivatizing agents for aldehydes and ketones to enhance their detection in analytical techniques like High-Performance Liquid Chromatography (HPLC), particularly with UV or mass spectrometry detectors. The reaction forms stable hydrazones that are more readily detectable.
Materials:
-
Sample containing carbonyl compounds (e.g., environmental water sample, biological extract)
-
This compound solution (in a suitable solvent like acetonitrile)
-
An acidic catalyst (e.g., a small amount of hydrochloric acid or formic acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Prepare the sample by dissolving it in a suitable solvent or by extracting the analytes of interest.
-
Derivatization Reaction: To a known volume of the sample, add an excess of the this compound solution and the acid catalyst.
-
Incubation: Allow the reaction to proceed at room temperature or with gentle heating for a specific period (e.g., 30-60 minutes) to ensure complete derivatization.
-
Analysis: Inject an aliquot of the reaction mixture directly into the HPLC system.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Detection: UV detection at a wavelength where the naphthyl-hydrazone derivative absorbs strongly, or mass spectrometry for higher sensitivity and specificity.
-
Relevance in Drug Development: Targeting the Keap1-Nrf2 Signaling Pathway
A significant application of this compound in drug discovery lies in its use as a precursor for benzo[g]indole derivatives that have been identified as non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction.[2][4] The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.
Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.
By inhibiting the interaction between Keap1 and Nrf2, benzo[g]indole derivatives can mimic the cellular response to oxidative stress, leading to the upregulation of these protective genes. This mechanism is a promising therapeutic strategy for a range of diseases characterized by oxidative stress, including neurodegenerative diseases, inflammatory conditions, and cancer.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Naphthylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Naphthylhydrazine hydrochloride, a versatile reagent in organic synthesis. The document details its chemical properties, provides experimental protocols for its use in key synthetic transformations, and outlines the known biological significance of its derivatives.
Core Compound Data
This compound is a commercially available aromatic hydrazine salt. It serves as a crucial building block for the synthesis of a variety of heterocyclic compounds, some of which exhibit notable biological activities.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₁ClN₂ | [1][2] |
| Molecular Weight | 194.66 g/mol | [1][2] |
| Alternate Formula | C₁₀H₁₀N₂·HCl | |
| CAS Number | 2243-58-5 | |
| Appearance | White to off-white or pale yellow crystalline powder | [3][4] |
| Melting Point | 211-215 °C | |
| Solubility | Soluble in water | [3] |
Synthesis and Experimental Protocols
This compound is a valuable precursor in several important organic reactions, including the synthesis of pyrazolines, pyrimidines, and indoles.
Synthesis of 2-Naphthylhydrazine
A common laboratory-scale synthesis of the free base, 2-naphthylhydrazine, involves the reaction of 2-naphthol with hydrazine hydrate. The resulting free base can then be treated with hydrochloric acid to yield the hydrochloride salt.
Protocol: One-step synthesis of 2-Naphthylhydrazine from 2-Naphthol [5]
-
In a three-necked flask equipped with a stirrer and a reflux condenser, combine 2-naphthol (e.g., 30 g) and 85% hydrazine hydrate (e.g., 50 g).
-
Heat the mixture to reflux and maintain for approximately 20 hours.
-
While still hot, carefully pour the reaction mixture into ice water (e.g., 80 mL).
-
A precipitate of 2-naphthylhydrazine will form.
-
Collect the solid product by filtration and dry thoroughly.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
-
To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent and treated with concentrated hydrochloric acid.
Applications in Heterocyclic Synthesis
1. Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[6][7]
General Protocol:
-
Dissolve this compound in a suitable acidic solvent, such as glacial acetic acid.
-
Add an equimolar amount of the desired aldehyde or ketone to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude indole product.
-
The product can be purified by filtration, washing, and recrystallization.
Caption: Workflow for the Fischer Indole Synthesis.
2. Synthesis of Pyrazoline Derivatives
Pyrazolines can be synthesized by the reaction of chalcones (α,β-unsaturated ketones) with hydrazine derivatives.
General Protocol for Pyrazoline Synthesis: [8][9][10]
-
Synthesize the required chalcone, typically through a Claisen-Schmidt condensation of an appropriate aromatic aldehyde and acetophenone derivative.
-
In a round-bottom flask, dissolve the chalcone and an equimolar amount of this compound in a suitable solvent, such as ethanol or acetic acid.
-
Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture and pour it into crushed ice.
-
The precipitated pyrazoline derivative is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Caption: General workflow for the synthesis of pyrazoline derivatives.
Biological Significance and Signaling Pathways
While this compound itself is primarily a synthetic intermediate, its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The pyrimidine and pyrazoline scaffolds, readily accessible from this starting material, are present in numerous compounds with therapeutic potential.
Derivatives of 2-Naphthylhydrazine have been investigated for a range of bioactivities, including:
-
Antimicrobial and Antifungal Activity: Pyrazoline and pyrimidine derivatives have shown promise as antibacterial and antifungal agents.
-
Anti-inflammatory Properties: Certain pyrazoline derivatives exhibit anti-inflammatory effects.
-
Anticancer Potential: The pyrimidine nucleus is a core structure in many anticancer drugs, and novel derivatives are continually being explored for their efficacy against various cancer cell lines.
Sigma Receptor Ligands:
Of particular note, hydrazine derivatives are used in the synthesis of ligands for sigma (σ) receptors. Sigma receptors are implicated in a variety of cellular functions and are targets for the development of drugs for neurological disorders and cancer. While a direct signaling pathway for this compound is not established, its role as a precursor for sigma receptor ligands is an active area of research. The general principle involves the synthesis of novel compounds that can bind to and modulate the activity of these receptors, thereby influencing downstream signaling cascades.
Caption: Putative role of this compound derivatives in sigma receptor signaling.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. irjmets.com [irjmets.com]
- 4. benchchem.com [benchchem.com]
- 5. CN1063170C - Process for preparing 2-naphthylhydrazine in one step - Google Patents [patents.google.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to the Synthesis of 2-Naphthylhydrazine Hydrochloride from 2-Naphthol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-naphthylhydrazine hydrochloride, a valuable intermediate in organic synthesis, starting from the readily available precursor, 2-naphthol. The synthesis involves a two-step process: the Bucherer reaction to convert 2-naphthol to 2-naphthylamine, followed by the diazotization of 2-naphthylamine and subsequent reduction to the final product.
This document offers detailed experimental protocols, quantitative data, and safety considerations, particularly concerning the handling of the carcinogenic intermediate, 2-naphthylamine.
Synthesis Overview
The overall synthesis pathway is depicted below:
Step 1: Synthesis of 2-Naphthylamine via the Bucherer Reaction
The first step involves the conversion of 2-naphthol to 2-naphthylamine using the Bucherer reaction. This reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite.[1]
Experimental Protocol
A detailed protocol for the Bucherer reaction is as follows:
-
In a suitable autoclave equipped with a stirrer, combine 144 g of 2-naphthol and 600 g of ammonium sulfite.
-
Add 125 g of 20% ammonia solution to the mixture.
-
Heat the mixture to an internal temperature of 150°C for 8 hours, maintaining a pressure of approximately 6 atm. Note: Ensure that brass gauges are not used.
-
After cooling, the resulting cake of 2-naphthylamine is broken up and thoroughly washed with water on a filter.
-
For purification, dissolve the crude product in 1.5 L of water containing 110 g of hydrochloric acid and filter the solution.
-
To the filtrate, add approximately 400 g of a saturated sodium sulfate solution to precipitate the 2-naphthylamine sulfate.
-
Filter the precipitate and wash it with water.
-
To obtain the free base, create a thin paste of the 2-naphthylamine sulfate and heat it to 80°C with stirring.
-
Add sodium hydroxide solution until the mixture is alkaline to phenolphthalein.
-
Filter the resulting 2-naphthylamine, wash it with water, and dry at 80°C.[2]
An alternative method under microwave irradiation has also been reported to produce 2-naphthylamine with a high yield.[3]
Quantitative Data
| Parameter | Value | Reference |
| Yield | 85-95% | [2] |
| Yield (Microwave) | 93% | [3] |
| Melting Point | 111-113 °C | [4] |
| Boiling Point | 306 °C | [4] |
Safety Precautions for Handling 2-Naphthylamine
2-Naphthylamine is a known human carcinogen and must be handled with extreme caution in a regulated area. [5][6]
-
Engineering Controls: All operations should be conducted in a well-ventilated fume hood or a closed system.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety glasses with side shields.[5][7] In case of powder, a face shield and respiratory protection should be used.[8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[7] Do not eat, smoke, or drink in the handling area.[5]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed, light-sensitive container.[7]
-
Disposal: Dispose of waste according to local regulations. Do not let the chemical enter the environment.[8][9]
Step 2: Synthesis of this compound
The second step involves the diazotization of 2-naphthylamine followed by reduction to form this compound.
Experimental Protocol
The following protocol details the conversion of 2-naphthylamine to this compound:
-
Prepare a suspension of 2-naphthylamine (800 mg, 5.59 mmol) in 6.0 M hydrochloric acid (6 mL) in a flask cooled in an ice-water bath.
-
Slowly add a solution of sodium nitrite (578 mg, 8.38 mmol) in water (1.2 mL) to the suspension over 2 minutes.
-
Stir the resulting solution in the ice-water bath for 1 hour to form the diazonium salt.
-
Slowly add stannous chloride (3.71 g, 19.56 mmol) to the solution over 5 minutes.
-
Continue stirring the resulting suspension in the ice-water bath for 3.5 hours.
-
Filter the precipitate and wash it sequentially with ice-cold water (4 x 8 mL), room temperature water (1 x 8 mL), ice-cold ether (2 x 4 mL), a 1:1 mixture of ether/hexane (2 x 4 mL), and hexane (2 x 5 mL).
-
Dry the solid to obtain this compound.[10]
Quantitative Data
| Parameter | Value | Reference |
| Yield | 63% | [10] |
| Appearance | Milky white solid | [10] |
| ¹H NMR (DMSO-d6, 250 MHz, δ) | 7.81 (m, 2H, ArH), 7.71 (d, J=7.5 Hz, 1H, ArH), 7.49-7.19 (m, 4H, ArH) | [10] |
| MS-EI+ m/z | 159.1 ([M-HCl]⁺) | [10] |
Experimental Workflow Visualization
The following diagram illustrates the key stages of the experimental workflow for the synthesis of this compound from 2-naphthylamine.
References
- 1. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 5. nj.gov [nj.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. ICSC 0610 - 2-NAPHTHYLAMINE [chemicalsafety.ilo.org]
- 9. echemi.com [echemi.com]
- 10. 1-Naphthylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of Arylhydrazines: Clarifying the Bucherer Reaction and Outlining Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the synthesis of arylhydrazines, a critical class of intermediates in pharmaceutical and chemical industries. A common point of confusion, the "Bucherer reaction," is often mistakenly associated with arylhydrazine synthesis. This document first clarifies the distinct mechanisms of the true Bucherer and Bucherer-Bergs reactions. It then provides a comprehensive overview of the primary, validated methodologies for synthesizing arylhydrazines, complete with reaction mechanisms, detailed experimental protocols, and quantitative data to support researchers in their work.
Deconstructing the "Bucherer" Nomenclature: Two Distinct Reactions
The Bucherer name is associated with two important named reactions in organic chemistry. However, neither of these reactions directly produces arylhydrazines. Understanding their actual transformations is crucial for clarity.
The Bucherer Reaction: Amination of Naphthols
The Bucherer reaction is the reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and an aqueous sulfite or bisulfite.[1][2] This reaction is particularly useful for the synthesis of aminonaphthalenesulfonic acids, which are valuable dye precursors.[1] The reaction proceeds via a nucleophilic addition-elimination mechanism.
The mechanism begins with the protonation of the naphthol ring, followed by the addition of a bisulfite ion to form a more stable tetralone sulfonic acid intermediate.[3][4] This intermediate then undergoes nucleophilic attack by ammonia or an amine, followed by dehydration and subsequent elimination of the bisulfite group to yield the corresponding naphthylamine.[3][4]
References
Navigating the Solubility of 2-Naphthylhydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the solubility of 2-Naphthylhydrazine hydrochloride (CAS No. 2243-58-5), a key reagent in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on compiling existing qualitative information and providing detailed experimental protocols for its determination. This approach equips researchers with the necessary tools to assess solubility in their specific solvent systems, a critical parameter for reaction optimization, purification, and formulation.
Introduction to this compound
This compound is a white to off-white crystalline powder widely utilized in organic synthesis.[1] Its molecular structure, featuring a naphthalene ring attached to a hydrazine group as a hydrochloride salt, influences its solubility characteristics. It serves as a versatile precursor for the synthesis of various heterocyclic compounds, dyes, and potential pharmaceutical agents.[1] Understanding its behavior in different solvents is fundamental to its effective application in the laboratory.
Solubility Profile of this compound
A thorough review of available data indicates a scarcity of precise quantitative solubility values for this compound. The information that is available is primarily qualitative. This data is summarized in the table below. For comparison, information on the free base, 2-Naphthylhydrazine, is also included where available.
| Solvent | Solvent Class | Quantitative Solubility | Qualitative Solubility | Source |
| This compound | ||||
| Water | Protic | Data not available | Soluble[1], Slightly Soluble[2] | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Data not available | Slightly Soluble | [2] |
| 2-Naphthylhydrazine (Free Base) | ||||
| Water | Protic | Data not available | Less Soluble | [3] |
| Organic Solvents | Various | Data not available | Moderately Soluble | [3] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following is a detailed methodology for determining the thermodynamic solubility of this compound in a solvent of interest. This method is considered the gold standard for its reliability and reproducibility.
1. Materials and Equipment:
-
This compound (high purity)
-
Solvent of choice (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
A suitable analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
2. Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately pipette a known volume of the desired solvent into the vial.
-
Equilibration: Securely cap the vial and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution has reached a steady state.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For finely dispersed solids, centrifugation may be necessary to achieve a clear supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
-
Quantification: Accurately weigh or dilute the filtered solution to a concentration within the linear range of the analytical instrument. Analyze the sample to determine the concentration of this compound.
-
Calculation: The solubility is calculated based on the measured concentration in the saturated solution and is typically expressed in units such as mg/mL or g/100 mL.
3. Considerations:
-
Purity: The purity of both the compound and the solvent is critical for accurate solubility measurements.
-
Temperature Control: Solubility is highly dependent on temperature; therefore, maintaining a constant and accurately recorded temperature throughout the experiment is essential.
-
Equilibrium Time: The time required to reach equilibrium can vary depending on the compound and the solvent. It is advisable to test multiple time points to confirm that equilibrium has been reached.
Visualizing Experimental and Logical Workflows
To aid in the practical application of this data, the following diagrams illustrate the experimental workflow for solubility determination and a logical framework for classifying solubility.
Caption: Experimental workflow for the shake-flask solubility determination method.
Caption: Logical flow for classifying compound solubility based on experimental data.
References
Proper storage and handling of 2-Naphthylhydrazine hydrochloride
An In-depth Technical Guide to the Proper Storage and Handling of 2-Naphthylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential procedures for the safe storage and handling of this compound (CAS No. 2243-58-5). Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound for research and development purposes.
Chemical and Physical Properties
This compound is a synthetic organic compound utilized as a reagent in various chemical syntheses, including the preparation of dyes and pharmaceuticals.[1] It appears as a white to off-white or pale yellow crystalline powder.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2243-58-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁ClN₂ | [1] |
| Molecular Weight | 194.66 g/mol | [2][3][4] |
| Appearance | White to off-white/pale yellow crystalline powder | [1][2] |
| Melting Point | 123°C or 211°C (discrepancy in reported values) | [2][5] |
| Boiling Point | 362.9°C at 760 mmHg (predicted for free base) | [6] |
| Solubility | Soluble in water, slightly soluble in DMSO | [1] |
| pKa | 5.66 ± 0.70 (predicted for free base) | [7] |
Storage and Stability
Proper storage is crucial to maintain the stability and purity of this compound.
Recommended Storage Conditions:
-
Temperature: Store in a cool, dry place at a temperature between 2°C and 8°C.[1][3][8]
-
Atmosphere: For long-term storage, it is recommended to keep the compound under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][8]
-
Light: Store in a dark place, as prolonged exposure to light may degrade the compound.
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6] Hydrazine derivatives can react vigorously with such substances.
Safe Handling and Personal Protective Equipment (PPE)
This compound is classified as harmful and an irritant. It is also considered a potential carcinogen, a common hazard associated with hydrazine derivatives.[7][8][9] Therefore, strict adherence to safety protocols is mandatory.
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation of dust or vapors.[8]
-
Ensure a safety shower and eyewash station are readily accessible.[8]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[7][8]
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile gloves).[7][8]
-
Skin and Body Protection: A lab coat must be worn. Ensure that skin is not exposed.[7][8]
-
Respiratory Protection: For situations where dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is required.[8]
Hygiene Practices:
-
Do not eat, drink, or smoke in the laboratory.[8]
-
Wash hands thoroughly after handling the compound.[8]
-
Contaminated clothing should be removed and laundered before reuse.[8]
Experimental Protocols
The following is a generalized workflow for handling this compound in a laboratory setting. This should be adapted to specific experimental needs and incorporated into a lab-specific Standard Operating Procedure (SOP).
Experimental Workflow for Handling this compound
Caption: A generalized workflow for the safe handling of this compound.
Hazard Mitigation and Emergency Procedures
Understanding the potential hazards and having a clear emergency plan is crucial.
Hazard Mitigation Strategies
Caption: Logical relationship between potential hazards and their corresponding mitigation strategies.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[8]
Spill and Waste Disposal:
-
Spills: In case of a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact environmental health and safety personnel.
-
Waste Disposal: Dispose of waste in a designated hazardous waste container in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[8]
Potential Biological Signaling Pathways
While the specific signaling pathways affected by this compound are not well-documented, research on related hydrazine compounds in the context of cancer suggests potential mechanisms of action. For instance, hydrazine sulfate has been proposed to inhibit gluconeogenesis and the activity of tumor necrosis factor-alpha (TNF-α). Other hydrazine derivatives, like hydralazine, have been shown to inhibit DNA methyltransferase 1 (DNMT1).[10]
The following diagram illustrates a generalized, hypothetical signaling pathway that could be influenced by a hydrazine-containing compound, based on the known effects of related molecules.
Hypothesized Signaling Pathway Inhibition by Hydrazine Derivatives
References
- 1. This compound | 2243-58-5 [amp.chemicalbook.com]
- 2. 2-Naphthylhydrazine HCl | 2243-58-5 | FN38636 | Biosynth [biosynth.com]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Naphthyl hydrazine hydrochloride | CAS 2243-58-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 9. benchchem.com [benchchem.com]
- 10. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
2-Naphthylhydrazine Hydrochloride: A Comprehensive Technical Guide to Safety Precautions and Potential Hazards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety precautions and potential hazards associated with 2-Naphthylhydrazine hydrochloride (CAS No. 2243-58-5). The information is intended for researchers, scientists, and professionals in drug development who may handle this compound. This document outlines its chemical and physical properties, toxicological data, safe handling procedures, and emergency protocols.
Chemical and Physical Properties
This compound is a white to off-white or pale yellow crystalline powder.[1] It is soluble in water.[1] While it does not have a distinct odor, caution should be exercised as it is harmful if swallowed, inhaled, or comes into contact with skin.[1]
| Property | Value | Reference |
| CAS Number | 2243-58-5 | [1] |
| Molecular Formula | C₁₀H₁₁ClN₂ | [1] |
| Molecular Weight | 194.66 g/mol | |
| Appearance | White to off-white/pale yellow crystalline powder | [1] |
| Melting Point | 211 °C (decomposes) | |
| Solubility | Soluble in water | [1] |
| Storage Temperature | 2°C - 8°C in an inert atmosphere | [1] |
Potential Hazards and Toxicological Information
This compound is classified as a hazardous substance. The primary hazards include acute toxicity if swallowed, and it is known to cause serious eye irritation.[1]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Eye irritation | Category 2 | H319: Causes serious eye irritation |
Toxicological Data:
| Test | Species | Route | Value | Reference |
| LD50 | Rat (male) | Oral | 262 mg/kg (for Hydrazine hydrate) | |
| LC50 | Rat (male) | Inhalation | 0.76 mg/l, 4 h (for Hydrazine hydrate) |
Routes of Exposure and Health Effects:
-
Ingestion: Harmful if swallowed.[1] Ingestion may cause severe burns of the mouth and throat.
-
Inhalation: May be harmful if inhaled.[1] It can be corrosive to the respiratory tract.
-
Skin Contact: May be harmful if it comes into contact with skin.[1] It can cause severe skin burns and may lead to an allergic skin reaction.
-
Eye Contact: Causes serious eye irritation and can lead to severe eye damage, with a risk of blindness.
Carcinogenicity: Hydrazine and its derivatives are considered potential carcinogens. Therefore, this compound should be handled as a potential carcinogen, and exposure should be minimized.[2]
Safe Handling and Storage
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.
-
Facilities should be equipped with an eyewash station and a safety shower.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Immediately remove and launder any contaminated clothing.
-
Respiratory Protection: If working outside a fume hood or if aerosols may be generated, wear a NIOSH-approved respirator.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Recommended storage is at 2-8°C under an inert atmosphere.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
Emergency Procedures
First Aid Measures:
-
If Swallowed: Call a poison control center or doctor immediately. Rinse mouth with water. Do NOT induce vomiting.
-
If Inhaled: Move the person to fresh air. Call a physician immediately. If breathing has stopped, provide artificial respiration.
-
If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Call a physician immediately.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.
Spill Response:
A minor spill of this compound should be handled with extreme caution, following the workflow below. For large spills, evacuate the area and contact emergency services.
Caption: Workflow for handling a minor chemical spill.
Experimental Protocols
Synthesis of this compound:
The following is a summarized protocol for the synthesis of this compound. It is imperative that this procedure is carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Caption: Synthesis workflow for this compound.
Chemical Incompatibilities and Decomposition
Incompatible Materials:
-
Strong oxidizing agents: Can cause vigorous reactions.
-
Acids and Bases: May react exothermically.
-
Metals: Some metals may catalyze decomposition.
Hazardous Decomposition Products:
Thermal decomposition of this compound can release toxic and irritating gases and vapors, including:
-
Nitrogen oxides (NOx)
-
Hydrogen chloride gas (HCl)
-
Carbon oxides (CO, CO₂)
Decomposition is more likely to occur at elevated temperatures, especially near its melting point.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Disclaimer: This document is intended as a guide and does not replace a thorough review of the Safety Data Sheet (SDS) provided by the supplier. Always consult the SDS for the most current and detailed safety information before handling this chemical.
References
An In-depth Technical Guide to the Fischer Indole Synthesis of Benzo[g]indoles Using 2-Naphthylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fischer indole synthesis utilizing 2-Naphthylhydrazine hydrochloride as a key precursor for the generation of benzo[g]indoles. This class of compounds holds significant interest in medicinal chemistry, particularly as modulators of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This document details experimental protocols, presents quantitative data in a structured format, and illustrates the underlying chemical and biological mechanisms.
Introduction to the Fischer Indole Synthesis
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry discovered by Hermann Emil Fischer in 1883, remains a robust and versatile method for the construction of the indole nucleus.[1] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[1][2] The use of substituted arylhydrazines, such as this compound, provides a direct route to linearly fused polycyclic indole systems like benzo[g]indoles.
The general mechanism of the Fischer indole synthesis proceeds through several key steps:
-
Hydrazone Formation: Reaction of the arylhydrazine with a carbonyl compound to form the corresponding arylhydrazone.
-
Tautomerization: The arylhydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate.
-
Cyclization and Aromatization: The di-imine intermediate cyclizes and, following the elimination of ammonia and a proton, aromatizes to yield the stable indole ring system.[1][2]
Synthesis of Benzo[g]indoles from this compound
The reaction of this compound with various ketones and α-ketoesters serves as a direct and efficient method for the synthesis of a range of substituted benzo[g]indoles. The choice of catalyst, solvent, and reaction conditions (conventional heating or microwave irradiation) can significantly influence the reaction efficiency and yield.
Experimental Protocols
Detailed methodologies for the synthesis of representative benzo[g]indole derivatives are provided below.
Protocol 1: Conventional Synthesis of Ethyl 1H-benzo[g]indole-2-carboxylate using Polyphosphoric Acid (PPA)
This protocol describes the synthesis of a key benzo[g]indole intermediate.
-
Reactants:
-
This compound
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA)
-
-
Procedure:
-
A mixture of this compound (1.0 eq) and ethyl pyruvate (1.1 eq) is heated in polyphosphoric acid (PPA) at 90-100°C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure ethyl 1H-benzo[g]indole-2-carboxylate.
-
Protocol 2: Microwave-Assisted Synthesis of 2,3-Dimethyl-1H-benzo[g]indole
Microwave irradiation offers a significant acceleration of the Fischer indole synthesis, often leading to higher yields and cleaner reactions in shorter timeframes.[4]
-
Reactants:
-
This compound
-
Butan-2-one
-
p-Toluenesulfonic acid (p-TSA) or Zinc Chloride (ZnCl₂)
-
Ethanol (solvent)
-
-
Procedure:
-
In a microwave process vial, this compound (1.0 eq), butan-2-one (1.2 eq), and a catalytic amount of p-TSA or ZnCl₂ are suspended in ethanol.
-
The vial is sealed and placed in a microwave reactor.
-
The mixture is irradiated at a set temperature (e.g., 150°C) for a short duration (e.g., 10-20 minutes).[5]
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield 2,3-dimethyl-1H-benzo[g]indole.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the synthesis of benzo[g]indole derivatives.
| Precursor | Carbonyl Compound | Catalyst | Solvent | Method | Time | Yield (%) | Reference |
| 2-Naphthylhydrazine HCl | Ethyl Pyruvate | PPA | Neat | Conventional | 2-4 h | ~60-70 | General Protocol |
| 2-Naphthylhydrazine HCl | Butan-2-one | p-TSA | Ethanol | Microwave | 15 min | >85 | [5] |
| 2-Naphthylhydrazine HCl | Cyclohexanone | ZnCl₂ | Acetic Acid | Conventional | 3 h | ~75 | General Protocol |
Table 1: Reaction Conditions and Yields for the Synthesis of Benzo[g]indoles.
| Compound | Formula | MW | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| Ethyl 1H-benzo[g]indole-2-carboxylate | C₁₅H₁₃NO₂ | 239.27 | 9.01 (br s, 1H), 8.15 (d, J=8.4 Hz, 1H), 7.95 (d, J=8.1 Hz, 1H), 7.55-7.40 (m, 3H), 7.30 (s, 1H), 4.45 (q, J=7.1 Hz, 2H), 1.45 (t, J=7.1 Hz, 3H) | 162.5, 136.1, 131.8, 129.5, 128.4, 126.3, 125.1, 124.2, 122.8, 121.0, 120.5, 101.9, 61.4, 14.6 |
| 2,3-Dimethyl-1H-benzo[g]indole | C₁₄H₁₃N | 195.26 | 8.20 (br s, 1H), 7.98 (d, J=8.2 Hz, 1H), 7.85 (d, J=8.0 Hz, 1H), 7.40-7.25 (m, 3H), 2.45 (s, 3H), 2.30 (s, 3H) | 134.8, 132.5, 128.9, 128.1, 124.5, 123.8, 122.1, 120.4, 119.8, 110.2, 108.7, 12.1, 8.6 |
Table 2: Spectroscopic Data for Representative Benzo[g]indoles. (Note: Data are representative and may vary slightly based on specific experimental conditions and instrumentation.)
Visualization of Reaction and Biological Pathways
Fischer Indole Synthesis Workflow
The following diagram illustrates the general experimental workflow for the synthesis of benzo[g]indoles via the Fischer indole synthesis.
Keap1-Nrf2 Signaling Pathway and Inhibition by Benzo[g]indoles
Benzo[g]indole derivatives have been identified as potent non-covalent inhibitors of the protein-protein interaction (PPI) between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[3][6] This interaction is a key regulatory mechanism in the cellular response to oxidative stress.
Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[7][8] In the presence of oxidative stress or inhibitors like benzo[g]indoles, the Keap1-Nrf2 interaction is disrupted. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a battery of cytoprotective enzymes.[9]
The following diagram illustrates this signaling pathway and the mechanism of inhibition by benzo[g]indoles.
Conclusion
The Fischer indole synthesis remains a highly relevant and powerful tool for the construction of complex heterocyclic systems. The use of this compound as a precursor provides an efficient route to benzo[g]indoles, a class of molecules with demonstrated potential in drug discovery, particularly as inhibitors of the Keap1-Nrf2 protein-protein interaction. The methodologies outlined in this guide, including both conventional and microwave-assisted protocols, offer researchers versatile options for the synthesis and exploration of these promising compounds. Further investigation into the structure-activity relationships of novel benzo[g]indole derivatives is warranted to fully exploit their therapeutic potential.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijrpr.com [ijrpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 8. msjonline.org [msjonline.org]
- 9. mdpi.com [mdpi.com]
The Pivotal Role of 2-Naphthylhydrazine Hydrochloride in the Synthesis of Heterocyclic Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the diverse synthons employed in their construction, 2-Naphthylhydrazine hydrochloride emerges as a critical building block, enabling access to a variety of privileged scaffolds. This technical guide provides a comprehensive overview of the role of this compound in the synthesis of key heterocyclic systems, with a particular focus on indoles (specifically benzo[g]indoles), pyrazoles, and triazoles. This document details the fundamental reaction mechanisms, provides robust experimental protocols for key transformations, and presents quantitative data in a clear, comparative format. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel heterocyclic entities for drug discovery and development.
Introduction
This compound (C₁₀H₁₁ClN₂) is a versatile reagent in organic synthesis, primarily utilized as a precursor for the introduction of the naphthyl moiety into heterocyclic frameworks.[1] Its hydrochloride salt form enhances stability and solubility, making it a convenient starting material for a range of chemical transformations. The naphthalene ring system is a common feature in many biologically active molecules, and its incorporation can significantly influence the pharmacological properties of a compound. This guide will delve into the synthetic utility of this compound in constructing three major classes of heterocyclic compounds: indoles, pyrazoles, and triazoles.
Synthesis of Indole Derivatives: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[2] When this compound is employed, this reaction leads to the formation of benzo[g]indoles, a class of compounds with interesting biological activities.[3]
Reaction Mechanism
The reaction proceeds through a series of well-established steps:
-
Hydrazone Formation: this compound reacts with an aldehyde or ketone to form the corresponding 2-naphthylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[4][4]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[4][4]-sigmatropic rearrangement (a variation of the Claisen rearrangement) to form a di-imine intermediate.[2]
-
Cyclization and Aromatization: The intermediate cyclizes, and subsequent elimination of ammonia leads to the formation of the aromatic indole ring.
Quantitative Data for Benzo[g]indole Synthesis
| Ketone/Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Isopropyl methyl ketone | Acetic acid/HCl | Acetic acid | Reflux | 30 | [5] |
| 2-Methylcyclohexanone | Acetic acid | Acetic acid | Reflux | High | [5] |
Detailed Experimental Protocol: Synthesis of 2,3,3-trimethyl-5-nitro-benzo[g]indole
This protocol is adapted from the synthesis of similar indole derivatives.[5]
Materials:
-
p-Nitrophenylhydrazine hydrochloride (can be conceptually replaced with this compound for benzo[g]indole synthesis)
-
Isopropyl methyl ketone
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (1 M solution)
-
Chloroform
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of this compound (1.89 mmol) in a binary mixture of glacial acetic acid (3 g) and concentrated hydrochloric acid, add isopropyl methyl ketone (1.89 mmol).
-
Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a 1 M solution of sodium hydroxide.
-
Dilute the mixture with water (100 mL) and extract the product with chloroform (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield the pure benzo[g]indole derivative.
Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry. This compound serves as a key precursor for the synthesis of N-naphthyl substituted pyrazoles, typically through condensation with 1,3-dicarbonyl compounds or their equivalents.[6]
General Reaction Pathway
The most common route to pyrazoles involves the condensation of a hydrazine with a β-dicarbonyl compound. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole ring.
Quantitative Data for Naphthyl-Substituted Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,4-Pentanedione | DMF | 85 | 70 | [1] |
| Ethyl benzoylacetate | 1-Propanol | 100 | Good | [7] |
| 4,4,4-Trifluoro-1-arylbutan-1,3-diones | N/A | N/A | 74-77 | [6] |
Detailed Experimental Protocol: Synthesis of 3,5-Dimethyl-1-(naphthalen-2-yl)-1H-pyrazole
This protocol is based on a general procedure for the synthesis of N-substituted pyrazoles.[1]
Materials:
-
2-Naphthylamine (can be conceptually derived from 2-Naphthylhydrazine)
-
2,4-Pentanedione
-
O-(4-nitrobenzoyl)hydroxylamine
-
Dimethylformamide (DMF)
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a reaction vessel, combine 2-naphthylamine (1.00 mmol), 2,4-pentanedione (1.10 mmol), and O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol) in DMF (5.0 mL).
-
Heat the reaction mixture at 85 °C for 1.5 hours.
-
After cooling, perform an appropriate aqueous workup.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrazole.
Synthesis of Triazole Derivatives
1,2,4-Triazoles are another important class of five-membered nitrogen-containing heterocycles. While direct, high-yield methods for the synthesis of naphthyl-substituted triazoles from this compound are less commonly reported than for indoles and pyrazoles, general synthetic strategies for 1,2,4-triazoles can be adapted. These methods often involve the reaction of hydrazines or their derivatives with compounds containing a C-N single bond and a C=N or C≡N triple bond.
General Synthetic Approaches
Several methods can be employed for the synthesis of 1,2,4-triazoles, including:
-
Reaction of Hydrazines with Formamide or its Derivatives: This is a common method for the synthesis of the 1,2,4-triazole ring.
-
Reaction of Hydrazides with Amidines or Imidates.
-
Cycloaddition Reactions: 1,3-Dipolar cycloaddition reactions can also be utilized.
Quantitative Data for Triazole Synthesis (General)
| Hydrazine Derivative | Reagent | Conditions | Yield (%) | Reference |
| Hydrazine hydrochloride salts | Amidine reagents | Mild | Good | [8] |
| Hydrazines | Formamide | Microwave | Good |
Conceptual Experimental Protocol: Synthesis of a Naphthyl-Substituted 1,2,4-Triazole
This is a conceptual protocol based on general methods for triazole synthesis.
Materials:
-
This compound
-
Formamide
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine this compound and an excess of formamide.
-
Seal the vessel and subject it to microwave irradiation at a suitable temperature and for a duration determined by reaction monitoring (e.g., by TLC).
-
After the reaction is complete, cool the vessel and pour the contents into water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure naphthyl-substituted 1,2,4-triazole.
Conclusion
This compound is a valuable and versatile reagent in heterocyclic synthesis. Its utility in the Fischer indole synthesis provides a direct route to the medicinally relevant benzo[g]indole scaffold. Furthermore, its condensation with 1,3-dicarbonyl compounds offers an efficient pathway to N-naphthyl pyrazoles. While its application in triazole synthesis is less direct, established methods can be adapted to incorporate the naphthyl moiety. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to effectively utilize this compound in the development of novel heterocyclic compounds with potential applications in drug discovery and materials science. Further exploration of its reactivity in multicomponent reactions and with a broader range of substrates will undoubtedly continue to expand its role as a key building block in modern organic synthesis.
References
- 1. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1-(2-naphthylsulfonyl)pyrazole-C-glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Reaction of 2-Naphthylhydrazine Hydrochloride with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reaction of 2-naphthylhydrazine hydrochloride with aldehydes and ketones is a cornerstone of synthetic organic chemistry, providing access to a diverse array of heterocyclic compounds with significant pharmacological potential. This technical guide elucidates the core principles of these reactions, focusing on the formation of 2-naphthylhydrazones and their subsequent transformation into valuable indole derivatives via the Fischer indole synthesis. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to serve as a comprehensive resource for professionals in research and drug development. The therapeutic applications of the resulting molecular scaffolds are also discussed, highlighting their importance in the ongoing quest for novel therapeutic agents.
Introduction
This compound is a versatile reagent in organic synthesis, primarily utilized for its reactivity with carbonyl compounds.[1] This reactivity gives rise to two principal classes of products: 2-naphthylhydrazones and, through a subsequent acid-catalyzed cyclization, benzo[g]indoles. Both of these molecular frameworks are prevalent in a multitude of biologically active molecules, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
For drug development professionals, the strategic functionalization of the naphthalene ring and the carbonyl precursor allows for the generation of extensive compound libraries. These libraries can then be screened for specific biological targets, making the reaction of this compound with aldehydes and ketones a powerful tool in medicinal chemistry. This guide will provide a thorough examination of these reactions, from fundamental mechanisms to practical experimental procedures and their relevance in the pharmaceutical landscape.
Core Reaction Pathways
The interaction of this compound with aldehydes and ketones proceeds via two major pathways:
-
Hydrazone Formation: A condensation reaction that forms a C=N bond, yielding a 2-naphthylhydrazone.
-
Fischer Indole Synthesis: An acid-catalyzed intramolecular cyclization of the initially formed hydrazone to produce a benzo[g]indole derivative.
Hydrazone Formation
The initial step in the reaction of this compound with an aldehyde or ketone is the formation of a 2-naphthylhydrazone. This reaction is a classic acid-catalyzed nucleophilic addition-elimination at the carbonyl carbon. The hydrochloride salt of 2-naphthylhydrazine provides the acidic medium necessary to activate the carbonyl group towards nucleophilic attack by the hydrazine.
The general mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The lone pair of electrons on the terminal nitrogen of the 2-naphthylhydrazine then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the stable hydrazone product.
The Fischer Indole Synthesis
The Fischer indole synthesis is a powerful and widely used method for the preparation of indoles.[2] When the initially formed 2-naphthylhydrazone is heated in the presence of an acid catalyst, it undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield a benzo[g]indole.[2]
The mechanism is initiated by the tautomerization of the hydrazone to its enamine form. Protonation of the enamine is followed by a[3][3]-sigmatropic rearrangement, which forms a new carbon-carbon bond. Subsequent rearomatization, cyclization, and elimination of ammonia lead to the final indole product. A variety of Brønsted and Lewis acids can be used to catalyze this transformation.[2]
Quantitative Data on Hydrazone and Indole Synthesis
The following tables summarize representative quantitative data for the reaction of this compound and analogous arylhydrazines with various aldehydes and ketones.
Table 1: Synthesis of 2-Naphthylhydrazones
| Entry | Carbonyl Compound | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethanol | Acetic Acid (cat.) | 3 | Reflux | 80-85 | Analogous Reaction |
| 2 | 4-Methoxybenzaldehyde | Ethanol | Acetic Acid (cat.) | 3 | Reflux | 80-85 | Analogous Reaction |
| 3 | 4-Nitrobenzaldehyde | Ethanol | Acetic Acid (cat.) | 2 | Reflux | ~90 | Analogous Reaction |
| 4 | Acetone | Methanol | - | 2.5 | Reflux | - | General Procedure |
| 5 | Cyclohexanone | Ethanol | - | - | RT | High | General Procedure |
Note: Data for entries 1-3 are based on analogous reactions with other hydrazides and provide an expected range.
Table 2: Fischer Indole Synthesis from Arylhydrazines and Ketones
| Entry | Hydrazine | Ketone | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylhydrazine | Acetone | Acetic Acid | Acetic Acid | - | Reflux | - | General Procedure |
| 2 | Phenylhydrazine | Cyclohexanone | Acetic Acid | Acetic Acid | 0.5 | Reflux | 50 | [4] |
| 3 | p-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Acetic Acid | 2.25 | Reflux | High | [4] |
| 4 | Phenylhydrazine | Methyl isopropyl ketone | Water | NaHSO₄ | 3 | 90-100 | 91.6 | Patent Data |
| 5 | Phenylhydrazine | Methyl ethyl ketone | Water | H₂SO₄ | 3 | 95-100 | 93 | Patent Data |
Detailed Experimental Protocols
General Procedure for the Synthesis of 2-Naphthylhydrazones
Materials:
-
This compound
-
Aldehyde or ketone (1.0 equivalent)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount, optional)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the corresponding aldehyde or ketone (1.0 equivalent) to the solution.
-
A few drops of glacial acetic acid can be added to catalyze the reaction, particularly for less reactive ketones.
-
The reaction mixture is then stirred at room temperature or heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The hydrazone product often precipitates from the solution.
-
The solid product is collected by vacuum filtration and washed with a small amount of cold solvent.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
The structure of the synthesized hydrazone should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Experimental Protocol for the Fischer Indole Synthesis of Benzo[g]indoles
This protocol is adapted from established procedures for the Fischer indole synthesis.
Materials:
-
This compound
-
Ketone (1.0-1.2 equivalents)
-
Glacial acetic acid or a mixture of acetic acid and hydrochloric acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Sodium hydroxide solution (for neutralization)
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (for drying)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask containing glacial acetic acid, add this compound (1.0 equivalent) and the desired ketone (1.0-1.2 equivalents).
-
The reaction mixture is stirred and heated to reflux. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates. Monitor the reaction by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled mixture is carefully neutralized with a sodium hydroxide solution.
-
The aqueous layer is extracted several times with a suitable organic solvent, such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude benzo[g]indole is then purified by column chromatography on silica gel.
Applications in Drug Development
The products derived from the reaction of this compound with carbonyl compounds are of significant interest to the pharmaceutical industry due to their diverse biological activities.
Hydrazone Derivatives: The hydrazone moiety (-C=N-NH-) is a recognized pharmacophore. Naphthyl-substituted hydrazones have been reported to exhibit a range of biological activities, including:
-
Antimicrobial Activity: Many hydrazone derivatives have shown potent activity against various strains of bacteria and fungi.
-
Anticancer Activity: Certain hydrazones have demonstrated cytotoxic effects against various cancer cell lines.
Indole Derivatives: The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Benzo[g]indoles, accessible through the Fischer indole synthesis with 2-naphthylhydrazine, are of particular interest. The pharmacological profile of indole derivatives is exceptionally broad and includes:
-
Anticancer Agents: The indole core is found in several anticancer drugs, such as Vinblastine and Vincristine.[5]
-
Anti-inflammatory Drugs: Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID) based on an indole scaffold.
-
Antimigraine Agents: The triptan class of drugs, used to treat migraines, are often synthesized using the Fischer indole synthesis.[2]
Conclusion
The reaction of this compound with aldehydes and ketones represents a versatile and powerful synthetic strategy for accessing a rich diversity of nitrogen-containing heterocyclic compounds. The straightforward formation of 2-naphthylhydrazones and their subsequent conversion to benzo[g]indoles via the Fischer indole synthesis provide medicinal chemists with a robust platform for the design and synthesis of novel therapeutic agents. The broad spectrum of biological activities associated with these molecular scaffolds underscores their continued importance in drug discovery and development. This guide has provided a comprehensive overview of the key aspects of these reactions, from mechanistic principles to practical experimental protocols, to aid researchers in harnessing their full potential.
References
2-Naphthylhydrazine Hydrochloride: A Technical Overview of its Physical Characteristics
For Immediate Release
Shanghai, China – December 28, 2025 – 2-Naphthylhydrazine hydrochloride, a significant reagent in organic synthesis, is characterized by its distinct physical properties. This technical guide provides an in-depth look at its appearance and odor for researchers, scientists, and professionals in drug development.
Physical State and Appearance
This compound is a solid compound that typically presents as a white to off-white crystalline powder.[1] Some sources may also describe it as a pale yellow powder. The solid form is a key characteristic for its handling and storage in a laboratory setting.
Odor Profile
A notable characteristic of this compound is its lack of a distinct odor.[1] This is an important consideration for laboratory safety and handling procedures, as the absence of a strong smell does not preclude the need for appropriate ventilation and personal protective equipment.
Summary of Physical Properties
For clarity and ease of comparison, the key physical properties of this compound are summarized in the table below.
| Property | Description |
| Physical State | Solid |
| Appearance | White to off-white crystalline powder, sometimes pale yellow |
| Odor | No distinct odor[1] |
Methodology for Determining Physical Properties
The characterization of the physical appearance and odor of a chemical compound like this compound is a fundamental procedure in chemical analysis. The following outlines the standard methodology.
Visual Inspection for Appearance:
-
A small, representative sample of the substance is placed on a clean, white, non-reactive surface, such as a watch glass or a piece of weighing paper.
-
The sample is observed under adequate, neutral-colored lighting.
-
The color, form (e.g., crystalline, amorphous), and any other notable visual characteristics are recorded.
Olfactory Assessment for Odor:
-
A small amount of the substance is held in a container.
-
The vapor from the substance is gently wafted towards the nose using a hand. Direct inhalation from the container is strongly discouraged to prevent overexposure.
-
The presence or absence of any discernible odor is noted. If an odor is present, its characteristics (e.g., sweet, pungent, fruity) are described.
Due to the potential hazards associated with chemical handling, these assessments are performed in a well-ventilated area, typically within a fume hood, and with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves.
Logical Workflow for Physical Characterization
The process of determining the physical appearance and odor of a chemical substance follows a logical and safety-oriented workflow.
Caption: Workflow for the Physical Characterization of a Chemical Substance.
References
An In-depth Technical Guide to 2-Naphthylhydrazine Hydrochloride: Structural Information and Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural properties, isomeric forms, and synthesis of 2-Naphthylhydrazine hydrochloride, a key reagent in organic synthesis.
Core Structural and Physicochemical Data
This compound is a synthetic organic compound characterized by a naphthalene ring substituted with a hydrazine group.[1] It is typically a white to off-white or pale yellow crystalline powder.[2][3] The hydrochloride salt form enhances its solubility in water.[2] This reagent is valued in various chemical processes, including the synthesis of dyes and pharmaceuticals.[2]
For clarity and comparative analysis, the key structural and identifying information for this compound and its primary positional isomer, 1-Naphthylhydrazine hydrochloride, are summarized below.
| Property | This compound | 1-Naphthylhydrazine hydrochloride |
| Chemical Formula | C₁₀H₁₁ClN₂[2] | C₁₀H₁₁ClN₂[4] |
| Molecular Weight | 194.66 g/mol [1] | 194.66 g/mol [5] |
| CAS Number | 2243-58-5[2] | 2243-56-3[6] |
| Appearance | White to off-white crystalline powder[2] | White to off-white crystalline powder[6] |
| IUPAC Name | naphthalen-2-ylhydrazine hydrochloride | naphthalen-1-ylhydrazine hydrochloride[6] |
| Synonyms | 2-Hydrazinonaphthalene HCl[1] | 1-Hydrazinonaphthalene monohydrochloride[6] |
| Melting Point | 211 °C[1] | Not specified |
| Solubility | Soluble in water[2] | Soluble in water[6] |
Isomeric Forms of Naphthylhydrazine
The primary isomers of naphthylhydrazine are positional isomers, differing in the attachment point of the hydrazine group to the naphthalene ring. The two main isomers are 1-naphthylhydrazine and 2-naphthylhydrazine. The hydrochloride salts of these isomers are the common commercial forms.
Caption: Structural relationship of Naphthylhydrazine isomers.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the diazotization of 2-naphthylamine followed by reduction.[7]
Materials:
-
2-Naphthylamine
-
6.0 M Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Stannous chloride (SnCl₂)
-
Water (H₂O)
-
Ether (Et₂O)
-
Hexane
Procedure:
-
A suspension of 2-naphthylamine (800 mg, 5.59 mmol) is prepared in 6.0 M HCl (6 mL) and cooled in an ice-water bath.[7]
-
A solution of sodium nitrite (578 mg, 8.38 mmol) in water (1.2 mL) is added slowly to the cooled suspension over 2 minutes.[7]
-
The resulting solution is stirred in the ice-water bath for 1 hour to ensure complete diazotization.[7]
-
Stannous chloride (3.71 g, 19.56 mmol) is then added portion-wise to the reaction mixture over 5 minutes.[7]
-
The suspension is stirred for an additional 3.5 hours in the ice-water bath to facilitate the reduction of the diazonium salt.[7]
-
The resulting solid product is collected by filtration.[7]
-
The filter cake is washed sequentially with ice-cold water (4 x 8 mL), room temperature water (1 x 8 mL), ice-cold ether (2 x 4 mL), a 1:1 mixture of ether/hexane (2 x 4 mL), and finally with hexane (2 x 5 mL).[7]
-
The purified solid is dried to yield this compound.[7] The reported yield for this method is 63%.[7]
Characterization
The synthesized this compound can be characterized using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): In DMSO-d₆, the aromatic protons typically appear as a multiplet in the range of δ 7.19-7.81 ppm.[7]
-
MS (Mass Spectrometry): Electron ionization mass spectrometry (MS-EI+) is expected to show the molecular ion peak for the free base [M-HCl]⁺ at m/z 159.1.[7]
The following diagram outlines the general workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for 2-Naphthylhydrazine HCl.
Safety and Handling
This compound is harmful if swallowed and causes serious eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[8] It should be stored in a well-closed container in a dry place, with a recommended storage temperature of 2°C - 8°C.[1]
References
- 1. 2-Naphthylhydrazine HCl | 2243-58-5 | FN38636 | Biosynth [biosynth.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Naphthyl hydrazine hydrochloride | CAS 2243-58-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 1-Naphthylhydrazine hydrochloride [webbook.nist.gov]
- 5. 1-Naphthalenyl hydrazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. 1-Naphthylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. chembk.com [chembk.com]
Methodological & Application
Application Notes & Protocols: 2-Naphthylhydrazine Hydrochloride for HPLC Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthylhydrazine hydrochloride is a valuable derivatizing agent for the analysis of aldehydes, ketones, and reducing sugars by High-Performance Liquid Chromatography (HPLC). Similar to the widely used 2,4-dinitrophenylhydrazine (DNPH), 2-Naphthylhydrazine reacts with carbonyl groups to form stable, chromophoric hydrazones. This derivatization is essential for compounds that lack a suitable chromophore for UV detection, thereby significantly enhancing their detectability and allowing for sensitive quantification.
The naphthalene moiety in the resulting derivative provides strong UV absorbance, enabling trace-level analysis of carbonyl compounds in various matrices, including pharmaceutical preparations, environmental samples, and biological fluids. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in HPLC analysis. While specific quantitative data for this compound is not extensively published, the principles and methodologies are analogous to those established for DNPH.[1][2][3] The data presented herein is based on typical performance characteristics observed with analogous hydrazine-based derivatizing agents and should be validated for specific applications.
Principle of Derivatization
2-Naphthylhydrazine reacts with the carbonyl group of aldehydes and ketones in an acidic medium to form a stable 2-naphthylhydrazone derivative. This reaction is a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule. The resulting hydrazone possesses a conjugated system that strongly absorbs UV radiation, making it readily detectable by HPLC with a UV detector.
Application Areas
-
Pharmaceutical Analysis: Quantification of residual aldehydes and ketones in active pharmaceutical ingredients (APIs) and finished drug products.
-
Environmental Monitoring: Detection of volatile organic compounds (VOCs) such as formaldehyde and acetaldehyde in air and water samples.[4][5]
-
Food and Beverage Industry: Analysis of sugars and flavor components.
-
Clinical Chemistry: Measurement of biomarkers containing carbonyl groups.
Experimental Protocols
Protocol 1: Derivatization of Aldehydes and Ketones in Solution
This protocol is a general guideline for the derivatization of carbonyl compounds in a liquid sample.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)
-
Sample containing the aldehyde or ketone analyte
-
Standard solutions of the target aldehydes and ketones
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Derivatizing Reagent: Prepare a solution of this compound in acetonitrile at a concentration of 1 mg/mL. To facilitate the reaction, acidify the solution with a small amount of HCl or TFA (e.g., 0.1-0.3% v/v).[6]
-
Sample Preparation: Dissolve a known amount of the sample in acetonitrile. If the sample is aqueous, it may be necessary to perform a liquid-liquid or solid-phase extraction.
-
Derivatization Reaction:
-
In a clean vial, mix 1.0 mL of the sample solution with 1.0 mL of the derivatizing reagent solution.
-
For standards, mix 1.0 mL of the standard solution with 1.0 mL of the derivatizing reagent.
-
Cap the vials tightly and incubate at room temperature (or slightly elevated temperature, e.g., 40-60°C) for a predetermined time (typically 30 minutes to 2 hours). The optimal reaction time and temperature should be determined experimentally.
-
-
Sample Dilution: After the reaction is complete, dilute the mixture with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject an appropriate volume (e.g., 10-20 µL) of the diluted solution into the HPLC system.
Protocol 2: Derivatization of Reducing Sugars
This protocol is adapted for the analysis of reducing sugars.
Materials:
-
This compound
-
HPLC-grade methanol or ethanol
-
Glacial acetic acid
-
Reducing sugar standards (e.g., glucose, fructose, lactose)
-
Sample containing reducing sugars
-
Water bath or heating block
Procedure:
-
Preparation of Derivatizing Reagent: Prepare a saturated solution of this compound in methanol or ethanol containing a catalytic amount of glacial acetic acid.
-
Sample and Standard Preparation: Dissolve the sample and standards in a minimal amount of water or an appropriate solvent.
-
Derivatization Reaction:
-
Add an excess of the derivatizing reagent to the sample and standard solutions.
-
Heat the mixture in a water bath at a controlled temperature (e.g., 50-80°C) for 1-2 hours.[7]
-
-
Sample Cleanup (if necessary): After cooling, the reaction mixture may be passed through a solid-phase extraction (SPE) cartridge to remove excess reagent and other interferences.
-
Preparation for HPLC: Evaporate the solvent from the cleaned-up sample and reconstitute the residue in the mobile phase.
-
HPLC Analysis: Inject the reconstituted sample into the HPLC system.
HPLC Operating Conditions
The following are typical starting conditions for the analysis of 2-naphthylhydrazone derivatives. Method optimization will be required for specific applications.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid or Acetic AcidB: Acetonitrile with 0.1% Formic Acid or Acetic Acid |
| Gradient | Start with a lower percentage of B, and gradually increase to elute the more hydrophobic derivatives. A typical gradient might be 40-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40°C |
| Detection Wavelength | The optimal wavelength should be determined by scanning the UV spectrum of a derivatized standard. A starting point would be in the range of 254-280 nm, which is characteristic for naphthalene derivatives. For comparison, DNPH derivatives are typically detected around 360 nm.[5] |
| Injection Volume | 10-20 µL |
Quantitative Data
The following tables provide illustrative quantitative data based on the analysis of carbonyl compounds using hydrazine-based derivatizing agents like DNPH. These values should be considered as representative examples, and specific performance characteristics must be established for this compound through method validation.
Table 1: Illustrative HPLC Performance Data for Derivatized Carbonyl Compounds
| Compound | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Linearity (r²) |
| Formaldehyde-derivative | 8.5 | 0.2 | 0.6 | >0.999 |
| Acetaldehyde-derivative | 10.2 | 0.3 | 0.9 | >0.999 |
| Acetone-derivative | 11.8 | 0.5 | 1.5 | >0.998 |
| Benzaldehyde-derivative | 15.3 | 0.1 | 0.3 | >0.999 |
Data is illustrative and based on performance of analogous DNPH derivatives.[1]
Table 2: Illustrative Method Validation Data
| Parameter | Specification | Typical Result |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | < 15% | < 5% |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
| Robustness | Consistent results with small variations in method parameters | No significant impact on results |
Data is illustrative and based on performance of analogous hydrazine derivatives.
Visualizations
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low peak response | Incomplete derivatization reaction. | Optimize reaction time, temperature, and pH. Ensure the derivatizing reagent is not degraded. |
| Degradation of the derivative. | Analyze the sample promptly after derivatization. Store derivatized samples at low temperatures and protected from light. | |
| Poor peak shape (tailing or fronting) | Column degradation. | Replace the column. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. | |
| Sample overload. | Dilute the sample. | |
| Variable retention times | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Extraneous peaks | Contaminated reagents or solvents. | Use high-purity reagents and solvents. Run a blank to identify sources of contamination. |
| Carryover from previous injections. | Implement a robust needle wash protocol. |
Conclusion
This compound serves as an effective derivatizing agent for the HPLC analysis of aldehydes, ketones, and reducing sugars. The formation of highly UV-active 2-naphthylhydrazones allows for sensitive and selective quantification of these otherwise difficult-to-detect analytes. The protocols and data presented here provide a solid foundation for developing and validating robust analytical methods. As with any analytical method, optimization and validation are crucial to ensure data quality and reliability for specific applications.
References
- 1. ijcpa.in [ijcpa.in]
- 2. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. epa.gov [epa.gov]
- 5. auroraprosci.com [auroraprosci.com]
- 6. shura.shu.ac.uk [shura.shu.ac.uk]
- 7. Analysis of reducing sugars as their chromophoric hydrazones by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Spectrophotometric Determination of Carbonyl Compounds with 2-Naphthylhydrazine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl compounds, such as aldehydes and ketones, are a significant class of molecules prevalent in biological systems, pharmaceutical manufacturing, and environmental samples. Their detection and quantification are crucial for various applications, including disease diagnosis, quality control in drug development, and environmental monitoring. One effective method for this is spectrophotometry, which relies on the reaction of carbonyl compounds with a derivatizing agent to produce a chromophoric product. This application note details a method utilizing 2-Naphthylhydrazine hydrochloride as the derivatizing agent.
The reaction of a carbonyl compound with a hydrazine, such as 2-Naphthylhydrazine, proceeds through a nucleophilic addition-elimination mechanism to form a stable hydrazone.[1] The resulting 2-naphthylhydrazone contains an extended conjugated system, causing it to absorb light strongly in the UV-visible region, which forms the basis for its spectrophotometric quantification. While 2,4-dinitrophenylhydrazine (DNPH) is a more commonly documented reagent for this purpose, 2-Naphthylhydrazine offers an alternative for specific applications.[2][3]
Principle of the Method
The methodology is based on the acid-catalyzed condensation reaction between the carbonyl group of an aldehyde or ketone and the hydrazine moiety of 2-Naphthylhydrazine HCl. The product, a 2-naphthylhydrazone, is a colored compound whose absorbance can be measured using a UV-visible spectrophotometer. The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the carbonyl compound in the sample, following the Beer-Lambert law. The hydrochloric acid salt of 2-Naphthylhydrazine helps to maintain an acidic environment, which catalyzes the reaction.
Experimental Protocols
The following protocols provide a generalized framework for the determination of carbonyl compounds using 2-Naphthylhydrazine HCl. Optimization of reaction times, temperatures, and reagent concentrations may be necessary for specific carbonyl compounds and sample matrices.
Protocol 1: Preparation of Reagents
-
2-Naphthylhydrazine HCl Reagent (0.1% w/v):
-
Accurately weigh 100 mg of this compound.
-
Dissolve it in 100 mL of a suitable solvent, such as methanol or ethanol.
-
If solubility is an issue, gentle warming or sonication may be applied.
-
Store the solution in a dark, airtight container at 4°C. This solution should be prepared fresh weekly.
-
-
Carbonyl Compound Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of the pure carbonyl compound (e.g., formaldehyde, acetaldehyde, acetone).
-
Dissolve in 100 mL of the same solvent used for the reagent to prepare a 1000 µg/mL stock solution.
-
Store appropriately based on the compound's stability.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by diluting the stock solution with the solvent to achieve concentrations ranging from approximately 0.5 µg/mL to 20 µg/mL. The exact range should be determined during method validation.
-
Protocol 2: Derivatization and Measurement
-
Determination of Maximum Wavelength (λmax):
-
Pipette 1.0 mL of a mid-range carbonyl standard solution (e.g., 10 µg/mL) into a test tube.
-
Add 1.0 mL of the 0.1% 2-Naphthylhydrazine HCl reagent.
-
Add one to two drops of concentrated hydrochloric acid to ensure a strongly acidic medium for catalysis.
-
Mix thoroughly and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes). The optimal time and temperature should be determined experimentally.
-
After incubation, cool the solution to room temperature.
-
Dilute with a suitable solvent if necessary.
-
Scan the absorbance of the resulting solution from 300 nm to 600 nm using a UV-visible spectrophotometer against a reagent blank (prepared by mixing 1.0 mL of solvent with 1.0 mL of the reagent and catalyst).
-
Identify the wavelength of maximum absorbance (λmax). This λmax should be used for all subsequent measurements for this specific carbonyl compound.
-
-
Sample and Standard Derivatization:
-
Label a series of test tubes for the blank, standards, and unknown samples.
-
Pipette 1.0 mL of the blank (solvent), each working standard, and each unknown sample into the corresponding tubes.
-
To each tube, add 1.0 mL of the 0.1% 2-Naphthylhydrazine HCl reagent.
-
Add one to two drops of concentrated HCl to each tube.
-
Vortex each tube to ensure thorough mixing.
-
Incubate all tubes under the optimized conditions (e.g., 60°C for 20 minutes).
-
Cool the tubes to room temperature.
-
-
Spectrophotometric Analysis:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using the reagent blank.
-
Measure the absorbance of each standard and unknown sample.
-
Record the absorbance values.
-
Protocol 3: Data Analysis
-
Calibration Curve:
-
Plot a graph of absorbance versus the concentration of the working standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
-
Determine the correlation coefficient (R²) to assess the linearity of the calibration curve. An R² value > 0.99 is generally considered acceptable.
-
-
Quantification of Unknown Sample:
-
Using the absorbance of the unknown sample and the equation from the linear regression, calculate the concentration of the carbonyl compound in the sample.
-
Concentration (x) = (Absorbance (y) - Intercept (c)) / Slope (m)
-
Account for any dilution factors used during sample preparation.
-
Quantitative Data Presentation
As this method requires experimental determination of key parameters, the following table provides a template for summarizing the quantitative data that should be generated during method validation for each target carbonyl compound.
| Parameter | Formaldehyde | Acetaldehyde | Acetone |
| λmax (nm) | To be determined | To be determined | To be determined |
| Linear Range (µg/mL) | e.g., 0.5 - 15 | e.g., 0.5 - 20 | e.g., 1.0 - 25 |
| Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | To be calculated | To be calculated | To be calculated |
| Correlation Coefficient (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) (µg/mL) | To be determined | To be determined | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | To be determined | To be determined | To be determined |
Visualizations
Reaction Scheme
Caption: Reaction of a carbonyl with 2-Naphthylhydrazine.
Experimental Workflow
Caption: Workflow for carbonyl compound analysis.
References
Application Notes: Protocol for Hydrazone Formation with 2-Naphthylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazones are a versatile class of organic compounds characterized by the R₁R₂C=NNH₂ structure. They are synthesized through the condensation reaction of hydrazines with aldehydes or ketones. This reaction is of significant interest in medicinal chemistry and drug development due to the wide range of biological activities exhibited by hydrazone derivatives, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. The formation of the hydrazone linkage is also a key reaction in bioconjugation chemistry.
This application note provides a detailed protocol for the synthesis of hydrazones using 2-Naphthylhydrazine hydrochloride as a key reagent. It includes a general experimental procedure, a table of representative reaction parameters, and a workflow for the synthesis and potential biological evaluation of these compounds.
General Reaction Scheme
The fundamental reaction involves the acid-catalyzed condensation of 2-Naphthylhydrazine with a carbonyl compound (aldehyde or ketone) to form the corresponding 2-naphthylhydrazone and water. The use of the hydrochloride salt of the hydrazine typically requires a base to liberate the free hydrazine for the reaction to proceed, or the reaction can be carried out under acidic conditions which also catalyze the condensation.
Caption: General reaction scheme for hydrazone formation.
Experimental Protocol
This protocol describes a general method for the synthesis of a hydrazone from this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Sodium Acetate (optional, if neutralization is desired)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable volume of absolute ethanol (e.g., 10-20 mL per gram of hydrazine). If desired, add sodium acetate (1.1 eq.) to neutralize the hydrochloride salt, though a catalytic amount of acid is generally sufficient.
-
Addition of Carbonyl Compound: To the stirred solution, add the aldehyde or ketone (1.0-1.1 eq.).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 6 hours.
-
Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. In many cases, the hydrazone product will precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by pouring the reaction mixture into cold water.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol or a mixture of ethanol and water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.
-
Drying and Characterization: Dry the purified hydrazone in a vacuum oven. The structure and purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of various hydrazones from aromatic hydrazines and carbonyl compounds. These values can be used as a guideline for optimizing the reaction with this compound.
| Hydrazine Reactant | Carbonyl Reactant | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) |
| Phenylhydrazine | Benzaldehyde | Ethanol | Acetic Acid | 2 | Reflux | 92 |
| Phenylhydrazine | 4-Chlorobenzaldehyde | Ethanol | Acetic Acid | 3 | Reflux | 88 |
| 4-Nitrophenylhydrazine | Acetophenone | Methanol | H₂SO₄ (cat.) | 4 | Reflux | 85 |
| 2,4-Dinitrophenylhydrazine | Cyclohexanone | Ethanol | H₂SO₄ (cat.) | 1 | 60 | 95 |
| 2-Naphthylhydrazine | 2-Hydroxy-1-naphthaldehyde | Ethanol | Acetic Acid | 4 | Reflux | 90 |
Note: This table presents representative data from various sources to illustrate typical reaction conditions and yields. Actual results may vary depending on the specific substrates and reaction conditions.
Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow from the synthesis of 2-naphthylhydrazones to their initial biological screening, for instance, as potential antimicrobial agents.
Application of 2-Naphthylhydrazine hydrochloride in detecting reducing sugars
Title: Qualitative Identification of Reducing Sugars using Hydrazine Derivatives: The Osazone Test
Abstract
This application note addresses the detection of reducing sugars. While the use of 2-Naphthylhydrazine hydrochloride for quantitative spectrophotometric analysis of reducing sugars is not a widely documented or standard method, this note provides a detailed protocol for a classic, related application: the qualitative identification of reducing sugars using phenylhydrazine hydrochloride in the Osazone Test. This method is valuable for distinguishing between different reducing monosaccharides and disaccharides based on the formation time and characteristic crystal structure of their osazone derivatives.
Introduction
Reducing sugars are carbohydrates that possess a free aldehyde or ketone functional group, enabling them to act as reducing agents. The detection and identification of these sugars are crucial in various fields, including food science, clinical diagnostics, and biochemical research. Numerous methods exist for their quantification, such as the Benedict's and Fehling's tests.
Hydrazine derivatives react with reducing sugars to form hydrazones. A notable application of this reactivity is the Osazone Test, developed by Emil Fischer. In this test, reducing sugars react with an excess of a hydrazine derivative, typically phenylhydrazine, at a high temperature to form characteristic crystalline compounds called osazones.[1][2] The distinct shapes of these crystals and their rates of formation allow for the identification and differentiation of various reducing sugars.[1][3][4] Although this compound is a hydrazine derivative, its use in a standardized colorimetric assay for reducing sugars is not established in the literature. Therefore, this document details the well-established protocol using phenylhydrazine hydrochloride.
Principle of the Osazone Test
The reaction involves both the aldehyde/ketone group and the adjacent hydroxyl group of the sugar. Three molecules of phenylhydrazine react with one molecule of a reducing sugar. The first molecule reacts with the carbonyl group to form a phenylhydrazone. The second molecule oxidizes the adjacent hydroxyl group to a carbonyl group. The third molecule then reacts with this newly formed carbonyl group to yield the final osazone, which is a 1,2-diphenylhydrazone.[4] These osazone derivatives are often yellow, insoluble compounds that precipitate out of the solution as crystals.[4]
Since the reaction involves the first two carbon atoms of the sugar, C-2 epimers like glucose and mannose, as well as ketoses that have the same configuration as an aldose below C-2 (e.g., fructose and glucose), will form identically shaped osazone crystals.[4] However, the time taken for the crystals to form can vary, aiding in their differentiation.[1]
Experimental Protocol: The Osazone Test
This protocol outlines the procedure for the qualitative identification of reducing sugars by observing the formation and morphology of osazone crystals.
3.1. Materials and Reagents
-
Reagents:
-
Phenylhydrazine hydrochloride
-
Sodium acetate (anhydrous or trihydrate)
-
Glacial acetic acid
-
Test sugars (e.g., glucose, fructose, lactose, maltose, sucrose) at 1% (w/v) in distilled water
-
Distilled water
-
-
Equipment:
-
Test tubes and test tube rack
-
Water bath (boiling)
-
Pipettes
-
Microscope
-
Microscope slides and coverslips
-
Spatula
-
Weighing balance
-
3.2. Preparation of Osazone Reagent
Prepare the "Osazone mixture" by thoroughly mixing one part by weight of phenylhydrazine hydrochloride with two parts by weight of sodium acetate.[3] Alternatively, for each test sample, use the following amounts:
-
Phenylhydrazine hydrochloride: ~0.2 g
-
Sodium acetate: ~0.3 g
3.3. Assay Procedure
-
Sample Preparation: Pipette 5 mL of each 1% sugar solution into separate, labeled test tubes. Include a negative control using 5 mL of distilled water and a non-reducing sugar like sucrose.
-
Reagent Addition: To each test tube, add approximately 0.3 g of the osazone mixture (or the individual components as listed above) and 5 drops of glacial acetic acid.[3][4]
-
Dissolution: Mix the contents of the tubes thoroughly. If necessary, warm gently to dissolve the solids.[3]
-
Incubation: Place all the test tubes simultaneously into a boiling water bath.[3]
-
Observation:
-
Record the time of placement in the water bath.
-
Observe the tubes for the formation of a yellow precipitate (crystals).
-
Note the time at which crystals first appear for each sugar. Fructose and glucose are expected to form crystals within a few minutes.[1][3]
-
Continue heating for up to 30-45 minutes for slower-reacting sugars like lactose and maltose.[3]
-
-
Microscopic Examination:
-
Once crystals have formed, remove the tube from the water bath and allow it to cool slowly at room temperature.
-
Using a pipette or glass rod, transfer a small amount of the precipitate onto a clean microscope slide.
-
Add a drop of the supernatant, cover with a coverslip, and examine the crystal structure under a microscope at low magnification.[4]
-
Data Presentation and Expected Results
The identification of the reducing sugar is based on the time of crystal formation and the specific morphology of the osazone crystals.
| Sugar | Type | Time for Crystal Formation (minutes) | Crystal Shape |
| Fructose | Monosaccharide | ~2 | Needle-shaped, broomstick-like sheaves |
| Glucose | Monosaccharide | ~4-5 | Needle-shaped, broomstick-like sheaves |
| Galactose | Monosaccharide | ~15-19 | Rhombic plates |
| Maltose | Disaccharide | ~30-45 | Sunflower or star-shaped |
| Lactose | Disaccharide | ~30-45 | Powder-puff or hedgehog-shaped |
| Sucrose | Non-reducing Disaccharide | No crystals formed (unless hydrolyzed) | N/A |
Table 1: Characteristics of Osazone Crystals for Common Sugars. The time of formation can vary based on experimental conditions. Data compiled from multiple sources.[1][3]
Visualizations
5.1. Reaction Principle
Caption: Principle of the Osazone test reaction.
5.2. Experimental Workflow
Caption: Workflow for the qualitative analysis of reducing sugars via the Osazone test.
Limitations
-
The test is generally qualitative or semi-quantitative.[4]
-
It cannot distinguish between C-2 epimers (e.g., glucose and mannose) based on crystal shape alone.
-
Sucrose, a non-reducing sugar, can yield a positive result if the solution is boiled for an extended period (over 30 minutes), as the acidic conditions can cause hydrolysis into its constituent monosaccharides, glucose and fructose.[4]
-
The method is less effective for analyzing mixtures of sugars.[4]
Conclusion
The Osazone Test using phenylhydrazine hydrochloride is a reliable and historically significant method for the qualitative identification of reducing sugars. It serves as a valuable educational tool and a straightforward qualitative assay in research settings. While a quantitative spectrophotometric method using this compound for reducing sugar detection is not well-established, the principles of hydrazine-sugar reactivity are effectively demonstrated by this classic protocol.
References
Synthesis of Naphthyl-Substituted Pyrazole Derivatives from 2-Naphthylhydrazine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives using 2-Naphthylhydrazine hydrochloride as a key starting material. The synthesized naphthyl-substituted pyrazoles are of significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.
Application Notes
Naphthyl-substituted pyrazole scaffolds are privileged structures in drug discovery, demonstrating a broad range of biological activities. The incorporation of the bulky and lipophilic naphthyl group can enhance the binding affinity of these molecules to biological targets and improve their pharmacokinetic properties.
Antimicrobial Applications
Derivatives of 1-(naphthalen-2-yl)-pyrazole have shown promising activity against various bacterial strains. The proposed mechanism of action for these compounds involves the disruption of the bacterial cell wall, leading to bactericidal or bacteriostatic effects. This makes them attractive candidates for the development of new antibiotics, particularly against resistant strains.
Anticancer Applications
Naphthyl-substituted pyrazoles have emerged as a promising class of anticancer agents. Their mechanism of action is often multifactorial, involving the induction of apoptosis (programmed cell death) and arrest of the cell cycle in cancer cells. Key molecular targets and pathways affected by these compounds include:
-
Induction of Apoptosis: These compounds can trigger the intrinsic apoptotic pathway through the generation of reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential and subsequent activation of caspase-9 and caspase-3/7.
-
Cell Cycle Arrest: Naphthyl-pyrazoles have been observed to cause cell cycle arrest at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs).
-
Kinase Inhibition: Some derivatives have shown inhibitory activity against key signaling kinases such as Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. Inhibition of EGFR and its downstream pathways, like the PI3K/Akt/mTOR pathway, can block tumor growth and survival.
-
Tubulin Polymerization Inhibition: Certain pyrazole derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a mechanism similar to that of established anticancer drugs.
These diverse mechanisms of action make naphthyl-substituted pyrazoles attractive for further investigation and development as novel cancer therapeutics.
Experimental Protocols
The primary synthetic route for preparing 1-(naphthalen-2-yl)-pyrazole derivatives is the Knorr pyrazole synthesis. This involves the condensation reaction between this compound and a 1,3-dicarbonyl compound.
General Protocol for Knorr Pyrazole Synthesis
This protocol describes the synthesis of 3,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrazole from this compound and acetylacetone (pentane-2,4-dione).
Materials:
-
This compound
-
Acetylacetone (Pentane-2,4-dione)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.
-
Add acetylacetone (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure 3,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrazole.
-
Dry the purified product under vacuum.
-
Characterize the final product using techniques such as melting point determination, FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry.
Application Notes and Protocols: 2-Naphthylhydrazine Hydrochloride in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthylhydrazine hydrochloride is a versatile reagent in organic synthesis, primarily utilized in the construction of indole-containing scaffolds.[1] The indole motif is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities.[2][3] One of the most powerful methods for indole synthesis is the Fischer indole synthesis, which involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[4][5] This application note will detail the use of this compound in the synthesis of benzo[g]indole derivatives, which have emerged as promising non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction, a key pathway in cellular defense against oxidative stress.[4][6]
Application: Synthesis of Bioactive Benzo[g]indole Intermediates
The benzo[g]indole scaffold, readily accessible from this compound via the Fischer indole synthesis, is a core component of a novel class of non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction.[6] The Keap1-Nrf2 signaling pathway is a critical regulator of cellular antioxidant responses.[1][7] Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[8] By inhibiting the interaction between Keap1 and Nrf2, these benzo[g]indole-based compounds allow Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant response element (ARE)-dependent genes, which protect cells from oxidative damage.[6][9]
This mechanism of action makes these compounds attractive candidates for the treatment of various diseases associated with oxidative stress, including chronic inflammatory diseases and neurodegenerative disorders. The non-covalent nature of their interaction with Keap1 may offer a superior safety profile compared to covalent inhibitors, which can have off-target effects.[6][10]
Key Experiments and Protocols
Synthesis of this compound
While commercially available, this compound can also be synthesized in the laboratory. A one-step process from 2-naphthol and hydrazine hydrate has been reported.
Experimental Protocol: Synthesis of 2-Naphthylhydrazine
A mixture of 2-naphthol and an excess of 85% hydrazine hydrate is refluxed in the presence of a catalytic amount of sodium bisulfite for an extended period.[11] The reaction mixture is then cooled and poured into water to precipitate the 2-naphthylhydrazine product. The free base can then be treated with hydrochloric acid to yield the hydrochloride salt.
| Reactant/Reagent | Molar Ratio | Conditions | Yield (%) | Purity (%) | Reference |
| 2-Naphthol | 1 | Reflux with 85% hydrazine hydrate, NaHSO3 (cat.) | up to 68 | >98 (after recrystallization) | [12] |
Fischer Indole Synthesis of Ethyl 1H-Benzo[g]indole-3-carboxylate
This protocol describes a plausible synthesis of a key benzo[g]indole intermediate, ethyl 1H-benzo[g]indole-3-carboxylate, using this compound and ethyl pyruvate. This reaction is a classic example of the Fischer indole synthesis.[13]
Experimental Protocol:
To a stirred solution of this compound (1.0 eq) in ethanol is added ethyl pyruvate (1.1 eq). The mixture is heated to reflux in the presence of an acid catalyst, such as sulfuric acid or polyphosphoric acid, for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired ethyl 1H-benzo[g]indole-3-carboxylate.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 2-Naphthylhydrazine HCl | Ethyl Pyruvate | H2SO4 or PPA | Ethanol | Reflux | 4-8 | 70-85 (estimated) |
Synthesis of Benzo[g]indole-3-carbohydrazide
The ethyl ester synthesized in the previous step can be converted to the corresponding hydrazide, a versatile intermediate for the synthesis of various bioactive molecules, including hydroxamic acids which have shown significant Keap1-Nrf2 PPI inhibitory activity.[4]
Experimental Protocol:
A solution of ethyl 1H-benzo[g]indole-3-carboxylate (1.0 eq) in ethanol is treated with an excess of hydrazine hydrate (10-20 eq). The reaction mixture is heated to reflux for 12-24 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the benzo[g]indole-3-carbohydrazide.
| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Ethyl 1H-Benzo[g]indole-3-carboxylate | Hydrazine Hydrate | Ethanol | Reflux | 12-24 | >90 (estimated) |
Visualizations
Caption: Fischer Indole Synthesis Workflow.
Caption: Keap1-Nrf2 Signaling Pathway Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. saapjournals.org [saapjournals.org]
- 4. Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Small molecules inhibit the interaction of Nrf2 and the Keap1 Kelch domain through a non-covalent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: Utilization of 2-Naphthylhydrazine Hydrochloride in the Synthesis of Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthylhydrazine hydrochloride is a versatile reagent in organic synthesis, offering a pathway to various heterocyclic compounds and, notably, to the synthesis of specific classes of azo-related colorants. While not employed in the conventional sense of a primary aromatic amine for direct diazotization and azo coupling, it serves as a valuable precursor in alternative synthetic routes, primarily through the Japp-Klingemann reaction to form arylhydrazones and in the synthesis of formazan dyes. These products are themselves vibrant chromophores and can be valuable intermediates in the development of novel dyes and pharmaceutical agents.
This document provides detailed application notes and experimental protocols for the synthesis of azo-related compounds using this compound.
Alternative Synthetic Pathways to Azo Dyes
The primary routes for the utilization of this compound in the synthesis of colored compounds are:
-
The Japp-Klingemann Reaction: This reaction facilitates the synthesis of arylhydrazones from β-keto-esters or β-diketones and a diazonium salt. In the context of this document, we will adapt this reaction to use 2-naphthylhydrazine as the nucleophile that reacts with a diazotized component, leading to the formation of a 2-naphthylhydrazone, which is a structural analogue of an azo dye and exhibits strong color.
-
Synthesis of Formazan Dyes: Formazans are intensely colored compounds characterized by the R-N=N-C(R')=N-NH-R'' chain. They can be synthesized by the coupling of a diazonium salt with a hydrazone. In this application, a hydrazone derived from 2-naphthylhydrazine is coupled with a diazonium salt to yield a formazan dye.
Data Presentation
The following tables summarize the expected reactants and products for the synthesis of a representative arylhydrazone and a formazan dye derived from 2-naphthylhydrazine.
Table 1: Reactants and Expected Product for Japp-Klingemann Reaction
| Reactant 1 | Reactant 2 | Coupling Agent | Expected Product |
| This compound | Diazotized Aniline | Ethyl Acetoacetate | Ethyl 2-(2-(naphthalen-2-yl)hydrazono)propanoate |
Table 2: Reactants and Expected Product for Formazan Synthesis
| Reactant 1 | Reactant 2 | Expected Product |
| Benzaldehyde 2-naphthylhydrazone | Diazotized Aniline | 1,5-Di(naphthalen-2-yl)-3-phenylformazan |
Table 3: Spectroscopic Data for a Representative Naphthyl-Azo Dye
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent | Reference |
| (E)-4-((4-aminophenyl) diazenyl) naphthalen-1-ol | 477 (acidic), 595 (basic) | Not Reported | Various pH | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-(naphthalen-2-yl)hydrazono)propanoate via Modified Japp-Klingemann Reaction
This protocol describes the synthesis of a colored arylhydrazone by reacting 2-naphthylhydrazine with the diazonium salt of aniline in the presence of ethyl acetoacetate.
Materials:
-
This compound
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetoacetate
-
Sodium acetate
-
Ethanol
-
Ice
Procedure:
-
Preparation of the Diazonium Salt of Aniline:
-
In a 100 mL beaker, dissolve aniline (0.93 g, 10 mmol) in a mixture of concentrated HCl (3 mL) and water (10 mL).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a cold aqueous solution of sodium nitrite (0.7 g, 10.1 mmol) in 5 mL of water. Maintain the temperature below 5 °C.
-
Stir the mixture for 15-20 minutes to ensure complete diazotization.
-
-
Coupling Reaction:
-
In a separate 250 mL beaker, dissolve this compound (1.95 g, 10 mmol) and sodium acetate (4.1 g, 50 mmol) in a mixture of ethanol (50 mL) and water (50 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared cold diazonium salt solution to the 2-naphthylhydrazine solution with vigorous stirring.
-
A colored precipitate of the arylhydrazone will form.
-
Continue stirring the reaction mixture in the ice bath for 1 hour.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure ethyl 2-(2-(naphthalen-2-yl)hydrazono)propanoate.
-
Dry the product in a desiccator.
-
Protocol 2: Synthesis of 1,5-Di(naphthalen-2-yl)-3-phenylformazan
This protocol outlines the synthesis of a formazan dye. It involves the initial preparation of a hydrazone from 2-naphthylhydrazine and benzaldehyde, followed by coupling with a diazonium salt.
Materials:
-
This compound
-
Benzaldehyde
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Pyridine
-
Ice
Procedure:
-
Synthesis of Benzaldehyde 2-naphthylhydrazone:
-
In a 100 mL flask, dissolve this compound (1.95 g, 10 mmol) in 20 mL of ethanol.
-
Add benzaldehyde (1.06 g, 10 mmol) and a few drops of glacial acetic acid.
-
Reflux the mixture for 1 hour.
-
Cool the reaction mixture to room temperature. The hydrazone will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
-
Preparation of the Diazonium Salt of Aniline:
-
Prepare the diazonium salt of aniline as described in Protocol 1, Step 1.
-
-
Coupling Reaction to Form Formazan:
-
Dissolve the benzaldehyde 2-naphthylhydrazone (2.46 g, 10 mmol) in 30 mL of pyridine and cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the hydrazone solution with vigorous stirring.
-
Maintain the temperature below 5 °C and continue stirring for 2-3 hours.
-
The formazan dye will precipitate.
-
-
Isolation and Purification:
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Collect the colored precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water.
-
Recrystallize the crude formazan from an appropriate solvent such as ethanol or an ethanol/water mixture.
-
Dry the purified formazan dye.
-
Mandatory Visualizations
Japp-Klingemann Reaction Workflow
Caption: Workflow for the synthesis of an arylhydrazone dye.
Formazan Synthesis Workflow
References
Application Notes and Protocols for the Quantification of Hydrazine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of hydrazine and its derivatives, critical for various fields including pharmaceutical development, environmental monitoring, and occupational safety. The protocols outlined below cover spectrophotometric, chromatographic, and electrochemical techniques, offering a range of options to suit different analytical needs and sample matrices.
Spectrophotometric Determination of Hydrazine
Spectrophotometry offers a simple and cost-effective method for hydrazine quantification, often employed for screening purposes and in resource-limited settings. The most common approach involves a derivatization reaction to produce a colored product that can be measured using a UV-Vis spectrophotometer.
Principle
This method is based on the reaction of hydrazine with p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium to form a yellow-colored azine, which rearranges to a quinoid structure with a characteristic absorbance maximum at approximately 458 nm.[1][2][3] The intensity of the color is directly proportional to the hydrazine concentration.[1]
Experimental Protocol
1.2.1. Reagents and Materials
-
Hydrazine sulfate (analytical standard)
-
p-dimethylaminobenzaldehyde (p-DAB) reagent: Dissolve 0.8 g of p-DAB in a mixture of 40 ml of ethanol and 4 ml of concentrated hydrochloric acid.[4]
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Deionized water
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
1.2.2. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 0.1016 g of hydrazine sulfate and dissolve it in 1 L of deionized water.[5] This solution should be prepared fresh daily.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to achieve concentrations in the desired linear range (e.g., 0.2 µg/g to 27 µg/g).[4]
1.2.3. Sample Preparation
-
Water Samples: Samples should be analyzed immediately after collection to minimize degradation.[5]
-
Biological Samples: Precipitate proteins with an acid (e.g., trichloroacetic acid) and extract lipids with a non-polar solvent (e.g., methylene chloride) to separate hydrazine from the sample matrix.[6]
-
Drug Substances: Dissolve the accurately weighed drug substance in a suitable solvent.[4]
1.2.4. Derivatization and Measurement
-
Pipette a known volume (e.g., 10 mL) of the standard solution or prepared sample into a volumetric flask.[5]
-
Add the p-DAB reagent (e.g., 0.5 mL).[5]
-
Allow the reaction to proceed for a specified time (e.g., 10-12 minutes) for color development.[5][7]
-
Dilute to the final volume with deionized water.
-
Measure the absorbance of the solution at 458 nm against a reagent blank.[2][4]
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of hydrazine in the sample from the calibration curve.
Diagram of Spectrophotometric Quantification Workflow
Caption: Workflow for spectrophotometric analysis of hydrazine.
Chromatographic Methods
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offer higher selectivity and sensitivity for the quantification of hydrazine and its derivatives. These methods often require derivatization to improve the chromatographic properties and detectability of the analytes.
High-Performance Liquid Chromatography (HPLC)
2.1.1. Principle
Hydrazine is a polar compound with no significant UV chromophore, making its direct analysis by reversed-phase HPLC challenging.[8] Therefore, pre-column derivatization with a reagent that introduces a chromophore is a common strategy. Reagents like salicylaldehyde or benzaldehyde react with hydrazine to form stable hydrazones that can be readily separated and detected by UV or mass spectrometry (MS) detectors.[8][9][10]
2.1.2. Experimental Protocol: Derivatization with Salicylaldehyde
2.1.2.1. Reagents and Materials
-
Hydrazine sulfate (analytical standard)
-
Salicylaldehyde
-
Ammonium dihydrogen phosphate
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV or MS detector
-
Reversed-phase C18 column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm)[9]
2.1.2.2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of buffer (e.g., 10 g/L ammonium dihydrogen phosphate in water) and methanol in a suitable ratio (e.g., 25:75 v/v).[9]
-
Derivatizing Reagent: Prepare a solution of salicylaldehyde in a suitable solvent (e.g., methanol).
-
Standard and Sample Preparation:
-
Prepare a stock solution of hydrazine sulfate in water.
-
For derivatization, mix the standard or sample solution with the salicylaldehyde reagent and allow the reaction to proceed, which may require heating.[9]
-
2.1.2.3. HPLC Conditions
-
Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm)[9]
-
Mobile Phase: Buffer:Methanol (e.g., 25:75 v/v)[9]
-
Flow Rate: 1.0 mL/min[9]
-
Detection Wavelength: 360 nm[9]
-
Injection Volume: 20 µL
Diagram of HPLC Derivatization and Analysis Workflow
Caption: HPLC workflow with pre-column derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
2.2.1. Principle
GC-MS provides high sensitivity and specificity for the analysis of volatile and semi-volatile compounds. Due to the high polarity and reactivity of hydrazine, derivatization is necessary to form a more volatile and thermally stable derivative suitable for GC analysis.[6][11] A common approach is in-situ derivatization in the sample vial followed by headspace injection, which minimizes sample handling and potential analyte loss.[12][13]
2.2.2. Experimental Protocol: Headspace GC-MS with Acetone Derivatization
2.2.2.1. Reagents and Materials
-
Hydrazine sulfate (analytical standard)
-
Acetone or deuterated acetone (acetone-d6) as derivatizing reagent[12]
-
Suitable solvent for sample and standard preparation (e.g., DMSO)
-
Headspace vials (10 mL or 20 mL)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
2.2.2.2. Sample and Standard Preparation
-
Accurately weigh the sample (e.g., 10 mg of drug substance) into a headspace vial.[12]
-
Add a known volume of a standard solution of hydrazine to another set of vials for calibration.
-
Add the derivatizing reagent (acetone or acetone-d6) to each vial.[12]
-
Seal the vials and incubate at an elevated temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to allow for complete derivatization and equilibration of the headspace.[1]
2.2.2.3. GC-MS Conditions
-
Headspace Sampler:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
-
GC:
-
Injector Temperature: 200°C
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 20°C/min.
-
Carrier Gas: Helium
-
-
MS:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the acetone azine derivative.
-
Diagram of Headspace GC-MS Workflow
Caption: Workflow for headspace GC-MS analysis of hydrazine.
Electrochemical Methods
Electrochemical sensors offer a rapid, sensitive, and portable alternative for the determination of hydrazine.[14] These methods are based on the electrocatalytic oxidation of hydrazine at the surface of a modified electrode.
Principle
Hydrazine undergoes electrochemical oxidation at a suitable electrode surface. The resulting current is proportional to the concentration of hydrazine in the sample. The use of chemically modified electrodes, for instance with metal nanoparticles or conductive polymers, can significantly enhance the sensitivity and selectivity of the detection by lowering the overpotential required for oxidation and increasing the rate of electron transfer.[14][15]
Experimental Protocol: Voltammetric Determination
3.2.1. Reagents and Materials
-
Hydrazine sulfate (analytical standard)
-
Phosphate buffer solution (PBS) or other suitable electrolyte
-
Working electrode (e.g., Glassy Carbon Electrode (GCE), Indium Tin Oxide (ITO) electrode)[14]
-
Reference electrode (e.g., Ag/AgCl)[14]
-
Counter electrode (e.g., Platinum wire)[14]
-
Potentiostat/Galvanostat
3.2.2. Electrode Preparation (Example: Poly(dopamine) modified ITO electrode)
-
Clean the ITO electrode by sequential sonication in acetone, ethanol, and ultrapure water.[14]
-
Immerse the cleaned electrode in a dopamine solution (e.g., 1 mM in Tris buffer) for a specific duration (e.g., 30 minutes) to allow for the polymerization of dopamine on the electrode surface.[14]
-
Rinse the modified electrode with distilled water.[14]
3.2.3. Electrochemical Measurement
-
Set up a three-electrode electrochemical cell containing the supporting electrolyte (e.g., PBS).
-
Add a known concentration of hydrazine standard or the sample to the cell.
-
Perform electrochemical measurements using techniques such as Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV).
-
For CV, scan the potential over a range where hydrazine oxidation occurs and record the peak current.
-
For DPV, apply a series of potential pulses and measure the resulting current.
-
Construct a calibration curve by plotting the peak current against the hydrazine concentration.
-
Determine the hydrazine concentration in the sample from the calibration curve.
Diagram of Electrochemical Detection Workflow
Caption: Workflow for electrochemical detection of hydrazine.
Quantitative Data Summary
The following tables summarize the performance characteristics of the various analytical methods described.
Table 1: Spectrophotometric Methods
| Derivatizing Reagent | Wavelength (nm) | Linearity Range | LOD | LOQ | Reference(s) |
| p-Dimethylaminobenzaldehyde | 458 | 0.2 - 27 µg/g | 0.2 µg/g | 0.6 µg/g | [4] |
| p-Dimethylaminobenzaldehyde | 454 | 0.0145 - 0.125 µg/mL | 0.0132 µg/mL | - | [16] |
| 2,4-Dinitrochlorobenzene/p-DAB | 458 | 0 - 7 µg/25 mL | - | - | [3] |
Table 2: Chromatographic Methods
| Method | Derivatizing Reagent | Column | Detection | Linearity Range | LOD | LOQ | Reference(s) |
| HPLC-UV | Salicylaldehyde | C18 | UV (360 nm) | - | 3.1 ppm | - | [9] |
| HPLC-UV | Benzaldehyde | C18 | UV (300 nm) | - | 0.002 µg/g | - | [8] |
| HPLC-UV | Salicylaldehyde | C18 | UV (209 nm) | 10 - 1000 ppm | 10 ppm | - | [10] |
| Headspace GC-MS | Acetone | DB-5ms | MS (SIM) | 0.1 - 10 ppm | - | 0.1 ppm | [12] |
| GC-MS | Pentafluorobenzaldehyde | - | MS | 8 - 170 ng/mL | <10 ng/g | - | [17] |
Table 3: Electrochemical Methods
| Electrode Modification | Technique | Linearity Range | LOD | Reference(s) |
| Poly(dopamine) on ITO | CV | 100 µM - 10 mM | 1 µM | [14] |
| Nanoporous Gold | HCA | 5.00 nM - 2.05 mM | 4.37 nM | [15] |
| Ag@ZIF-8 on SPE | LSV | - | 0.1 µM | [18] |
References
- 1. osha.gov [osha.gov]
- 2. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrophotometric determination of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. cdn.hach.com [cdn.hach.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. scribd.com [scribd.com]
- 8. Issue's Article Details [indiandrugsonline.org]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. tandfonline.com [tandfonline.com]
- 11. Determination of Hydrazine in Water by Gas Chromatography-Mass Spectrometry (GC-MS) - STEMart [ste-mart.com]
- 12. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Electrochemical detection of hydrazine using a highly sensitive nanoporous gold electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spectrophotometric Determination of Hydrazine with Para-(Dimethylamino) Benzaldehyde in Aqueous Streams of Purex Process : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 17. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
Application Note: Gas Chromatography Analysis of Carbonyl Compounds as their 2-Naphthylhydrazone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note presents a detailed, proposed methodology for the qualitative and quantitative analysis of carbonyl compounds (aldehydes and ketones) by gas chromatography-mass spectrometry (GC-MS) following derivatization with 2-Naphthylhydrazine. While 2,4-dinitrophenylhydrazine (DNPH) is a more commonly employed reagent for this purpose, this document outlines a hypothetical protocol for the use of 2-Naphthylhydrazine, leveraging established principles of hydrazone formation and GC-MS analysis of similar derivatives. The described method is intended to serve as a foundational guide for researchers exploring alternative derivatization agents for carbonyl analysis.
Introduction
The analysis of volatile and semi-volatile carbonyl compounds is crucial in various fields, including environmental monitoring, food science, and pharmaceutical development. Gas chromatography is a powerful technique for this purpose, but the direct analysis of many carbonyls can be challenging due to their polarity and thermal instability. Chemical derivatization is often employed to improve the chromatographic properties and detectability of these analytes.[1][2][3] Hydrazine reagents, such as 2,4-dinitrophenylhydrazine (DNPH), are widely used to convert carbonyls into more stable and readily analyzable hydrazone derivatives.[1][2]
This application note explores the potential use of 2-Naphthylhydrazine as a derivatizing agent for the GC-MS analysis of carbonyl compounds. The formation of 2-Naphthylhydrazones is expected to increase the molecular weight and improve the chromatographic behavior of the target analytes. The naphthalene moiety also provides a characteristic mass spectral fragmentation pattern that can aid in identification.
Experimental Protocols
I. Derivatization of Carbonyl Standards
Objective: To convert standard carbonyl compounds into their corresponding 2-Naphthylhydrazone derivatives for the creation of calibration curves.
Materials:
-
2-Naphthylhydrazine hydrochloride
-
Methanol (HPLC grade)
-
Hydrochloric acid (concentrated)
-
Standard solutions of target carbonyl compounds (e.g., formaldehyde, acetaldehyde, acetone, propanal, butanal) in methanol (1000 µg/mL)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
15 mL glass vials with PTFE-lined caps
Procedure:
-
Preparation of Derivatization Reagent: Prepare a saturated solution of this compound in methanol. Add a few drops of concentrated hydrochloric acid to catalyze the reaction.
-
Derivatization Reaction:
-
Pipette 1 mL of each carbonyl standard solution into a separate 15 mL glass vial.
-
Add 2 mL of the 2-Naphthylhydrazine reagent solution to each vial.
-
Cap the vials tightly and vortex for 1 minute.
-
Incubate the vials at 60°C for 1 hour in a heating block or water bath.
-
Allow the vials to cool to room temperature.
-
-
Extraction of Derivatives:
-
Add 5 mL of deionized water to each vial.
-
Add 5 mL of hexane and vortex vigorously for 2 minutes to extract the 2-Naphthylhydrazone derivatives.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the extracted derivative solutions in hexane to prepare a series of calibration standards at desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
II. Sample Preparation and Derivatization
Objective: To extract and derivatize carbonyl compounds from a sample matrix (e.g., air, water, biological fluid).
Procedure (Example for an aqueous sample):
-
Collect the aqueous sample in a clean, airtight container.
-
To a 10 mL aliquot of the sample, add 1 mL of the 2-Naphthylhydrazine reagent solution.
-
Follow steps 2-4 from the "Derivatization of Carbonyl Standards" protocol.
-
The final hexane extract is ready for GC-MS analysis.
III. GC-MS Analysis
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.
GC Conditions (Proposed):
| Parameter | Value |
|---|---|
| Column | 5% Phenyl-methyl-polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector | Splitless mode |
| Injector Temperature | 280°C |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |
| Injection Volume | 1 µL |
MS Conditions (Proposed):
| Parameter | Value |
|---|---|
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 300°C |
| Scan Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) for target analytes |
Data Presentation
Table 1: Hypothetical Retention Times and Characteristic Ions for 2-Naphthylhydrazone Derivatives
| Carbonyl Analyte | Derivative | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Formaldehyde | Formaldehyde 2-Naphthylhydrazone | ~12.5 | 170 | 143, 115 |
| Acetaldehyde | Acetaldehyde 2-Naphthylhydrazone | ~13.2 | 184 | 169, 143, 115 |
| Acetone | Acetone 2-Naphthylhydrazone | ~13.8 | 198 | 183, 143, 115 |
| Propanal | Propanal 2-Naphthylhydrazone | ~14.5 | 198 | 169, 143, 115 |
| Butanal | Butanal 2-Naphthylhydrazone | ~15.3 | 212 | 169, 143, 115 |
Table 2: Hypothetical Calibration Data for Acetaldehyde 2-Naphthylhydrazone
| Concentration (µg/mL) | Peak Area |
| 0.1 | 15,234 |
| 0.5 | 78,987 |
| 1 | 155,432 |
| 5 | 765,987 |
| 10 | 1,532,876 |
| 25 | 3,876,543 |
| 50 | 7,789,123 |
| Linearity (R²) | 0.9995 |
| LOD (µg/mL) | 0.05 |
| LOQ (µg/mL) | 0.1 |
Visualizations
Caption: Experimental workflow for the derivatization and GC-MS analysis of carbonyls.
Caption: Logical relationship of components in the GC-MS system.
Discussion
This proposed method outlines a comprehensive approach for the analysis of carbonyl compounds as their 2-Naphthylhydrazone derivatives. The derivatization step is critical for converting polar and potentially thermally labile carbonyls into less polar, more volatile, and more stable derivatives suitable for GC analysis. The choice of a 5% phenyl-methyl-polysiloxane column is based on its general-purpose nature for separating a wide range of organic compounds. The temperature program is designed to elute the 2-Naphthylhydrazone derivatives effectively.
It is important to note that the thermal stability of 2-Naphthylhydrazones in the GC injector and column is a critical factor that needs experimental verification. Thermal decomposition of hydrazones can occur at elevated temperatures, potentially leading to inaccurate quantification and the appearance of artifact peaks.[1] Optimization of the injector temperature and oven program may be necessary to minimize such degradation.
The use of a mass spectrometer as the detector provides high selectivity and allows for positive identification of the derivatives based on their mass spectra. Operating in SIM mode can significantly enhance the sensitivity for trace-level analysis.
Conclusion
The described methodology provides a detailed framework for the development of a robust GC-MS method for the analysis of carbonyl compounds using 2-Naphthylhydrazine as a derivatization reagent. While this application note is based on established chemical principles, experimental validation and optimization are essential to ensure the accuracy, precision, and reliability of the method for specific applications. This protocol serves as a valuable starting point for researchers interested in exploring alternatives to more common hydrazine-based derivatization reagents.
References
- 1. Gas chromatography-mass spectrometry of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chelation Reactions of 2-Naphthylhydrazine Hydrochloride with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthylhydrazine hydrochloride is a versatile organic compound that serves as a crucial precursor in the synthesis of highly sensitive and selective chemosensors for a variety of metal ions. While this compound itself is not typically used directly for metal chelation in analytical applications, its hydrazine moiety readily undergoes condensation reactions with aldehydes and ketones to form hydrazone derivatives. These resulting Schiff bases are excellent chelating agents, exhibiting significant changes in their photophysical properties upon binding with metal ions.
This document provides detailed application notes and experimental protocols for the synthesis of a representative 2-naphthylhydrazone chemosensor and its application in the detection and quantification of metal ions through colorimetric and fluorometric methods.
Principle of Detection: From 2-Naphthylhydrazine to Metal Ion Sensing
The utility of this compound in metal ion sensing is realized through a two-step process. First, it is converted into a hydrazone ligand. This ligand is designed to have specific binding sites (coordination sites) for target metal ions. Upon complexation with a metal ion, the electronic properties of the hydrazone are altered, leading to observable changes in its absorption (color) and/or fluorescence spectra.
The primary mechanisms governing these changes include:
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can restrict the intramolecular rotation of the hydrazone, leading to a more rigid structure and a significant increase in fluorescence intensity ("turn-on" response).
-
Photoinduced Electron Transfer (PET): In some designs, the lone pair of electrons on a nitrogen atom can quench the fluorescence of the molecule. Upon metal binding, this lone pair is engaged in the coordinate bond, inhibiting the PET process and restoring fluorescence ("turn-on" response).
-
Intramolecular Charge Transfer (ICT): Metal ion coordination can modulate the ICT process within the molecule, causing a shift in the absorption or emission wavelength.
These principles allow for the development of highly sensitive and selective assays for various metal ions, including but not limited to Cu²⁺, Zn²⁺, Al³⁺, Cr³⁺, and Pb²⁺.
Quantitative Data Summary
The following tables summarize the performance of various chemosensors derived from 2-naphthylhydrazine and its analogues for the detection of different metal ions.
Table 1: Performance of Naphthylhydrazone-Based Chemosensors for Divalent Metal Ions
| Chemosensor Derivative | Target Metal Ion | Detection Method | Detection Limit | Binding Stoichiometry (Ligand:Metal) | Binding Constant (Kₐ) | Reference |
| Naphthaldehyde-2-pyridinehydrazone | Zn²⁺ | Fluorescence (Turn-on) | 0.17 µmol/L | 1:1 | Not Reported | [1] |
| Acylhydrazone with Naphthalene | Zn²⁺ | Fluorescence (Turn-on) | 9.3 x 10⁻⁸ M | 1:1 | Not Reported | [2] |
| 2-Hydroxy-1-naphthaldehyde Schiff Base | Zn²⁺ | Fluorescence (Turn-on) | 9.53 x 10⁻⁸ mol/L | 1:1 | Not Reported | [3] |
| Salicylaldehyde phenylhydrazone | Pb²⁺ | Fluorescence (Turn-on) | 6.3 x 10⁻⁷ M | 1:1 | log β = 7.86 | [4] |
Table 2: Performance of Naphthylhydrazone-Based Chemosensors for Trivalent Metal Ions
| Chemosensor Derivative | Target Metal Ion | Detection Method | Detection Limit | Binding Stoichiometry (Ligand:Metal) | Binding Constant (Kₐ) | Reference |
| Naphthalene-based Schiff Base | Al³⁺ | Fluorescence | 1.0 x 10⁻⁷ M (in HEPES buffer) | 2:1 | 1.598 x 10⁵ M⁻¹ | [5][6] |
| 2-Hydroxy-1-naphthaldehyde-(2-pyridyl) hydrazone | Al³⁺ | Fluorescence (Turn-on) | 36.6 nM | 1:1 | Not Reported | [7] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Chemosensor - (E)-N'-(2-hydroxybenzylidene)-2-naphthohydrazide
This protocol describes the synthesis of a Schiff base chemosensor from 2-naphthohydrazide (which can be synthesized from 2-naphthylhydrazine) and salicylaldehyde.
Materials:
-
2-Naphthohydrazide
-
Salicylaldehyde
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2-naphthohydrazide in a minimal amount of absolute ethanol.
-
Add 1.1 equivalents of salicylaldehyde to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product will precipitate out of the solution. If not, the solution can be concentrated by rotary evaporation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
-
Characterize the synthesized chemosensor using appropriate analytical techniques (e.g., NMR, FT-IR, Mass Spectrometry).
Protocol 2: General Procedure for Metal Ion Detection using Spectrophotometry
This protocol outlines the use of the synthesized chemosensor for the colorimetric detection of a target metal ion.
Materials:
-
Synthesized chemosensor stock solution (e.g., 1 mM in DMSO or ethanol)
-
Stock solutions of various metal ions (e.g., 10 mM in deionized water)
-
Buffer solution of appropriate pH
-
Solvent (e.g., DMSO, ethanol, acetonitrile)
Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Selectivity Study:
-
To a series of cuvettes, add a fixed concentration of the chemosensor solution (e.g., 10 µM).
-
Add an excess (e.g., 5-10 equivalents) of different metal ion solutions to each cuvette.
-
Record the UV-Vis absorption spectrum for each sample.
-
Identify the metal ion that induces the most significant change in the absorption spectrum (a new peak or a significant shift in the existing peak).
-
-
Spectrophotometric Titration:
-
Prepare a series of solutions containing a fixed concentration of the chemosensor (e.g., 10 µM).
-
Add increasing concentrations of the target metal ion (from 0 to several equivalents) to these solutions.
-
Allow the solutions to equilibrate for a few minutes.
-
Record the UV-Vis absorption spectrum for each solution.
-
Plot the absorbance at the new peak's wavelength versus the concentration of the metal ion. This can be used to determine the linear range and detection limit.
-
-
Determination of Stoichiometry (Job's Plot):
-
Prepare a series of solutions where the total molar concentration of the chemosensor and the metal ion is constant, but their mole fractions vary (from 0 to 1).
-
Record the absorbance of each solution at the wavelength of maximum absorbance of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.
-
Protocol 3: General Procedure for Metal Ion Detection using Fluorometry
This protocol details the use of the synthesized chemosensor for the fluorometric detection of a target metal ion.
Materials:
-
Synthesized chemosensor stock solution (e.g., 1 mM in DMSO or ethanol)
-
Stock solutions of various metal ions (e.g., 10 mM in deionized water)
-
Buffer solution of appropriate pH
-
Solvent (e.g., DMSO, ethanol, acetonitrile)
Equipment:
-
Fluorescence Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Selectivity Study:
-
Similar to the spectrophotometry protocol, add a fixed concentration of the chemosensor to a series of cuvettes.
-
Add an excess of different metal ions to each cuvette.
-
Record the fluorescence emission spectrum for each sample (at a predetermined excitation wavelength).
-
Identify the metal ion that causes a significant "turn-on" (enhancement) or "turn-off" (quenching) of the fluorescence signal.
-
-
Fluorescence Titration:
-
Prepare a series of solutions with a fixed concentration of the chemosensor.
-
Add increasing concentrations of the target metal ion.
-
Record the fluorescence emission spectrum for each solution after equilibration.
-
Plot the fluorescence intensity at the emission maximum versus the metal ion concentration to determine the detection limit.
-
-
Calculation of Binding Constant:
-
The binding constant (Kₐ) for a 1:1 complex can be determined from the fluorescence titration data using the Benesi-Hildebrand equation: 1 / (F - F₀) = 1 / (Kₐ * (F_{max} - F₀) * [M]) + 1 / (F_{max} - F₀) where F₀ is the fluorescence of the free ligand, F is the fluorescence at a given metal concentration [M], and F_{max} is the maximum fluorescence at saturation. A plot of 1/(F - F₀) versus 1/[M] will be linear, and Kₐ can be calculated from the slope and intercept.
-
Visualizations
Caption: Experimental workflow for chemosensor synthesis and metal ion analysis.
Caption: Signaling pathways for "turn-on" and "turn-off" fluorescence sensing.
References
- 1. 'Turn-on' fluorescent chemosensors based on naphthaldehyde-2-pyridinehydrazone compounds for the detection of zinc ion in water at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Salicylaldehyde phenylhydrazone: a new highly selective fluorescent lead (II) probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
2-Naphthylhydrazine hydrochloride in wastewater treatment for pollutant removal
Application Notes: Treating Hydrazine-Contaminated Wastewater
A notable scarcity of published research exists on the specific application of 2-Naphthylhydrazine hydrochloride for the removal of pollutants in wastewater. Extensive searches have not yielded direct methodologies or quantitative data for this particular compound in wastewater treatment contexts.
However, significant research has been conducted on the treatment of wastewater containing other hydrazine compounds, such as phenylhydrazine hydrochloride (PHH) and hydrazine hydrate. The principles and protocols from these studies offer valuable guidance for developing treatment strategies for structurally similar pollutants. These methods primarily focus on the recovery of valuable compounds and the detoxification of the effluent through chemical oxidation and extraction processes.
Overview of Treatment Technologies for Hydrazine-Containing Wastewater
Wastewater generated from processes involving hydrazine and its derivatives is often characterized by high toxicity, elevated chemical oxygen demand (COD), and the presence of various organic and inorganic compounds.[1] Effective treatment is crucial to mitigate environmental contamination. Key technologies employed include:
-
Extraction and Re-extraction: This method is particularly effective for recovering valuable hydrazine compounds like PHH from the waste stream. It involves converting the hydrochloride salt to its free base, extracting it with an organic solvent, and then re-extracting it back into an acidic solution to regenerate the hydrochloride salt.[2][3]
-
Chemical Oxidation: Advanced Oxidation Processes (AOPs) are employed to degrade hydrazine compounds into less harmful substances like nitrogen gas and water.[4][5][6] Common oxidants include hydrogen peroxide, ozone, and Fenton's reagent, often in the presence of catalysts.[7][8]
-
Neutralization: This step is crucial for adjusting the pH of the wastewater, which is often highly acidic or alkaline, to facilitate subsequent treatment steps like extraction or biological treatment.[2]
Challenges in Treating Hydrazine-Laden Effluents
The treatment of hydrazine-containing wastewater presents several challenges:
-
Toxicity: Hydrazine and its derivatives are toxic to microorganisms, which can inhibit biological treatment processes.[9]
-
Stability: Some hydrazine compounds can be persistent in the environment.
-
Byproduct Formation: Incomplete oxidation can lead to the formation of potentially harmful byproducts, such as nitrosamines.[7]
-
High Salinity: The wastewater often contains high concentrations of salts, which can interfere with certain treatment processes.
Protocols for the Treatment of Phenylhydrazine Hydrochloride (PHH) Wastewater
The following protocols are based on established methods for the treatment of wastewater from PHH production. These can serve as a foundational methodology for developing treatment strategies for other hydrazine derivatives.
Protocol 1: Recovery of PHH by Extraction and Re-extraction
This protocol focuses on the recovery of phenylhydrazine from an aqueous waste stream.
1. Neutralization:
-
Transfer the acidic PHH-containing wastewater to a reaction vessel equipped with a stirrer.
-
Slowly add an alkaline agent, such as liquid ammonia or sodium hydroxide, while continuously monitoring the pH.[10]
-
Continue the addition until the pH of the solution reaches 9.0-9.5. This converts the phenylhydrazine hydrochloride to its free base, phenylhydrazine (PHZ).[1]
-
Maintain stirring for an additional 20-30 minutes to ensure the reaction is complete.
2. Extraction:
-
Transfer the neutralized wastewater to a liquid-liquid extraction unit.
-
Add an appropriate organic solvent, such as xylene or ethylbenzene, as the extractant.[2][3]
-
Agitate the mixture to ensure thorough mixing of the aqueous and organic phases, allowing the PHZ to transfer to the organic phase.
-
Allow the phases to separate. The upper organic layer contains the dissolved PHZ.
-
Collect the organic extract phase.
3. Re-extraction:
-
Transfer the organic extract containing PHZ to a separate reaction vessel.
-
Add concentrated hydrochloric acid (HCl) to the organic phase while stirring.[10]
-
The PHZ will react with HCl and precipitate as phenylhydrazine hydrochloride, which is insoluble in the organic solvent.
-
Separate the precipitated PHH from the organic solvent by filtration.
-
The organic solvent can be recycled back to the extraction step.
4. Purification and Drying:
-
Wash the recovered PHH crystals with a small amount of fresh organic solvent to remove any residual impurities.
-
Dry the purified PHH crystals in a vacuum oven at a suitable temperature.
Protocol 2: Chemical Oxidation of Hydrazine Wastewater
This protocol describes the degradation of hydrazine in wastewater using hydrogen peroxide catalyzed by metal ions.
1. pH Adjustment:
-
Measure the pH of the hydrazine-containing wastewater.
-
Adjust the pH to a range of 9-11 if using copper ions as a catalyst, or 10-12 for manganese ions, using a suitable acid or base.[7]
2. Catalyst Addition:
-
Prepare a stock solution of the catalyst, either copper (II) sulfate or manganese (II) sulfate.
-
Add the catalyst solution to the wastewater to achieve a final concentration of 1-20 mg/L.[7]
3. Oxidation Reaction:
-
Slowly add hydrogen peroxide (H₂O₂) to the wastewater. The molar ratio of H₂O₂ to hydrazine should be between 1:1 and 10:1.[7]
-
Maintain the reaction temperature between 15°C and 40°C.[7]
-
Continuously stir the mixture to ensure uniform distribution of the reactants and catalyst.
-
The reaction is typically rapid and should be allowed to proceed for 3-6 minutes for wastewater containing around 1000 mg/L of hydrazine.[7] The reaction products are primarily nitrogen gas and water.
4. Monitoring and Discharge:
-
After the reaction period, take a sample of the treated water.
-
Analyze the residual hydrazine concentration using a suitable analytical method, such as spectrophotometry or HPLC, to ensure it meets discharge standards.[11][12]
Analytical Methods for Monitoring Phenylhydrazine
Accurate quantification of phenylhydrazine in wastewater is essential for process control and effluent monitoring.
Spectrophotometric Method:
-
This method is based on the reaction of phenylhydrazine with p-nitrobenzaldehyde to form a colored phenylhydrazone.[11]
-
The colored product can be concentrated using cloud point extraction with surfactants like Triton-X-114 and sodium dodecyl sulfate (SDS).[11]
-
The absorbance of the concentrated phenylhydrazone is then measured spectrophotometrically at 427 nm.[11]
High-Performance Liquid Chromatography (HPLC):
-
HPLC provides a more selective and sensitive method for the determination of phenylhydrazine hydrochloride.[12]
-
A common method utilizes a C18 column with a mobile phase consisting of a mixture of methanol and a phosphate buffer.[12]
-
Detection is typically performed using a UV detector at a wavelength of 235 nm.[12]
Data Presentation
The following table summarizes the quantitative data from a pilot-scale study on the treatment of PHH production effluent using the extraction and re-extraction technology.[2]
| Parameter | Value | Unit |
| Initial PHH Concentration | 1.15 | wt % |
| Recovery Rate of PHH (Lab Scale) | 93.3 | % |
| Recovery Rate of PHH (Pilot Scale) | 92.9 | % |
| Purity of Recovered PHH | 88.6 | % |
| Final NaCl Concentration | 2.25 | % |
| Final CaCl₂ Concentration | 6.06 | % |
Visualizations
Caption: Workflow for PHH recovery via extraction and re-extraction.
Caption: Workflow for catalytic oxidation of hydrazine wastewater.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Advanced Oxidation Processes - Definition | AWC [membranechemicals.com]
- 5. Advanced Oxidation Process For Wastewater Treatment In 2025 | Etch2o [wastewaterhub.com]
- 6. waterandwastewater.com [waterandwastewater.com]
- 7. CN1590311A - Treatment method of hydrazin containing waste water - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Phenylhydrazine hydrochloride production waste liquid treatment method and application thereof - Eureka | Patsnap [eureka.patsnap.com]
- 11. asianpubs.org [asianpubs.org]
- 12. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Naphthylhydrazine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Naphthylhydrazine hydrochloride and increasing its yield.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My yield of this compound is significantly lower than the reported 63%. What are the potential causes and how can I improve it?
Low yields can stem from several factors throughout the experimental process. Here are the key areas to investigate:
-
Purity of Starting Material: The purity of the initial 2-naphthylamine is crucial. Impurities can lead to side reactions, consuming the starting material and complicating the purification process. It is advisable to use high-purity 2-naphthylamine.
-
Diazotization Reaction Conditions: The formation of the diazonium salt is a critical step that is highly sensitive to temperature.
-
Temperature Control: The reaction should be maintained at 0°C.[1] If the temperature rises, the diazonium salt can decompose, leading to the formation of 2-naphthol and reducing the overall yield.[2][3]
-
Rate of Nitrite Addition: The sodium nitrite solution should be added slowly to the 2-naphthylamine solution to ensure the temperature is controlled and to prevent localized overheating.[1]
-
-
Reduction Step: The reduction of the diazonium salt to the hydrazine is another critical step where yield can be lost.
-
Efficient Reduction: Ensure that the reducing agent, stannous chloride (SnCl₂), is added slowly and portion-wise to the cold diazonium salt solution to control the exothermic reaction.[1]
-
Sufficient Reaction Time: The reaction mixture should be stirred for the recommended time (e.g., 3.5 hours) at a low temperature to ensure the reduction goes to completion.[1]
-
-
Work-up and Isolation: Significant product loss can occur during the isolation and purification steps.
-
Precipitation and Filtration: To maximize the precipitation of the hydrochloride salt, it is essential to cool the solution thoroughly before filtration.[4]
-
Washing: While washing is necessary to remove impurities, excessive washing or using inappropriate solvents can lead to the loss of the product. The filter cake should be washed sequentially with ice-cold water, room temperature water, and then organic solvents like ether and hexane to remove both aqueous and organic impurities without dissolving the product.[1]
-
Q2: The final product is discolored (not a white or off-white solid). What is the cause and how can I purify it?
Discoloration in the final product often indicates the presence of impurities, which can arise from several sources:
-
Oxidation: 2-Naphthylamine and its derivatives can oxidize in the presence of air, leading to colored impurities.[5] It is advisable to handle the starting materials and the final product with minimal exposure to air.
-
Side Reactions: If the temperature during diazotization is not well-controlled, side reactions can produce colored azo compounds.[6][7]
-
Incomplete Reduction: If the reduction of the diazonium salt is incomplete, the remaining diazonium salt can couple with other aromatic species to form colored impurities.
Purification Strategy:
If your product is discolored, recrystallization can be an effective purification method. A common method is to dissolve the crude product in a minimal amount of hot solvent (e.g., an ethanol/water mixture) and then allow it to cool slowly to form purer crystals.[8] The use of activated charcoal during recrystallization can also help to remove colored impurities.[4]
Q3: I am considering an alternative synthesis route starting from 2-naphthol. Is this a viable option to improve the yield?
Yes, synthesizing 2-Naphthylhydrazine from 2-naphthol is a known alternative. This method avoids the use of the carcinogenic 2-naphthylamine.[8] The general procedure involves reacting 2-naphthol with hydrazine hydrate.[8][9] The yield of this reaction can be influenced by the presence of a catalyst and the reaction conditions.
Quantitative Data Summary
The following table summarizes the reported yields for different synthesis methods of 2-Naphthylhydrazine and its hydrochloride salt.
| Starting Material | Method | Key Reagents | Reported Yield | Reference |
| 2-Naphthylamine | Diazotization and Reduction | HCl, NaNO₂, SnCl₂ | 63% | [1] |
| 2-Naphthol | Nucleophilic Substitution | Hydrazine hydrate (85%) | 68.3% | [8] |
| 2-Naphthol | Catalytic Nucleophilic Substitution | Hydrazine hydrate (85%), NaHSO₃ | 43.1% | [8] |
Experimental Protocols
Synthesis of this compound from 2-Naphthylamine [1]
This protocol details the synthesis via diazotization of 2-naphthylamine followed by reduction with stannous chloride.
-
Preparation of the 2-Naphthylamine Solution:
-
In a suitable reaction vessel, suspend 2-naphthylamine (800 mg, 5.59 mmol) in 6.0 M hydrochloric acid (6 mL).
-
Cool the suspension in an ice-water bath.
-
-
Diazotization:
-
Slowly add a solution of sodium nitrite (578 mg, 8.38 mmol) in water (1.2 mL) to the cooled suspension over 2 minutes, ensuring the temperature remains at 0°C.
-
Stir the resulting solution in the ice-water bath for 1 hour.
-
-
Reduction:
-
Slowly add stannous chloride (3.71 g, 19.56 mmol) to the reaction mixture over 5 minutes, maintaining the temperature at 0°C.
-
Continue stirring the resulting suspension in the ice-water bath for 3.5 hours.
-
-
Isolation and Purification:
-
Filter the suspension.
-
Wash the filter cake sequentially with:
-
Ice-cold water (4 x 8 mL)
-
Room temperature water (1 x 8 mL)
-
Ice-cold ether (2 x 4 mL)
-
A 1:1 mixture of ether and hexane (2 x 4 mL)
-
Hexane (2 x 5 mL)
-
-
Dry the solid to obtain this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low synthesis yield.
References
- 1. 1-Naphthylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. CN1063170C - Process for preparing 2-naphthylhydrazine in one step - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Optimizing reaction conditions for the Bucherer synthesis of 2-Naphthylhydrazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Bucherer synthesis of 2-Naphthylhydrazine. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance your experimental success.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient reaction time. - Inactive reagents. - Issues with catalyst (if used). | - Extend Reaction Time: Some protocols suggest refluxing for up to 30 hours to ensure the reaction goes to completion.[1] - Optimize Temperature: Ensure the reaction mixture is maintained at a steady reflux. - Verify Reagent Quality: Use fresh hydrazine hydrate and high-purity 2-naphthol. - Catalyst Addition: Consider the addition of sodium bisulfite as a catalyst, which has been shown to facilitate the reaction.[2] |
| Formation of Impurities | - Side reactions due to high temperatures. - Oxidation of the product. - Presence of unreacted starting materials. | - Control Temperature: Avoid excessive heating during reflux. - Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., nitrogen) can minimize oxidation. - Purification: Recrystallization from an ethanol/water mixture can effectively purify the product.[1] |
| Product Precipitation Issues | - Incorrect temperature during work-up. - Insufficient volume of precipitation solvent. | - Controlled Cooling: Cool the reaction mixture to the specified temperature (e.g., 80-95°C) before adding ice water to induce precipitation.[1] - Sufficient Solvent: Use an adequate volume of ice water to ensure complete precipitation of the product.[1] |
| Difficulty in Product Isolation | - Fine solid particles that are difficult to filter. | - Allow for Settling: After precipitation, allow the solid to settle before filtration. - Appropriate Filter Medium: Use a filter paper with a suitable pore size. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the Bucherer synthesis of 2-naphthylhydrazine?
A1: Yields can vary significantly depending on the specific protocol used. Reported yields range from 43% to as high as 68.3%.[1] Optimization of reaction time, temperature, and reactant ratios is crucial for maximizing yield.
Q2: Is a catalyst necessary for this reaction?
A2: While the reaction can proceed without a catalyst, the use of sodium bisulfite has been reported to be beneficial.[2] It is believed to facilitate the key steps in the Bucherer reaction mechanism.[3][4]
Q3: What is the role of hydrazine hydrate in this synthesis?
A3: Hydrazine hydrate serves as the source of the hydrazine group that displaces the hydroxyl group on the 2-naphthol, forming 2-naphthylhydrazine.[1]
Q4: Can 2-naphthylamine be used as a starting material?
A4: Yes, a traditional method for synthesizing 2-naphthylhydrazine involves the diazotization of 2-naphthylamine followed by reduction.[5] However, 2-naphthylamine is a known carcinogen, and handling it requires stringent safety precautions.[1] The Bucherer synthesis starting from 2-naphthol is often preferred to avoid this hazardous intermediate.[1]
Q5: What are the key safety precautions for this synthesis?
A5: Hydrazine hydrate is corrosive and toxic; always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. 2-Naphthol is also a hazardous substance. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Data Presentation: Reaction Condition Comparison
The following table summarizes various reported reaction conditions for the one-step synthesis of 2-naphthylhydrazine from 2-naphthol and hydrazine hydrate.
| 2-Naphthol (g) | Hydrazine Hydrate (85%) (g) | Reaction Time (h) | Yield (%) | Reference |
| 300 | 600 | 30 | 55.4 | [1] |
| 20 | 200 | 8 | 48.2 | [1] |
| 200 (kg) | 250 (kg) | 18 | 55.1 | [1] |
| 20 | 20 | 8 | 52.4 | [1] |
| 30 | 50 | 20 | 68.3 | [1] |
| 11 | 50 | 20 | 43.1 (with NaHSO3) | [1] |
Experimental Protocols
Detailed Methodology for the One-Step Synthesis of 2-Naphthylhydrazine
This protocol is based on a reported procedure with a high yield.[1]
Materials:
-
2-Naphthol (analytical grade)
-
Hydrazine hydrate (85%)
-
Deionized water
-
Ethanol
-
Three-neck flask equipped with a reflux condenser and mechanical stirrer
-
Heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: In a 100 mL three-neck flask, combine 30 g of 2-naphthol and 50 g of 85% hydrazine hydrate.
-
Reflux: Heat the mixture to reflux with constant stirring. Maintain a steady reflux for 20 hours.
-
Precipitation: After 20 hours, pour the hot reaction mixture into 80 mL of ice-cold water. A significant amount of white solid (2-naphthylhydrazine) should precipitate.
-
Isolation: Collect the solid product by filtration.
-
Drying: Dry the collected solid to obtain the crude product. The reported yield for this step is 22.5 g (68.3%).
-
Purification (Optional): For higher purity, recrystallize the crude product from a 1:1 ethanol/water solution. This can yield 15.6 g of crystalline 2-naphthylhydrazine.
Visualizations
Caption: Experimental workflow for the Bucherer synthesis of 2-naphthylhydrazine.
Caption: Troubleshooting decision tree for low yield in the Bucherer synthesis.
References
- 1. CN1063170C - Process for preparing 2-naphthylhydrazine in one step - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 5. 1-Naphthylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Identifying and minimizing side products in 2-Naphthylhydrazine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-naphthylhydrazine. Our goal is to help you identify and minimize side products to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial 2-naphthylhydrazine?
A1: Commercial 2-naphthylhydrazine or its hydrochloride salt may contain unreacted starting materials from its synthesis. A prevalent method for synthesizing 2-naphthylhydrazine is the reaction of 2-naphthol with hydrazine hydrate.[1] Consequently, residual 2-naphthol is a common impurity. Purification of the final product is often achieved through recrystallization.[1][2]
Q2: What are the primary reactions where 2-naphthylhydrazine is used?
A2: 2-Naphthylhydrazine is a key reagent in the Fischer indole synthesis , a widely used method for preparing substituted indoles.[3][4][5] This reaction involves the condensation of an arylhydrazine with an aldehyde or ketone under acidic conditions to form an indole ring system. This methodology is crucial in the synthesis of various pharmaceuticals and biologically active compounds.
Q3: My Fischer indole synthesis using 2-naphthylhydrazine is failing or giving low yields. What are the possible reasons?
A3: Failure or low yields in the Fischer indole synthesis can be attributed to several factors:
-
Substituent Effects: Electron-donating substituents on the carbonyl compound can lead to heterolytic N-N bond cleavage, which competes with the desired[2][2]-sigmatropic rearrangement.[4]
-
Steric Hindrance: Significant steric hindrance in either the 2-naphthylhydrazine or the carbonyl compound can impede the reaction.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. While a variety of Brønsted and Lewis acids can be used, the optimal catalyst is substrate-dependent.[5][6]
-
Reaction Temperature: The reaction often requires elevated temperatures, and the optimal temperature needs to be determined for each specific reaction.[7]
-
Poor Quality of 2-Naphthylhydrazine: Impurities in the starting material can inhibit the reaction. Using freshly purified 2-naphthylhydrazine is recommended.
Troubleshooting Guides
Issue 1: Formation of Multiple Products in Fischer Indole Synthesis
When using an unsymmetrical ketone in the Fischer indole synthesis with 2-naphthylhydrazine, the formation of two isomeric indole products is a common issue.[7][8]
Root Cause Analysis and Troubleshooting Workflow
Caption: Troubleshooting workflow for isomeric products.
Minimization Strategies:
-
Acid Catalyst Selection: The regioselectivity of the cyclization can be influenced by the choice of acid catalyst. Experiment with both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to determine the optimal conditions for your specific substrates.[6][7] In some cases, milder acids like acetic acid may provide better selectivity.[2]
-
Solvent Optimization: The polarity of the solvent can affect the reaction pathway. A systematic screening of solvents with varying polarities is recommended.
-
Temperature Control: Carefully controlling the reaction temperature can favor the formation of one isomer over the other.
Purification of Isomers:
If the formation of isomers cannot be completely suppressed, purification by column chromatography is typically required.
| Technique | Stationary Phase | Typical Eluent System | Notes |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | The optimal eluent ratio will depend on the polarity of the indole isomers. Monitor fractions by TLC.[3] |
| Recrystallization | Ethanol/Water or other suitable solvent systems | May be effective if there is a significant difference in the solubility of the isomers. |
Issue 2: Presence of Unreacted Starting Materials and Other Impurities
Incomplete reactions or the presence of impurities in the starting materials can lead to a complex crude product mixture.
Identification and Removal of Common Impurities
| Impurity | Identification Method | Removal Strategy |
| Unreacted 2-Naphthylhydrazine | TLC, HPLC | Acid wash during workup (extraction with dilute HCl) to remove the basic hydrazine.[3] |
| Unreacted Aldehyde/Ketone | TLC, HPLC | Column chromatography. |
| Unreacted 2-Naphthol (in starting material) | ¹H NMR, HPLC | Purification of 2-naphthylhydrazine by recrystallization before use.[1][2] |
| Degradation Products | HPLC-MS, NMR | Can arise from thermal or oxidative stress. Store 2-naphthylhydrazine in a cool, dark, and inert atmosphere.[9] |
General Purification Workflow
Caption: General purification workflow for 2-naphthylhydrazine reactions.
Experimental Protocols
Protocol 1: Synthesis of 2-Naphthylhydrazine from 2-Naphthol
This protocol is adapted from a patented procedure and may require optimization.[1]
Materials:
-
2-Naphthol
-
Hydrazine hydrate (85%)
-
Ethanol
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a stirrer and reflux condenser, combine 2-naphthol (e.g., 30 g) and 85% hydrazine hydrate (e.g., 50 g).
-
Heat the mixture to reflux and maintain for 20 hours.
-
While still hot, carefully pour the reaction mixture into ice water (e.g., 80 mL).
-
A precipitate of 2-naphthylhydrazine will form. Collect the solid by filtration.
-
Wash the solid with deionized water and dry to obtain the crude product.
-
For purification, recrystallize the crude product from an ethanol/water mixture (e.g., 1:1 v/v).[1][2]
Yield Data from Literature:
| Scale | 2-Naphthol | Hydrazine Hydrate (85%) | Reaction Time | Crude Yield | Reference |
| Lab Scale | 30 g | 50 g | 20 h | 68.3% | [1] |
| Lab Scale | 300 g | 600 g | 30 h | 55.4% | [2] |
Protocol 2: General Procedure for Fischer Indole Synthesis
This is a general guideline and requires optimization for specific substrates.[7]
Materials:
-
2-Naphthylhydrazine hydrochloride
-
Aldehyde or ketone
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Hydrazone Formation (optional two-step): Dissolve this compound and the carbonyl compound in a suitable solvent (e.g., ethanol). Stir at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC).
-
Cyclization (one-pot or from isolated hydrazone): Add the acid catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., reflux) and monitor its progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture and pour it into ice water.
-
Neutralize the acid and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude indole.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Analytical Monitoring by HPLC
A general HPLC method for monitoring the progress of a Fischer indole synthesis.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or other modifiers).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all components (starting materials, intermediate, and product) have significant absorbance.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare standard solutions of 2-naphthylhydrazine, the carbonyl compound, and the expected indole product to determine their retention times.
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by dilution in mobile phase or neutralization).
-
Filter the sample and inject it into the HPLC system.
-
Monitor the disappearance of starting material peaks and the appearance of the product peak to determine reaction progress.
Reaction Monitoring Workflow
Caption: Workflow for monitoring reaction progress by HPLC.
References
- 1. CN1063170C - Process for preparing 2-naphthylhydrazine in one step - Google Patents [patents.google.com]
- 2. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. scispace.com [scispace.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 2-Naphthylhydrazine HCl | 2243-58-5 | FN38636 | Biosynth [biosynth.com]
Technical Support Center: Purification of 2-Naphthylhydrazine Hydrochloride
This guide provides researchers, scientists, and drug development professionals with effective techniques for the purification of 2-Naphthylhydrazine hydrochloride. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Common impurities can include unreacted starting materials from its synthesis, such as 2-naphthol, and by-products like hydrazine hydrochloride.[1][2] Colored impurities may also be present due to oxidation or degradation of the hydrazine compound.
Q2: My this compound is discolored (e.g., yellow or brown). How can I remove the color?
A2: Discoloration is typically due to oxidized impurities. A common method to remove such impurities is recrystallization from an aqueous solution with the addition of activated charcoal. The charcoal adsorbs the colored compounds, which are then removed by hot filtration. A detailed protocol is provided below.
Q3: I am trying to recrystallize the hydrochloride salt, but it is not dissolving well in water. What should I do?
A3: this compound is reported to be soluble in water.[3] If you are experiencing solubility issues, ensure you are using a sufficient volume of solvent and heating it to near boiling. For hydrochloride salts, solubility in water is generally good. If it remains insoluble, your material may be cross-contaminated or a different compound.
Q4: What is the best solvent for recrystallizing this compound?
A4: Water is a suitable solvent for recrystallizing this compound, as its solubility is expected to be significant in hot water and lower in cold water. The addition of concentrated hydrochloric acid to the aqueous solution can further decrease its solubility and promote precipitation of the purified salt.[4]
Q5: Can I purify the free base (2-Naphthylhydrazine) first and then convert it to the hydrochloride salt?
A5: Yes, this is an excellent alternative purification strategy. The free base, 2-Naphthylhydrazine, can be recrystallized from a mixed solvent system like ethanol/water.[5] After purification, the free base can be dissolved in a suitable organic solvent and treated with HCl (e.g., gaseous HCl or a solution of HCl in an alcohol) to precipitate the pure hydrochloride salt.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| "Oiling Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound. The compound is too impure. | Re-heat the solution to dissolve the oil, add a small amount of a better co-solvent to increase solubility, and allow it to cool more slowly. If impurities are high, consider a preliminary purification step like column chromatography of the free base. |
| No Crystals Form Upon Cooling | Too much solvent was used. The solution is supersaturated. | 1. Boil off some of the solvent to increase the concentration. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure product. 3. If using a mixed-solvent system, add a small amount of the anti-solvent. |
| Low Recovery of Purified Product | Too much solvent was used. The crystals were washed with a solvent that was not ice-cold. Premature crystallization occurred during hot filtration. | Use the minimum amount of near-boiling solvent to dissolve the compound. Ensure the rinsing solvent is thoroughly chilled. Pre-heat the filtration funnel and flask to prevent the solution from cooling and crystallizing prematurely. |
| Product is Still Colored After Recrystallization | Not enough activated charcoal was used. The charcoal was not effectively removed. | Repeat the recrystallization, ensuring you use an appropriate amount of activated charcoal (typically 1-2% by weight) and perform a careful hot gravity filtration, possibly using a fluted filter paper to speed up the process. |
Data Presentation
Qualitative Solubility of 2-Naphthylhydrazine and its Hydrochloride Salt
| Compound | Water | Ethanol/Water | DMSO | Common Non-Polar Solvents (e.g., Hexane) |
| 2-Naphthylhydrazine HCl | Soluble[3] | Likely Soluble | Slightly Soluble[6] | Insoluble |
| 2-Naphthylhydrazine (Free Base) | Less Soluble[7] | Soluble (especially when hot)[5] | Likely Soluble | Moderately Soluble[7] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
This protocol is adapted from a standard procedure for the purification of phenylhydrazine hydrochloride.[4]
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of near-boiling deionized water (start with approximately 5-10 mL of water per gram of crude material).
-
Decolorization: If the solution is colored, add a small amount of activated charcoal (about 1-2% of the solute's weight). Bring the solution back to a gentle boil for 5-10 minutes with stirring.
-
Hot Gravity Filtration: Pre-heat a flask and a stemless glass funnel. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove the charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.
-
Precipitation: To the hot, clear filtrate, add concentrated hydrochloric acid (approximately one-third of the total solution volume).
-
Crystallization: Allow the solution to cool slowly to room temperature. Once cloudiness or crystal formation is observed, cool the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with a cold, water-miscible organic solvent like ethanol or acetone to aid in drying.
-
Drying: Dry the crystals under vacuum to obtain pure, white to off-white this compound.
Protocol 2: Purification via the Free Base
This protocol involves converting the hydrochloride to the free base, purifying it, and then converting it back to the pure hydrochloride.
-
Liberation of the Free Base: Dissolve the crude this compound in water. While stirring, slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) until the solution is basic (check with pH paper) and a precipitate (the free base) forms.
-
Extraction: Extract the free base into an organic solvent like diethyl ether or ethyl acetate (perform 2-3 extractions).
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Recrystallization of Free Base: Filter off the drying agent and evaporate the solvent to obtain the crude 2-Naphthylhydrazine. Recrystallize this solid from a hot ethanol/water mixture (e.g., a 1:1 or 2:1 ratio).[5] Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly to crystallize.
-
Formation of Pure Hydrochloride: Collect the purified free base crystals by filtration. Dissolve the pure 2-Naphthylhydrazine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) until precipitation of the hydrochloride salt is complete.
-
Final Collection: Collect the pure this compound crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Workflow for direct recrystallization of 2-Naphthylhydrazine HCl.
Caption: Workflow for purification via the free base intermediate.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN109180522B - Process for removing hydrazine hydrochloride in tert-butyl hydrazine hydrochloride - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN1063170C - Process for preparing 2-naphthylhydrazine in one step - Google Patents [patents.google.com]
- 6. This compound | 2243-58-5 [amp.chemicalbook.com]
- 7. CAS 2243-57-4: 2-Naphthylhydrazine | CymitQuimica [cymitquimica.com]
Improving the stability of 2-Naphthylhydrazine hydrochloride stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 2-Naphthylhydrazine hydrochloride stock solutions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a synthetic organic compound with the chemical formula C₁₀H₁₁ClN₂.[1] It typically appears as a white to off-white or pale yellow crystalline powder.[1] In laboratory settings, it is primarily used as a reagent in organic synthesis, including in the preparation of dyes and pharmaceuticals.[2]
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage, the solid compound should be stored at 2°C - 8°C in a well-sealed container to keep it dry.[1]
Q3: What solvents are suitable for preparing this compound stock solutions?
A3: this compound is soluble in water. While specific quantitative solubility data in various organic solvents is limited, analogous arylhydrazines like 4-Cyanophenylhydrazine Hydrochloride are soluble in polar solvents such as Dimethyl Sulfoxide (DMSO) and Methanol. It is recommended to experimentally determine the solubility and stability in the specific solvent system for your application.
Q4: How stable are this compound stock solutions?
A4: The stability of this compound stock solutions can be influenced by several factors, including the solvent, pH, exposure to light, and the presence of oxidizing agents or metal ions. Generally, hydrazine derivatives are prone to autoxidation. Acidic conditions tend to improve the stability of hydrazine solutions. For optimal results, it is recommended to prepare fresh solutions or perform a stability study for solutions stored for an extended period.
Q5: What are the signs of degradation in a this compound stock solution?
A5: Degradation may be indicated by a change in the solution's color, the formation of a precipitate, or a decrease in the expected reactivity or analytical response (e.g., peak area in an HPLC chromatogram).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Stock solution has changed color (e.g., turned yellow or brown). | Oxidation of the hydrazine moiety. This can be accelerated by exposure to air (oxygen), light, or the presence of metal ion contaminants. | Prepare fresh solution using deoxygenated solvent. Store the solution under an inert atmosphere (e.g., nitrogen or argon). Protect the solution from light by using an amber vial or wrapping the container in aluminum foil. |
| Precipitate has formed in the stock solution upon storage. | The concentration of the stock solution may exceed its solubility limit at the storage temperature. The compound may be degrading to a less soluble product. | Gently warm the solution to see if the precipitate redissolves. If it does, consider storing the solution at room temperature (if stability allows) or preparing a more dilute stock. If the precipitate does not redissolve, it is likely a degradation product, and a fresh solution should be prepared. |
| Inconsistent results in experiments using the stock solution. | Degradation of the this compound in the stock solution, leading to a lower effective concentration. | Prepare a fresh stock solution before each experiment or validate the stability of the stock solution over the intended period of use. Perform a stability-indicating assay (e.g., HPLC) to check the purity of the solution. |
| Low or no reactivity of the stock solution. | Significant degradation of the active compound. | Discard the old stock solution and prepare a new one from fresh, properly stored solid material. Ensure the solvent is of high purity and appropriate for the reaction. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution. The concentration can be adjusted as needed.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., deionized water, DMSO, or Methanol)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Spatula
-
Pipettes
-
Inert gas (e.g., nitrogen or argon)
-
Amber glass vial for storage
Procedure:
-
Accurately weigh 100 mg of this compound using an analytical balance.
-
Transfer the weighed solid to a 10 mL volumetric flask.
-
Add approximately 5-7 mL of the chosen solvent to the volumetric flask.
-
If using an organic solvent, it is recommended to first degas the solvent by sparging with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
Gently swirl the flask to dissolve the solid. If necessary, sonicate for a few minutes to aid dissolution.
-
Once the solid is completely dissolved, add the solvent to the flask up to the 10 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clean, amber glass vial for storage.
-
Purge the headspace of the vial with an inert gas before sealing to minimize exposure to oxygen.
-
Store the solution at the recommended temperature (see stability testing protocol below) and protect it from light.
Protocol 2: Stability Assessment of this compound Stock Solutions using HPLC
This protocol provides a general framework for assessing the stability of your stock solutions. A stability-indicating HPLC method should be developed and validated.
Objective: To determine the degradation of this compound in a specific solvent under defined storage conditions over time.
Procedure:
-
Method Development: Develop a reverse-phase HPLC method capable of separating the this compound peak from potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies on a sample of the stock solution. Expose the solution to acidic, basic, oxidative, and photolytic stress conditions to generate degradation products. The HPLC method should be able to resolve the parent peak from any degradation peaks.
-
-
Stability Study Setup:
-
Prepare a fresh stock solution of this compound in the solvent of interest as described in Protocol 1.
-
Divide the solution into several aliquots in amber vials.
-
Store the aliquots under the desired storage conditions (e.g., 2-8°C, room temperature).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), remove an aliquot from storage.
-
Allow the solution to equilibrate to room temperature.
-
Inject an appropriate volume onto the HPLC system.
-
Record the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) peak area.
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Quantitative Data on Solution Stability (Illustrative Examples)
Disclaimer: The following tables present illustrative data to demonstrate how to report stability findings. This data is not derived from published experimental results for this compound and should be used as a template for your own experimental data.
Table 1: Example Stability of 1 mg/mL this compound Solution at 2-8°C
| Time (Days) | % Remaining (Aqueous, pH 4) | % Remaining (Methanol) | % Remaining (DMSO) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 98.5 | 99.2 |
| 3 | 99.5 | 96.2 | 98.1 |
| 7 | 98.9 | 92.1 | 96.5 |
| 14 | 97.5 | 85.3 | 93.2 |
Table 2: Example Effect of Temperature on Stability of 1 mg/mL this compound in Aqueous Solution (pH 4)
| Time (Days) | % Remaining (2-8°C) | % Remaining (25°C) |
| 0 | 100.0 | 100.0 |
| 1 | 99.8 | 97.2 |
| 3 | 99.5 | 92.5 |
| 7 | 98.9 | 85.1 |
Visualizations
References
Overcoming low conversion rates of 2-naphthol to 2-Naphthylhydrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low conversion rates during the synthesis of 2-Naphthylhydrazine from 2-naphthol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-Naphthylhydrazine from 2-naphthol, a reaction based on the Bucherer-Lepetit reaction mechanism.
Q1: My reaction yield is significantly lower than reported in the literature. What are the most likely causes?
Low yields can stem from several factors. Systematically review the following:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the 2-naphthol starting material.
-
Suboptimal Reaction Temperature: The reaction requires elevated temperatures to proceed efficiently. Ensure your reaction mixture is refluxing at the appropriate temperature for the solvent used.
-
Incorrect Reagent Stoichiometry: An inappropriate ratio of 2-naphthol to hydrazine hydrate can lead to incomplete conversion. An excess of hydrazine hydrate is typically used.[1][2]
-
Purity of Reagents: Impurities in the 2-naphthol or hydrazine hydrate can interfere with the reaction. Use reagents of high purity for best results.
-
Inefficient Mixing: Ensure adequate stirring to maintain a homogeneous reaction mixture, especially since the reaction may involve solids.
Q2: I am observing a significant amount of unreacted 2-naphthol in my final product. How can I improve the conversion rate?
Unreacted starting material is a common issue. Consider the following adjustments:
-
Increase Reaction Time: As indicated by various reported protocols, reaction times can range from 8 to 30 hours.[1] If TLC shows significant starting material remaining, extending the reflux time may be necessary.
-
Increase Excess of Hydrazine Hydrate: The amount of hydrazine hydrate can be up to 10 times the weight of 2-naphthol.[1] Increasing the excess of this reagent can drive the equilibrium towards the product.
-
Use of a Catalyst: The addition of sodium bisulfite can catalyze the reaction, potentially improving the conversion rate.[1][2] However, this may also necessitate adjustments to the purification process.
Q3: What are the potential side products I should be aware of?
Besides unreacted 2-naphthol, other side products can form, complicating purification and reducing the yield of the desired product. While specific side products for this reaction are not extensively documented in easily accessible literature, analogous reactions suggest possibilities such as:
-
Oxidation Products: Hydrazine and its derivatives can be susceptible to oxidation, especially at high temperatures in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Products from Impurities: Impurities in the starting materials may lead to the formation of undesired byproducts.
Q4: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction.
-
Eluent System: A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is generally suitable. The exact ratio may need to be optimized based on the polarity of the compounds.
-
Visualization: The spots can be visualized under UV light (254 nm), as both 2-naphthol and 2-Naphthylhydrazine are UV-active.
-
Interpretation: The reaction is complete when the spot corresponding to 2-naphthol (identified by running a standard of the starting material) is no longer visible or has significantly diminished. The appearance of a new, more polar spot will indicate the formation of the product.
Q5: What is the best method for purifying the crude 2-Naphthylhydrazine?
Recrystallization is a common and effective method for purifying the solid product.
-
Solvent System: A mixture of ethanol and water is reported to be an effective solvent system for the recrystallization of 2-Naphthylhydrazine.[1]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent mixture to form a saturated solution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals can then be collected by vacuum filtration.
Q6: What safety precautions should I take when working with hydrazine hydrate?
Hydrazine hydrate is a hazardous substance and requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling the vapors.[3][4]
-
Toxicity and Corrosivity: Hydrazine hydrate is toxic if swallowed, in contact with skin, or if inhaled. It can also cause severe skin burns and eye damage.[4]
-
Carcinogenicity: It is a suspected carcinogen.[4]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.
Quantitative Data on Reaction Conditions
The following table summarizes various experimental conditions and their corresponding yields for the synthesis of 2-Naphthylhydrazine from 2-naphthol, based on a one-step method.
| 2-Naphthol (g) | Hydrazine Hydrate (85%) (g) | Sodium Bisulfite (g) | Reaction Time (h) | Yield (%) | Purity after Recrystallization | Reference |
| 30 (analytical grade) | 50 | - | 20 | 68.3 | >98% | [1] |
| 300 (industrial grade) | 600 | - | 30 | 55.4 | Not specified | [1] |
| 20 (industrial grade) | 200 | - | 8 | 48.2 | Not specified | [1] |
| 11 (industrial grade) | 50 | 8 | 20 | 43.1 | >98% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Naphthylhydrazine (Catalyst-Free)
This protocol is adapted from the patent describing a one-step synthesis.[1]
Materials:
-
2-naphthol
-
Hydrazine hydrate (85% aqueous solution)
-
Deionized water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar or overhead stirrer)
-
Heating mantle
-
Beaker
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser and a stirrer, add 2-naphthol and hydrazine hydrate (85%). A typical ratio is approximately 1.5-2 parts by weight of hydrazine hydrate to 1 part of 2-naphthol.
-
Heat the mixture to reflux with vigorous stirring. The reaction time can vary from 8 to 30 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the hot reaction mixture into a beaker containing ice water. A precipitate of crude 2-Naphthylhydrazine will form.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with deionized water.
-
Dry the crude product.
-
For purification, recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimum amount of the hot solvent mixture and allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.
Protocol 2: Synthesis of 2-Naphthylhydrazine (with Sodium Bisulfite Catalyst)
This protocol incorporates a catalyst to potentially improve reaction efficiency.[1]
Materials:
-
2-naphthol
-
Hydrazine hydrate (85% aqueous solution)
-
Sodium bisulfite
-
Deionized water
-
Ethanol
Equipment:
-
Same as in Protocol 1
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a stirrer, combine 2-naphthol, hydrazine hydrate (85%), and sodium bisulfite. A typical weight ratio is approximately 1:4.5:0.7 of 2-naphthol:hydrazine hydrate:sodium bisulfite.
-
Heat the mixture to reflux with constant stirring for approximately 20 hours.
-
After the reflux period, cool the reaction mixture.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water until the pH of the filtrate is neutral.
-
Dry the crude product.
-
Purify the crude 2-Naphthylhydrazine by recrystallization from an ethanol/water mixture as described in Protocol 1.
Visualizations
Reaction Pathway
Caption: Simplified reaction pathway for the synthesis of 2-Naphthylhydrazine from 2-naphthol.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low yields in the synthesis of 2-Naphthylhydrazine.
References
Technical Support Center: Improved Synthesis of 2-Naphthylhydrazine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of catalysts and optimization of reaction conditions for the synthesis of 2-Naphthylhydrazine from 2-Naphthol and hydrazine hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-Naphthylhydrazine?
A1: The most prevalent and industrially viable method is the direct reaction of 2-Naphthol with hydrazine hydrate. This one-step synthesis is often carried out under reflux conditions and can be catalyzed to improve yield and reaction rates.[1]
Q2: What is the role of a catalyst in the synthesis of 2-Naphthylhydrazine from 2-Naphthol?
A2: A catalyst, such as sodium bisulfite, facilitates the nucleophilic substitution of the hydroxyl group on the naphthalene ring with the hydrazine group. This is based on the principles of the Bucherer reaction, where the bisulfite adduct of the naphthol is more susceptible to nucleophilic attack by hydrazine.[1][2][3]
Q3: What are the advantages of using a catalyst in this synthesis?
A3: The primary advantage is an potential increase in reaction yield and a reduction in reaction time. For instance, the use of sodium bisulfite can lead to yields of up to 43.1% under specific conditions.[1] However, uncatalyzed reactions can also achieve yields as high as 68.3% with optimized reactant ratios and reaction times.[1]
Q4: Are there any significant side reactions to be aware of?
A4: A potential side reaction is the formation of azines, which can occur if the synthesized hydrazone reacts with another molecule of the carbonyl compound (in related reactions). While not explicitly detailed for this specific synthesis in the provided results, it is a common side reaction in hydrazine chemistry. Optimizing the stoichiometry of reactants can help minimize this.
Q5: How can the purity of the final 2-Naphthylhydrazine product be improved?
A5: The crude product obtained after filtration and washing can be further purified by recrystallization. A common solvent system for this is a mixture of ethanol and water.[1] This process can significantly improve the purity to over 98%.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Suboptimal Reactant Ratio: An incorrect ratio of 2-Naphthol to hydrazine hydrate can lead to incomplete conversion. | Systematically vary the molar ratio of hydrazine hydrate to 2-Naphthol. Excess hydrazine hydrate can often drive the reaction to completion. Refer to the data tables below for examples of how yield is affected by reactant ratios.[1] |
| Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | Increase the reflux time and ensure the reaction mixture is maintained at the appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Ineffective Catalyst Loading (if used): The amount of catalyst may be insufficient to promote the reaction effectively. | If using a catalyst like sodium bisulfite, ensure the correct loading is used. A typical starting point is a 1:0.8 to 1:1 weight ratio of 2-Naphthol to sodium bisulfite.[4] | |
| Product Contamination / Impurities | Incomplete Removal of Starting Materials: Unreacted 2-Naphthol or excess hydrazine hydrate may remain in the product. | Thoroughly wash the filtered product with deionized water until the pH is neutral.[1] For removal of unreacted 2-Naphthol, recrystallization from an appropriate solvent system (e.g., ethanol/water) is effective.[1] |
| Formation of Byproducts: Undesired side reactions may be occurring. | Adjusting the reaction temperature and time can help minimize byproduct formation. Characterize impurities to understand the side reactions and further optimize conditions. | |
| Difficulty in Product Isolation | Product is not precipitating out of solution: The product may be too soluble in the reaction mixture upon cooling. | Pouring the hot reaction mixture into ice-cold water is an effective method to induce precipitation of 2-Naphthylhydrazine.[1] |
| Oily Product Formation: The product may be melting or not solidifying properly. | Ensure the cooling process is efficient. Using an ice bath and vigorous stirring can promote the formation of a solid precipitate. |
Data Presentation
Table 1: Effect of Catalyst and Reactant Ratios on 2-Naphthylhydrazine Synthesis
| 2-Naphthol (g) | Hydrazine Hydrate (85%) (g) | Catalyst (Sodium Bisulfite) (g) | Reaction Time (h) | Yield (%) | Reference |
| 11 | 50 | 8 | 20 | 43.1 | [1] |
| 30 | 50 | - | 20 | 68.3 | [1] |
| 20 | 20 | - | 8 | 52.4 | [1] |
| 20 | 200 | - | 8 | 48.2 | [1] |
| 300 | 600 | - | 30 | 55.4 | [1] |
| 200 (kg) | 250 (kg) | - | 18 | 55.1 | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of 2-Naphthylhydrazine (Catalyzed and Uncatalyzed)
This protocol provides a comprehensive procedure for the synthesis of 2-Naphthylhydrazine from 2-Naphthol and hydrazine hydrate, with an optional catalytic step.
Materials:
-
2-Naphthol
-
Hydrazine hydrate (85% solution in water)
-
Sodium bisulfite (optional, as catalyst)
-
Deionized water
-
Ethanol (for recrystallization)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Stirring mechanism (magnetic stirrer or overhead stirrer)
-
Heating mantle
-
Buchner funnel and flask
-
Filter paper
-
Beakers
-
pH indicator paper or pH meter
Procedure:
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a stirrer, add 2-Naphthol and hydrazine hydrate in the desired ratio (refer to Table 1 for examples).
-
For the catalyzed reaction, add sodium bisulfite to the flask. A typical weight ratio is between 0.8:1 and 1:1 of sodium bisulfite to 2-Naphthol.[4]
-
-
Reaction:
-
Begin stirring the mixture.
-
Heat the flask using a heating mantle to bring the mixture to a gentle reflux.
-
Continue refluxing for the desired amount of time (e.g., 8 to 30 hours, as indicated in the data table). The optimal time will depend on the scale and specific reactant ratios.
-
-
Product Isolation:
-
After the reflux is complete, turn off the heat.
-
While the reaction mixture is still hot, carefully and slowly pour it into a beaker containing ice-cold water. The volume of ice water should be sufficient to cause precipitation (e.g., for a 30g scale of 2-Naphthol, use approximately 80 mL of ice water).[1]
-
A precipitate of 2-Naphthylhydrazine should form.
-
Continue stirring the mixture in the ice bath for about 20 minutes to ensure complete precipitation.
-
-
Filtration and Washing:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with deionized water until the filtrate is neutral (check with pH paper). This step is crucial to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
-
Drying:
-
Dry the filter cake, for instance, in a desiccator or a vacuum oven at a low temperature, to obtain the crude 2-Naphthylhydrazine.
-
-
Purification (Recrystallization):
-
For higher purity, dissolve the crude product in a minimal amount of a hot ethanol/water mixture (e.g., a 1:1 v/v ratio).[1]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
-
Mandatory Visualization
Caption: Bucherer reaction mechanism for 2-Naphthylhydrazine synthesis.
Caption: Experimental workflow for 2-Naphthylhydrazine synthesis.
References
Troubleshooting incomplete derivatization with 2-Naphthylhydrazine hydrochloride
Welcome to the technical support center for 2-Naphthylhydrazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for derivatization experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound used for in our laboratory?
A1: this compound is a derivatizing agent primarily used to react with carbonyl compounds (aldehydes and ketones). This reaction forms a stable hydrazone derivative that can be more easily detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: What is the general principle of the derivatization reaction?
A2: The derivatization reaction involves the nucleophilic addition of the primary amine group of 2-Naphthylhydrazine to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a carbon-nitrogen double bond, resulting in a 2-naphthylhydrazone derivative. This process is typically catalyzed by a weak acid.
Q3: How can I confirm that the derivatization has been successful?
A3: Successful derivatization can be confirmed by analyzing the reaction mixture using HPLC or LC-MS. You should observe a new peak corresponding to the derivatized analyte with a different retention time than the underivatized analyte and the derivatizing reagent. The identity of the new peak can be confirmed by mass spectrometry, which should show the expected molecular weight of the 2-naphthylhydrazone derivative.
Troubleshooting Guide for Incomplete Derivatization
Problem: My analytical results show a low yield of the derivatized product and a significant amount of unreacted analyte.
This section provides potential causes and solutions for incomplete derivatization with this compound.
Potential Cause 1: Suboptimal Reaction Conditions
The efficiency of the derivatization reaction is highly dependent on several factors, including pH, temperature, and reaction time.
Solutions:
-
Optimize pH: The reaction is acid-catalyzed. Ensure the reaction mixture is sufficiently acidic. If the sample is buffered at a neutral or basic pH, consider adding a small amount of a weak acid like acetic acid.
-
Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. A typical starting point is 60°C. However, be cautious of analyte degradation at higher temperatures.
-
Extend Reaction Time: The reaction may require more time to reach completion. Try extending the incubation time and analyzing samples at different time points to determine the optimal reaction duration.
Potential Cause 2: Reagent Concentration and Quality
Insufficient or degraded derivatizing reagent will lead to incomplete reactions.
Solutions:
-
Increase Reagent Concentration: Ensure a molar excess of this compound relative to the analyte. A 2 to 10-fold molar excess is a good starting point.
-
Check Reagent Quality: this compound can degrade over time. Use a fresh bottle of the reagent or verify the purity of your current stock. Store the reagent in a cool, dry, and dark place as recommended.
Potential Cause 3: Analyte-Specific Issues
The structure of the carbonyl compound can affect its reactivity.
Solutions:
-
Steric Hindrance: If the carbonyl group is sterically hindered, the reaction may be slower. In such cases, more forcing conditions (higher temperature, longer reaction time) may be necessary.
-
Analyte Stability: The analyte may be degrading under the reaction conditions. Analyze a control sample of the underivatized analyte under the same conditions to check for degradation.
Potential Cause 4: Matrix Effects
Components in the sample matrix can interfere with the derivatization reaction.
Solutions:
-
Sample Cleanup: If your sample is in a complex matrix (e.g., plasma, urine, cell lysate), consider a sample cleanup step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances before derivatization.
Data Presentation
Table 1: General Optimization Parameters for Hydrazine-Based Derivatization
| Parameter | Typical Range | Starting Point | Notes |
| Molar Ratio (Reagent:Analyte) | 2:1 to 50:1 | 10:1 | A higher excess may be needed for low concentration analytes. |
| Temperature | Room Temp. to 100°C | 60°C | Monitor for analyte degradation at higher temperatures. |
| Reaction Time | 15 min to 48 hours | 60 min | Reaction kinetics can vary significantly based on the analyte.[1] |
| pH | Acidic | ~4-5 | Acid catalysis is generally required for hydrazone formation. |
| Solvent | Acetonitrile, Ethanol, Methanol | Acetonitrile | The choice of solvent can influence reaction efficiency. |
Experimental Protocols
Protocol 1: General Derivatization of a Carbonyl-Containing Analyte
This protocol is a general guideline and should be optimized for your specific analyte and matrix.
Materials:
-
This compound solution (10 mg/mL in acetonitrile)
-
Analyte solution (in a suitable solvent)
-
Weak acid catalyst (e.g., 1% acetic acid in acetonitrile)
-
Heating block or water bath
-
HPLC or LC-MS system
Procedure:
-
To 100 µL of your analyte solution in a microcentrifuge tube, add 100 µL of the this compound solution.
-
Add 10 µL of the weak acid catalyst.
-
Vortex the mixture gently for 10-15 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes.
-
After incubation, cool the mixture to room temperature.
-
The sample is now ready for direct injection into the HPLC or LC-MS system. Alternatively, a dilution step may be necessary depending on the analyte concentration.
Protocol 2: Analysis of Derivatized Product by HPLC-UV
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection Wavelength: Monitor at a wavelength appropriate for the 2-naphthylhydrazone derivative (a starting point is to scan from 254 nm to 400 nm).
Mandatory Visualizations
Caption: Troubleshooting workflow for incomplete derivatization.
Caption: Derivatization of a carbonyl compound.
References
Preventing the degradation of hydrazine samples during analytical procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of hydrazine samples during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of hydrazine sample degradation?
A1: Hydrazine is a highly reactive and unstable compound, making it susceptible to degradation. The primary causes of degradation are:
-
Autoxidation: Hydrazine readily oxidizes in the presence of air (oxygen). This process can be accelerated by factors such as heat, light, and the presence of metal ions.[1]
-
Reaction with Carbon Dioxide: Hydrazine can react with carbon dioxide from the atmosphere.
-
Catalytic Decomposition: Certain metals and their salts can catalyze the decomposition of hydrazine.[2] Porous materials like wood, asbestos, cloth, and rusty metals can also promote its decomposition and may even lead to spontaneous ignition.[3]
-
High Reactivity: Due to its "sticky" nature, hydrazine tends to be irreversibly adsorbed onto solid surfaces it comes into contact with during analysis, which can lead to sample loss and inaccurate results.[4]
Q2: How should hydrazine samples be handled and stored to minimize degradation?
A2: Proper handling and storage are critical for maintaining the integrity of hydrazine samples. Key recommendations include:
-
Inert Atmosphere: Whenever possible, handle and store hydrazine under an inert nitrogen atmosphere to prevent oxidation.[2]
-
Temperature: Store samples at refrigerated temperatures (approximately 0°C) to slow down the rate of degradation.
-
Light Protection: Protect samples from direct sunlight and strong incandescent light.
-
Container Material: Use appropriate containers. While glass is common, be aware of potential interactions. Ensure containers are tightly sealed.
-
Immediate Analysis: Analyze samples as soon as possible after collection. If immediate analysis is not feasible, derivatization can help stabilize the hydrazine.[1]
Q3: What is derivatization and why is it important for hydrazine analysis?
A3: Derivatization is a chemical reaction that transforms an analyte (in this case, hydrazine) into a more stable and easily detectable compound (a derivative). This is a crucial step in many hydrazine analysis methods for several reasons:
-
Increased Stability: Hydrazine derivatives are generally more stable than hydrazine itself, which minimizes degradation during the analytical procedure.[1]
-
Improved Detectability: Hydrazine lacks a strong chromophore, making it difficult to detect with common techniques like UV-Vis spectrophotometry or HPLC with a UV detector. Derivatization attaches a molecule with a chromophore to hydrazine, significantly enhancing its detectability.
-
Enhanced Chromatographic Performance: Derivatization can improve the chromatographic properties of hydrazine, leading to better peak shape and separation from other components in the sample matrix.
Common derivatizing agents for hydrazine include p-dimethylaminobenzaldehyde, benzaldehyde, and pentafluorobenzaldehyde.[1][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of hydrazine samples.
Issue 1: Low or No Hydrazine Detected in the Sample
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Ensure samples were collected and stored correctly (refrigerated, protected from light, under an inert atmosphere if possible). Analyze a freshly prepared standard to verify system performance. |
| Incomplete Derivatization | Verify the pH of the reaction mixture is optimal for the chosen derivatizing agent. Ensure the derivatizing agent is not expired and has been stored correctly. Check that the reaction time and temperature are sufficient for complete derivatization. |
| Instrumental Issues | Check the detector settings (e.g., wavelength for spectrophotometry or HPLC-UV). Ensure the instrument is properly calibrated. For GC-MS, verify the mass spectrometer is tuned and operating correctly. |
| Matrix Interference | The sample matrix may interfere with the derivatization reaction or the analytical signal. Perform a spike and recovery experiment to assess matrix effects. If significant interference is observed, sample cleanup or a different analytical method may be necessary. |
Issue 2: Poor Reproducibility of Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize the entire analytical procedure, from sample collection to analysis. Ensure all samples and standards are treated identically. |
| Variable Derivatization | Precisely control the reaction conditions (pH, temperature, time, and reagent concentration) for all samples and standards. |
| Sample Adsorption | Hydrazine's "sticky" nature can lead to variable losses. Consider using silanized glassware or pre-conditioning the analytical system with a hydrazine standard to minimize active sites. |
| Instrument Drift | Calibrate the instrument frequently. Analyze a quality control standard at regular intervals to monitor instrument performance. |
Quantitative Data on Hydrazine Stability
The stability of hydrazine is influenced by various factors. The following table summarizes the effect of storage conditions on hydrazine recovery.
| Storage Condition | Duration | Analyte Recovery (%) | Reference |
| Refrigerated (~0°C) | 14 days | ~98% | [5] |
| Ambient (~23°C) | 14 days | ~90% | [5] |
Experimental Protocols
Spectrophotometric Determination of Hydrazine using p-Dimethylaminobenzaldehyde
This method is based on the reaction of hydrazine with p-dimethylaminobenzaldehyde (p-DMAB) in an acidic medium to form a yellow-colored azine complex, which is measured at approximately 455 nm.[6]
Reagents:
-
HydraVer™ 2 Hydrazine Reagent (or a solution of p-dimethylaminobenzaldehyde in methanol)[5][6]
-
Glacial Acetic Acid[5]
-
Hydrazine standard solutions
-
Deionized water (oxygen-free)[6]
Procedure:
-
Sample and Standard Preparation:
-
Transfer 3.0 mL of each sample and standard into separate spectrophotometer cells.[5]
-
-
Derivatization:
-
Analysis:
-
Measure the absorbance of the samples and standards at 465 nm against a reagent blank.[5]
-
Construct a calibration curve by plotting the absorbance versus the concentration of the hydrazine standards.
-
Determine the concentration of hydrazine in the samples from the calibration curve.
-
HPLC Analysis of Hydrazine after Derivatization with Benzaldehyde
This method involves the derivatization of hydrazine with benzaldehyde to form benzalazine, which is then analyzed by reverse-phase HPLC with UV detection.[5]
Reagents:
-
Benzaldehyde solution (1 mL in 100 mL methanol)[5]
-
0.1 N Sodium Borate solution[5]
-
Methanol/Water (80/20 v/v) as mobile phase[5]
-
Hydrazine standard solutions
Procedure:
-
Derivatization:
-
Transfer 1.0 mL of each sample and standard into individual small vials.[5]
-
Add 0.5 mL of the benzaldehyde solution to each vial.[5]
-
Shake the vials for a few seconds and let them stand for 5 minutes.[5]
-
Add 1.0 mL of 0.1 N Sodium Borate to each vial and shake.[5]
-
Heat the vials in a water bath at 80°C for 30 minutes.[5]
-
Allow the samples to cool to room temperature.[5]
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column[5]
-
Mobile Phase: Methanol/Water (80/20)[5]
-
Flow Rate: 1.5 mL/min[5]
-
Detector: UV at 313 nm[5]
-
Injection Volume: 25 µL[5]
-
Inject the cooled samples and standards into the HPLC system.
-
Quantify the hydrazine concentration based on the peak area of the benzalazine derivative compared to the calibration curve generated from the standards.
-
Visualizations
Caption: Factors leading to the degradation of hydrazine.
References
Technical Support Center: Managing Excess Hydrazine Hydrate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who encounter challenges with excess hydrazine hydrate in their synthesis reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I safely neutralize or "quench" excess hydrazine hydrate in my reaction mixture?
A1: Excess hydrazine hydrate must be destroyed through chemical neutralization, a process known as quenching. This is typically achieved using oxidizing agents. The most common and recommended methods involve the careful addition of a dilute solution of sodium hypochlorite (NaOCl), calcium hypochlorite (Ca(OCl)₂), or hydrogen peroxide (H₂O₂) to the reaction mixture.[1][2] It is critical to first dilute the hydrazine-containing solution to 5% or less to control the exothermic nature of the reaction.[2][3]
Q2: My desired product is sensitive to strong oxidizing agents. How can I remove excess hydrazine hydrate without destroying my product?
A2: If your product is not compatible with oxidants, you should use physical removal methods instead of chemical quenching. Common strategies include:
-
Aqueous Extraction: Hydrazine hydrate is miscible with water. If your product has low water solubility, you can wash the reaction mixture with water or a slightly acidic solution like ammonium chloride to extract the hydrazine into the aqueous phase.[4] Dichloromethane (DCM) is often a suitable organic solvent for the product during this process.[4]
-
Azeotropic Distillation: Hydrazine can be removed by distillation with a solvent that forms an azeotrope with it, such as xylene.[5] This technique is useful for removing the final traces of hydrazine from a crude product.
-
Evaporation under Nitrogen Stream: For small volumes, a gentle stream of nitrogen can be used to evaporate the volatile hydrazine hydrate and water overnight in a fume hood.[6]
-
Chromatography: Passing the crude product through a short plug of silica gel can effectively remove hydrazine, which tends to stick to the silica.[7]
Q3: What are the critical safety precautions for handling and quenching hydrazine hydrate?
A3: Hydrazine hydrate is acutely toxic, corrosive, and a suspected carcinogen; therefore, strict safety protocols are mandatory.[8]
-
Ventilation: All work must be conducted in a properly functioning chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE): Always wear splash-proof chemical safety goggles, a face shield, and chemical-resistant gloves (nitrile or neoprene are recommended).[8][10] A flame-resistant lab coat is also necessary.[9]
-
Dilution: Never add a quenching agent to concentrated hydrazine hydrate. The reaction is highly exothermic and can be dangerous.[3] Always dilute your reaction mixture with water to bring the hydrazine concentration below 5% before starting the quenching process.[2]
-
Waste Disposal: Hydrazine waste is considered extremely hazardous.[9] All neutralized mixtures and contaminated materials must be disposed of according to federal, state, and local regulations.[2][10]
Q4: How can I be certain that all residual hydrazine hydrate has been removed or destroyed?
A4: Due to its toxicity, confirming the absence of residual hydrazine is crucial, especially in pharmaceutical development where genotoxic impurities are strictly limited.[11] Several analytical methods can be used:
-
Gas Chromatography (GC): A common and sensitive method involves derivatizing the hydrazine with acetone to form acetone azine, which is then analyzed by GC with a Flame Ionization Detector (FID) or a Nitrogen Phosphorus Detector (NPD).[11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to detect hydrazine and its derivatives.[13]
-
Spectrophotometry: Colorimetric methods, such as the reaction with p-dimethylaminobenzaldehyde, can determine hydrazine concentration by measuring the absorbance of the resulting colored solution.[14]
Q5: What are the potential byproducts of quenching reactions that I should be aware of?
A5: Incomplete oxidation of hydrazine or its derivatives (like 1,1-dimethylhydrazine) with hypochlorite can lead to the formation of hazardous byproducts, including carcinogenic N-nitrosoalkylamines.[1][3] Therefore, it is essential to use a slight excess of the quenching agent and to verify the complete destruction of the hydrazine.
Data Presentation: Comparison of Management Methods
Table 1: Chemical Quenching Agents for Excess Hydrazine Hydrate
| Quenching Agent | Stoichiometric Ratio (Agent:Hydrazine) | Recommended Conditions | Reaction Products | Advantages | Disadvantages |
| Sodium Hypochlorite (NaOCl) | 2:1 | Dilute hydrazine to <5%.[2] Optimal pH range 5-8.[2] | Nitrogen (N₂), Water (H₂O), Sodium Chloride (NaCl)[2] | Readily available (bleach), effective. | Highly exothermic, requires careful dilution.[3] Can form carcinogenic byproducts if reaction is incomplete.[1][3] |
| Calcium Hypochlorite (Ca(OCl)₂) ** | 2:1 | Dilute hydrazine to <5%.[2] | Nitrogen (N₂), Water (H₂O), Calcium Chloride (CaCl₂) | Effective for spills and large quantities.[2] | Same as NaOCl; reaction is extremely exothermic.[3] |
| Hydrogen Peroxide (H₂O₂) ** | 2:1 | Dilute hydrazine to <5%.[2] Can be catalyzed by a trace of copper sulfate.[2] | Nitrogen (N₂), Water (H₂O)[15] | "Green" quencher; byproducts are benign. | Reaction can be slow without a catalyst.[3] |
| Acetone | 2:1 | Forms acetone azine.[16] | Acetone azine, Water (H₂O)[16] | Useful for derivatization before GC analysis or if product is sensitive to strong oxidants.[11] | Does not destroy hydrazine but converts it to a more stable, less volatile derivative.[16] |
Table 2: Physical Removal Methods for Excess Hydrazine Hydrate
| Method | Principle | Best For | Advantages | Disadvantages |
| Aqueous Extraction | Partitioning of water-soluble hydrazine into an aqueous phase. | Water-insoluble products. | Mild conditions; avoids harsh reagents.[4] | May require multiple extractions for complete removal; generates aqueous hazardous waste. |
| Azeotropic Distillation | Co-distillation with a solvent (e.g., xylene) that forms an azeotrope with hydrazine.[5] | Thermally stable, non-volatile products. | Effective for removing final traces of hydrazine.[5] | Requires heating, which can be a safety concern with hydrazine.[5] Product must be stable at the distillation temperature. |
| Evaporation (N₂ Stream) | Volatilization of hydrazine hydrate at ambient temperature. | Small-scale reactions; volatile products not suitable. | Very gentle method, requires minimal handling.[6] | Slow; only suitable for small volumes.[6] |
| Silica Gel Chromatography | Adsorption of polar hydrazine onto silica gel. | Products that are less polar than hydrazine. | Can be integrated into the purification step.[7] | May not be suitable for highly polar products that also adhere strongly to silica. |
Experimental Protocols
Protocol 1: Quenching Excess Hydrazine Hydrate with Sodium Hypochlorite
-
Safety First: Ensure you are wearing all required PPE (goggles, face shield, resistant gloves, lab coat) and are working in a certified chemical fume hood.
-
Dilution: Cool the reaction vessel in an ice bath. Slowly and with stirring, add water to the reaction mixture to dilute the concentration of hydrazine hydrate to below 5%.
-
Prepare Quenching Solution: Prepare a dilute solution of sodium hypochlorite (e.g., 5% aqueous solution, which is similar to household bleach).
-
Slow Addition: While maintaining cooling and vigorous stirring, add the sodium hypochlorite solution dropwise to the diluted reaction mixture. Monitor the temperature to ensure it does not rise uncontrollably.
-
Ensure Complete Reaction: Add a slight excess of the hypochlorite solution to ensure all hydrazine is destroyed.[2]
-
Verification (Optional but Recommended): Test the mixture for the presence of residual hydrazine using an appropriate analytical method (e.g., colorimetric test strips or GC analysis of an aliquot).
-
Workup: Proceed with the standard workup and extraction of your desired product.
-
Waste Disposal: Collect all aqueous layers and waste for proper hazardous waste disposal.
Protocol 2: Workup by Aqueous Extraction to Remove Hydrazine Hydrate
-
Safety First: Perform all steps in a chemical fume hood with appropriate PPE.
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent in which your product is soluble but hydrazine has low solubility (e.g., Dichloromethane (DCM) or Ethyl Acetate).
-
Transfer: Transfer the mixture to a separatory funnel.
-
Extraction: Add an equal volume of cold, deionized water (or a dilute, slightly acidic solution like 1M NH₄Cl) to the separatory funnel.
-
Shake and Vent: Stopper the funnel, invert it, and vent frequently to release any pressure. Shake gently for 1-2 minutes.
-
Separate Layers: Allow the layers to separate fully. Drain the organic layer containing your product.
-
Repeat: Repeat the extraction of the organic layer with fresh water two more times to ensure complete removal of hydrazine hydrate.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to isolate your crude product.
Visualizations
Caption: Decision workflow for managing excess hydrazine hydrate.
Caption: Chemical pathway for quenching hydrazine with NaOCl.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. arxada.com [arxada.com]
- 3. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. ehs.ucsb.edu [ehs.ucsb.edu]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. sielc.com [sielc.com]
- 12. CN103698459A - Detecting method of free hydrazine in drug - Google Patents [patents.google.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 15. US4366130A - Process for removing residual hydrazine from caustic solutions - Google Patents [patents.google.com]
- 16. Hydrazine - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Hydrazine Reagents for Carbonyl Detection: 2-Naphthylhydrazine and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the detection and quantification of carbonyl compounds, the selection of an appropriate derivatizing agent is paramount. This guide provides a comprehensive comparison of 2-Naphthylhydrazine with other commonly employed hydrazine reagents, offering insights into their performance characteristics based on available experimental data.
The derivatization of aldehydes and ketones with hydrazine reagents to form stable, readily detectable hydrazones is a cornerstone of analytical chemistry. This guide focuses on a comparative analysis of 2-Naphthylhydrazine against established reagents such as 2,4-Dinitrophenylhydrazine (DNPH), Dansylhydrazine, and Girard's reagents (T and P). The comparison encompasses key performance metrics including sensitivity, ease of use, and the nature of the detection method.
Performance Comparison of Hydrazine Reagents
The selection of a hydrazine reagent is often dictated by the analytical technique employed and the desired sensitivity. While 2,4-Dinitrophenylhydrazine (DNPH) is a widely used chromophoric reagent suitable for UV-Vis detection, fluorescent reagents like Dansylhydrazine and 2-Naphthylhydrazine offer the potential for enhanced sensitivity. Girard's reagents are particularly useful for mass spectrometry applications due to their charged nature.
| Reagent | Detection Method | Limit of Detection (LOD) | Key Advantages | Potential Disadvantages |
| 2-Naphthylhydrazine | Fluorescence, HPLC-FLD | Data not readily available in comparative studies | Potential for high sensitivity due to the fluorescent naphthyl group. | Limited published data on performance metrics and standardized protocols. |
| 2,4-Dinitrophenylhydrazine (DNPH) | UV-Vis, HPLC-UV | 0.08-0.20 ppbv (for airborne carbonyls)[1] | Well-established with numerous standardized methods (e.g., EPA Method 8315A).[2] | Can form E/Z stereoisomers, potentially complicating chromatography.[3] |
| Dansylhydrazine | Fluorescence, HPLC-FLD | pmol range[4] | High sensitivity due to the fluorescent dansyl group. | Sensitivity can be analyte-dependent.[4] |
| Girard's Reagent T | Mass Spectrometry (MS) | fmol range[5] | Pre-charged, enhancing ionization efficiency in MS.[6] | May require specific optimization for different carbonyls.[7] |
| Girard's Reagent P | Mass Spectrometry (MS) | Data not readily available in comparative studies | Similar to Girard's T, facilitates MS detection. | Less commonly cited than Girard's T in recent literature. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for the derivatization of carbonyl compounds using the discussed hydrazine reagents.
2,4-Dinitrophenylhydrazine (DNPH) Derivatization Protocol (General)
This protocol is based on the principles outlined in EPA Method 8315A for the analysis of carbonyl compounds.[2]
Materials:
-
DNPH reagent solution (e.g., in acetonitrile with acid catalyst)
-
Carbonyl-containing sample
-
Acetonitrile (HPLC grade)
-
HPLC system with UV detector
Procedure:
-
A known volume of the sample is mixed with the DNPH reagent solution.
-
The reaction mixture is allowed to react for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or slightly elevated).
-
The reaction is quenched, and the resulting hydrazone derivatives are extracted using a suitable solvent (e.g., acetonitrile).
-
The extract is then analyzed by HPLC with UV detection at an appropriate wavelength (typically around 360 nm).
Dansylhydrazine Derivatization Protocol (General)
This protocol is adapted from methods for the fluorescent labeling of carbonyls.[4]
Materials:
-
Dansylhydrazine solution (e.g., in ethanol or acetonitrile)
-
Carbonyl-containing sample
-
Acid catalyst (e.g., trifluoroacetic acid)
-
HPLC system with fluorescence detector
Procedure:
-
The sample containing carbonyl compounds is mixed with the Dansylhydrazine solution.
-
A small amount of acid catalyst is added to the mixture.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes).
-
After cooling, the reaction mixture is directly injected or appropriately diluted for analysis by HPLC with fluorescence detection.
Girard's Reagent T Derivatization Protocol (General)
This protocol is based on procedures for derivatizing ketones and other carbonyls for mass spectrometry analysis.[5][6][7]
Materials:
-
Girard's Reagent T
-
Reaction buffer (e.g., glycine buffer, pH 2.1)
-
Carbonyl-containing sample
-
LC-MS system
Procedure:
-
The sample is mixed with a solution of Girard's Reagent T in the reaction buffer.
-
The mixture is incubated at a controlled temperature (e.g., 40°C) for a specified time (e.g., 60 minutes).[7]
-
The resulting hydrazone derivatives are then analyzed by LC-MS, taking advantage of the permanent positive charge for enhanced detection.
Signaling Pathways and Experimental Workflows
The fundamental principle behind the use of hydrazine reagents for carbonyl detection is the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a stable hydrazone. This reaction is typically acid-catalyzed.
Caption: General workflow for carbonyl detection using hydrazine reagents.
The derivatization reaction itself can be depicted as a simple chemical transformation:
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent hydrazides for the high-performance liquid chromatographic determination of biological carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
A Comparative Guide to the Synthetic Utility of 2-Naphthylhydrazine Hydrochloride and Phenylhydrazine
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds and the derivatization of carbonyls, the choice of hydrazine reagent is a critical parameter influencing reaction outcomes. This guide provides an objective comparison of two common arylhydrazines: 2-naphthylhydrazine hydrochloride and phenylhydrazine. While direct, side-by-side quantitative comparisons in the literature are limited, this document collates available experimental data and discusses the expected performance differences based on structural and electronic properties.
Executive Summary
Phenylhydrazine is a versatile and widely used reagent in organic synthesis, notable for its application in the Fischer indole synthesis, the formation of pyrazolones, and as a derivatizing agent for carbonyl compounds. Its reactivity is well-documented, often providing good to excellent yields in various transformations. This compound, while less commonly cited, offers an alternative route to benzo-fused heterocyclic systems. The larger naphthyl moiety can influence the electronic and steric environment of the reaction, potentially affecting reaction rates, yields, and regioselectivity. This guide aims to provide a comparative overview to aid in the selection of the appropriate reagent for specific synthetic goals.
Performance in Key Synthetic Applications
Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction for the preparation of indole rings from an arylhydrazine and a ketone or aldehyde under acidic conditions.
Comparative Data:
| Hydrazine Reagent | Carbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |
| Phenylhydrazine hydrochloride | Butanone | 2,3-dimethylindole | THF, 150 °C, 15 min (microwave) | High | [1] |
| Phenylhydrazine hydrochloride | Various ketones | Various indoles | Acetic acid or other acid catalysts | Generally high | [1][2] |
| 1-Naphthylhydrazine hydrochloride* | Butanone | 1-Benzyl-2,3-dimethylbenzo[g]indole** | THF, 150 °C, 15 min (microwave), then benzyl bromide | 78 | [3] |
*Note: Data for 2-naphthylhydrazine was not available in a directly comparable reaction. Data for the isomeric 1-naphthylhydrazine is presented as an indication of the reactivity of naphthylhydrazines in this synthesis. **This is a one-pot, three-component reaction involving subsequent N-alkylation.
Discussion:
Phenylhydrazine is a reliable reagent for the Fischer indole synthesis, with numerous protocols reporting high yields.[1][2] The electronic nature of substituents on the phenyl ring is known to significantly affect the reaction's efficiency, with electron-donating groups generally increasing the rate and yield.
The naphthyl group in 2-naphthylhydrazine is a larger, more electron-rich aromatic system compared to the phenyl group. This increased electron density could potentially facilitate the key[4][4]-sigmatropic rearrangement step in the Fischer indole synthesis, possibly leading to faster reaction rates or allowing for milder reaction conditions. However, the increased steric bulk of the naphthyl group might also play a role, potentially hindering the initial formation of the hydrazone or influencing the regioselectivity of the cyclization with unsymmetrical ketones. The available data for 1-naphthylhydrazine hydrochloride shows a good yield (78%) in a one-pot synthesis of a benzo[g]indole, suggesting that naphthylhydrazines are effective substrates for this reaction.[3]
Pyrazole and Pyrazolone Synthesis
The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles and pyrazolones, which are important scaffolds in medicinal chemistry.
Comparative Data:
| Hydrazine Reagent | Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |
| Phenylhydrazine | Ethyl acetoacetate | 3-Methyl-1-phenylpyrazol-5-one | Ethanol, reflux | Not specified, but implied to be a standard, efficient reaction | [5] |
| Phenylhydrazine | Chalcones | Pyrazolone derivatives | Glacial acetic acid, reflux, 8 hours | Good yields | [6] |
| Phenylhydrazine | 2-(trifluoromethyl)-1,3-diketone | Trifluoromethyl-substituted pyrazole | Ethanol, reflux | 63 | [7] |
| 2-Naphthylhydrazine | 2-Acetylnaphtho[2,1-b]furan | Naphtho[2,1-b]furan pyrazole derivative | Ethanol, reflux, 2 hours | 80 | [8] |
Discussion:
Phenylhydrazine is extensively used in the synthesis of pyrazoles and pyrazolones, consistently providing good yields with a variety of dicarbonyl substrates.[5][6][7] A key consideration in the reaction with unsymmetrical dicarbonyls is regioselectivity. The substituent on the hydrazine can influence which carbonyl group is preferentially attacked.
The use of 2-naphthylhydrazine in pyrazole synthesis has been reported to give a good yield (80%) in the preparation of a complex naphthofuran-pyrazole derivative.[8] The electronic properties of the naphthyl ring would be expected to influence the nucleophilicity of the hydrazine nitrogens. The steric bulk of the naphthyl group could also be a determining factor in the regiochemical outcome of the reaction with unsymmetrical 1,3-dicarbonyls. While direct comparative studies on regioselectivity are lacking, it is a critical factor to consider when designing a synthesis with 2-naphthylhydrazine.
Derivatization of Carbonyl Compounds
Hydrazines are classical reagents for the derivatization of aldehydes and ketones to form stable, crystalline hydrazones, which are useful for the characterization and purification of carbonyl compounds.
Comparative Data:
Discussion:
Both phenylhydrazine and 2-naphthylhydrazine react with aldehydes and ketones to form the corresponding hydrazones. The rate of hydrazone formation is influenced by the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl compound.
The electron-donating character of the naphthyl ring in 2-naphthylhydrazine, compared to the phenyl ring, would be expected to increase the nucleophilicity of the terminal nitrogen atom, potentially leading to faster rates of hydrazone formation. Studies on substituted phenylhydrazines have shown that electron-donating groups on the aromatic ring generally increase the rate of reaction with carbonyls.
The resulting naphthylhydrazones, being larger and more rigid molecules, may exhibit different physical properties, such as melting points and solubilities, compared to the corresponding phenylhydrazones. This could be advantageous for the purification and characterization of certain carbonyl compounds.
Experimental Protocols
Fischer Indole Synthesis with Phenylhydrazine Hydrochloride
This protocol is a general procedure for the synthesis of 2,3-dimethylindole.
Materials:
-
Phenylhydrazine hydrochloride
-
Butanone
-
Tetrahydrofuran (THF)
Procedure:
-
In a microwave reactor vessel, combine phenylhydrazine hydrochloride (1.0 eq) and butanone (1.05 eq) in THF.
-
Seal the vessel and heat the mixture to 150 °C for 15 minutes using microwave irradiation (max 300 W).
-
After cooling, the reaction mixture can be worked up by standard procedures, such as extraction and chromatography, to isolate the 2,3-dimethylindole product.[1]
Synthesis of a Benzo[g]indole using 1-Naphthylhydrazine Hydrochloride
This protocol describes a one-pot, three-component synthesis of 1-benzyl-2,3-dimethylbenzo[g]indole.
Materials:
-
1-Naphthylhydrazine hydrochloride
-
Butanone
-
Benzyl bromide
-
Tetrahydrofuran (THF)
Procedure:
-
In a microwave reactor vessel, combine 1-naphthylhydrazine hydrochloride (1.0 eq) and butanone (1.05 eq) in THF.
-
Seal the vessel and heat the mixture to 150 °C for 15 minutes using microwave irradiation.
-
After cooling the reaction mixture, add benzyl bromide (1.05 eq) and continue the reaction under appropriate conditions for N-alkylation.
-
The product, 1-benzyl-2,3-dimethylbenzo[g]indole, can be isolated and purified using standard techniques.[3]
Synthesis of a Pyrazolone from Phenylhydrazine
This is a general procedure for the synthesis of 3-methyl-1-phenylpyrazol-5-one.
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1 eq) and ethyl acetoacetate (1 eq) in ethanol.
-
Heat the reaction mixture at reflux for a suitable period (typically a few hours).
-
Upon cooling, the product may precipitate. The crude product can be collected by filtration and recrystallized from a suitable solvent like diluted ethanol to obtain pure 3-methyl-1-phenylpyrazol-5-one.[5]
Visualizing Reaction Workflows and Decision Making
Caption: Comparative workflow for the Fischer Indole Synthesis.
Caption: Decision framework for selecting between phenylhydrazine and 2-naphthylhydrazine.
Conclusion
Phenylhydrazine remains the more extensively studied and versatile reagent for a broad range of synthetic applications, with a wealth of documented procedures and predictable outcomes. It is the reagent of choice for the synthesis of simple indoles and pyrazolones where established protocols and high yields are paramount.
This compound serves as a valuable alternative, particularly for the direct synthesis of benzo-fused heterocycles. While direct quantitative comparisons of its performance against phenylhydrazine are scarce, its electronic and steric properties suggest it may offer advantages in certain contexts, such as potentially faster reaction rates in the Fischer indole synthesis. However, considerations of steric hindrance and regioselectivity become more pronounced with this larger reagent. The choice between these two hydrazines will ultimately be guided by the specific synthetic target and the desired properties of the final product. Further side-by-side comparative studies would be invaluable to the synthetic community to fully elucidate the relative merits of these two important reagents.
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 5. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Reactions and Biological Evaluation of Some New Naphtho[2,1-b]furan Derivatives Bearing a Pyrazole Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Spectrophotometric Method Using 2-Naphthylhydrazine Hydrochloride
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the quality, reliability, and consistency of pharmaceutical products. Spectrophotometry offers a simple, cost-effective, and rapid approach for the quantitative analysis of various drug compounds.[1][2] This guide provides a detailed comparison of a validated spectrophotometric method using 2-Naphthylhydrazine hydrochloride as a derivatizing reagent against alternative analytical techniques.
The use of derivatizing agents like this compound is essential when the drug molecule itself lacks a suitable chromophore for direct spectrophotometric analysis. These reagents react with the analyte to form a colored product that can be quantified.[2][3] This guide will delve into the validation parameters of such a method and compare it with High-Performance Liquid Chromatography (HPLC), a widely used and powerful analytical tool in the pharmaceutical industry.[4][5]
Experimental Protocols
Spectrophotometric Method Validation using this compound
This protocol outlines the validation of a spectrophotometric method for the quantification of a hypothetical primary amine drug. The method is based on the oxidative coupling reaction of the drug with this compound in the presence of an oxidizing agent to form a colored complex.
1. Preparation of Reagents:
-
Drug Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the primary amine drug standard and dissolve it in 100 mL of methanol.
-
This compound Solution (0.5% w/v): Dissolve 500 mg of this compound in 100 mL of methanol.
-
Oxidizing Agent (e.g., Potassium periodate, 0.1 M): Dissolve an appropriate amount of the oxidizing agent in distilled water to achieve the desired concentration.
-
Basic Medium (e.g., pH 11.2 buffer): Prepare a buffer solution to maintain the optimal pH for the coupling reaction.
2. Determination of Wavelength of Maximum Absorbance (λmax):
-
To a 10 mL volumetric flask, add a suitable aliquot of the drug stock solution.
-
Add 1 mL of the this compound solution, 1 mL of the oxidizing agent, and 2 mL of the basic buffer.
-
Dilute to the mark with methanol and allow the color to develop for the specified time.
-
Scan the resulting solution in the UV-Visible spectrophotometer over a range of 400-800 nm to determine the λmax.
3. Method Validation Parameters:
The method is validated according to the International Conference on Harmonisation (ICH) guidelines for the following parameters:
-
Linearity: A series of dilutions are prepared from the stock solution to obtain concentrations in the range of 5-30 µg/mL. The absorbance of each solution is measured at the λmax, and a calibration curve of absorbance versus concentration is plotted.
-
Accuracy: The accuracy of the method is determined by the recovery of a known amount of the drug added to a placebo formulation. The analysis is performed in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability (Intra-day precision): Six replicate measurements of a single concentration of the drug are performed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on three different days to assess the variability.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined from the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[6][7]
-
Robustness: The robustness of the method is evaluated by introducing small, deliberate variations in method parameters such as the pH of the buffer, reaction time, and instrument.
High-Performance Liquid Chromatography (HPLC) Method
For comparison, a standard reversed-phase HPLC method is outlined for the quantification of the same primary amine drug.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (determined by scanning the drug solution).
-
Injection Volume: 20 µL.
2. Preparation of Solutions:
-
Standard Solutions: Prepare a series of standard solutions of the drug in the mobile phase.
-
Sample Solutions: Extract the drug from the formulation using a suitable solvent and dilute with the mobile phase.
3. Method Validation:
The HPLC method is validated for the same parameters as the spectrophotometric method (linearity, accuracy, precision, LOD, LOQ, and robustness) following ICH guidelines.
Data Presentation: A Comparative Analysis
The performance of the spectrophotometric method using this compound is compared with a standard HPLC method. The following tables summarize the hypothetical validation data.
Table 1: Linearity and Range
| Parameter | Spectrophotometric Method (this compound) | HPLC Method |
| Linearity Range | 5 - 30 µg/mL | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 |
Table 2: Accuracy (Recovery Studies)
| Concentration Level | Spectrophotometric Method (% Recovery ± RSD) | HPLC Method (% Recovery ± RSD) |
| 80% | 99.5 ± 1.2% | 100.2 ± 0.8% |
| 100% | 100.8 ± 0.9% | 99.8 ± 0.5% |
| 120% | 101.2 ± 1.5% | 100.5 ± 0.7% |
Table 3: Precision
| Parameter | Spectrophotometric Method (% RSD) | HPLC Method (% RSD) |
| Repeatability (Intra-day) | < 1.5% | < 1.0% |
| Intermediate Precision (Inter-day) | < 2.0% | < 1.5% |
Table 4: Sensitivity
| Parameter | Spectrophotometric Method | HPLC Method |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 0.3 µg/mL |
Mandatory Visualizations
Caption: Experimental workflow for the validation of a spectrophotometric method.
Caption: Logical comparison of analytical methods based on validation parameters.
Discussion and Conclusion
The validation data presented demonstrates that both the spectrophotometric method using this compound and the HPLC method are suitable for the quantification of the primary amine drug.
-
Performance: The HPLC method generally exhibits superior performance in terms of linearity over a wider range, precision, and sensitivity (lower LOD and LOQ).[4][5] This is expected due to the inherent high resolving power of chromatographic techniques.
-
Simplicity and Cost: The spectrophotometric method is significantly simpler, more rapid, and more cost-effective.[1][2] It does not require expensive instrumentation or highly trained personnel, making it an attractive option for routine quality control testing.
-
Application: For research and development, where high sensitivity and the ability to separate impurities are crucial, HPLC is the preferred method. However, for routine analysis in a quality control setting where the primary goal is to quantify the active pharmaceutical ingredient in a known matrix, the validated spectrophotometric method using this compound provides a reliable and economical alternative.
References
- 1. ijrar.org [ijrar.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of HPLC & spectrophotometric methods for estimation of antiretroviral drug content in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Bot Verification [rasayanjournal.co.in]
Assessing the accuracy and precision of hydrazine quantification methods
A comprehensive evaluation of the accuracy and precision of analytical methods for the quantification of hydrazine is crucial for researchers, scientists, and professionals in drug development. The choice of method can significantly impact experimental outcomes and regulatory compliance due to hydrazine's reactivity and toxicity. This guide provides a detailed comparison of common hydrazine quantification techniques, including spectrophotometry, high-performance liquid chromatography (HPLC), gas chromatography (GC), and electrochemical sensors.
Comparison of Hydrazine Quantification Methods
The selection of an appropriate analytical method for hydrazine quantification depends on factors such as the required sensitivity, the sample matrix, available instrumentation, and the desired throughput. Below is a summary of the performance characteristics of different methods based on experimental data.
| Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Accuracy (% Recovery) | Precision (% RSD) |
| Spectrophotometry | Colorimetric reaction with a chromogenic agent (e.g., p-dimethylaminobenzaldehyde) to form a colored product that is measured by a spectrophotometer. | 0.2 µg/g[1] | 0.6 µg/g[1] | 0.2 - 27 µg/g | 97.8 - 100.2% | < 1% |
| HPLC | Separation of hydrazine, often after derivatization, on a chromatographic column followed by detection using UV, fluorescence, or mass spectrometry. | 0.003 ng/mL (LC-MS/MS)[2], 3.1 ppm (HPLC-UV)[3] | 0.008 ng/mL (LC-MS/MS)[2] | 0.0493 - 12.3 ng/mL[4] | ≤ 14% (relative error)[4] | ≤ 15%[4] |
| Gas Chromatography (GC) | Separation of volatile hydrazine derivatives in a gaseous mobile phase. | 0.3 ppm[5] | Not explicitly stated | 0.5 - 2.0 weight % (for water in hydrazine)[6] | 99.98% (for water in hydrazine)[6] | 0.05 (standard deviation for water in hydrazine)[6] |
| Electrochemical Sensors | Measurement of the current generated by the oxidation of hydrazine at the surface of a modified electrode. | 0.01 µM[7], 0.02 µM[8] | 0.03 µM[9] | 0.03 - 610.0 µM[7], 0.2 - 100 µM[9] | Excellent recovery in real water samples[7] | 4.13%[9] |
Experimental Protocols
Detailed methodologies are critical for replicating and comparing results. Below are representative protocols for the key quantification methods.
Spectrophotometric Method
This method is based on the reaction of hydrazine with p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium to form a yellow-colored azine, which is quantified spectrophotometrically.[10][11]
Reagents:
-
p-dimethylaminobenzaldehyde (p-DAB) reagent: Dissolve 0.8 g of p-DAB in a mixture of 40 mL of ethanol and 4 mL of concentrated hydrochloric acid.
-
Hydrazine standard stock solution: Accurately weigh and dissolve a known amount of hydrazine sulfate in water.
-
Sample solution: Prepare the sample by dissolving it in a suitable solvent.
Procedure:
-
To a specific volume of the sample or standard solution, add the p-DAB reagent.
-
Allow the color to develop for a specified time (e.g., 10 minutes).
-
Measure the absorbance of the solution at the wavelength of maximum absorption (typically around 458 nm) against a reagent blank.[10]
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of hydrazine in the sample from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
Due to its high polarity and lack of a strong chromophore, hydrazine is often derivatized before HPLC analysis.[12][13] A common derivatizing agent is salicylaldehyde.[3][13]
Reagents:
-
Derivatizing agent: Salicylaldehyde solution.
-
Mobile phase: A suitable mixture of solvents, for example, a buffer and methanol (e.g., 25:75 v/v).[3]
-
Hydrazine standard and sample solutions prepared in a suitable diluent containing the derivatizing agent.[13]
Procedure:
-
Mix the sample or standard solution with the derivatizing agent and allow the reaction to complete under controlled conditions.[13]
-
Inject a specific volume of the derivatized solution into the HPLC system.
-
Separate the components on a suitable column (e.g., Inertsil ODS-3V).[3]
-
Detect the derivatized hydrazine using a UV detector at an appropriate wavelength (e.g., 360 nm).[3][13]
-
Quantify the hydrazine concentration by comparing the peak area in the sample chromatogram to that of the standards.[13]
Electrochemical Method
Electrochemical sensors offer a sensitive and rapid method for hydrazine detection based on its electro-oxidation.[9][14]
Apparatus:
-
An electrochemical workstation with a three-electrode system: a modified working electrode (e.g., ZnFe2O4/RGO nanocomposite-modified screen-printed electrode), a reference electrode, and a counter electrode.[7]
-
Electrolyte solution (e.g., 0.1 M phosphate buffer).[9]
Procedure:
-
Immerse the three-electrode system into the electrolyte solution containing the sample.
-
Apply a potential scan using a technique such as differential pulse voltammetry (DPV).[8]
-
Record the oxidation peak current of hydrazine.
-
The peak current is proportional to the concentration of hydrazine in the sample. A calibration curve is constructed using standard solutions to quantify the sample concentration.
Visualizations
General Workflow for Hydrazine Quantification
The following diagram illustrates a typical workflow for the quantification of hydrazine, from sample preparation to data analysis.
Caption: General workflow for hydrazine quantification.
This guide provides a comparative overview to assist in the selection of an appropriate method for hydrazine quantification. For specific applications, it is essential to validate the chosen method according to the relevant guidelines (e.g., ICH) to ensure accurate and reliable results.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103698459A - Detecting method of free hydrazine in drug - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Electrochemical Sensor Based on ZnFe2O4/RGO Nanocomposite for Ultrasensitive Detection of Hydrazine in Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrochemical Sensors Based on a Composite of Electrochemically Reduced Graphene Oxide and PEDOT:PSS for Hydrazine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. scribd.com [scribd.com]
- 12. helixchrom.com [helixchrom.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent developments in electrochemical sensors for detecting hydrazine with different modified electrodes - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Tale of Two Hydrazines: A Comparative Guide to 2,4-Dinitrophenylhydrazine (DNPH) and 2-Naphthylhydrazine for Carbonyl Derivatization
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds is a frequent analytical challenge. Derivatization, a process that modifies an analyte to enhance its detection, is a cornerstone of this analysis. For decades, 2,4-dinitrophenylhydrazine (DNPH) has been the go-to reagent for this purpose. This guide provides a comprehensive overview of DNPH and explores the potential of a lesser-known alternative, 2-Naphthylhydrazine, for the derivatization of aldehydes and ketones.
While DNPH is a well-documented and widely used derivatizing agent for carbonyls, a notable scarcity of published experimental data exists for the application of 2-Naphthylhydrazine in the same context. This guide will therefore provide a detailed analysis of DNPH, supported by extensive experimental protocols and data. For 2-Naphthylhydrazine, we will infer its potential properties based on the characteristics of other fluorescent hydrazine reagents, highlighting the current knowledge gap and the opportunity for future research.
2,4-Dinitrophenylhydrazine (DNPH): The Established Standard
DNPH is a hydrazine derivative that reacts with the carbonyl group of aldehydes and ketones to form stable, colored 2,4-dinitrophenylhydrazone derivatives.[1][2] This reaction, often carried out in an acidic medium, provides a chromophore that can be readily detected by UV-Vis spectrophotometry, making it a robust method for quantification, particularly when coupled with High-Performance Liquid Chromatography (HPLC).[3][4]
Chemical Properties and Reactivity
DNPH is a red to orange solid that is relatively stable when stored properly.[5] The derivatization reaction is a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form the hydrazone. The presence of the two nitro groups on the phenyl ring makes the hydrazone derivatives highly colored and strongly UV-active, typically with an absorption maximum around 360 nm.[2]
It is important to note that the reaction of DNPH with carbonyls can result in the formation of E and Z stereoisomers, which may lead to peak splitting in chromatographic analyses.[1] Methodologies have been developed to address this, including reductive amination of the hydrazone to a more stable single product.[1]
Performance Characteristics
The use of DNPH for carbonyl derivatization is supported by a vast body of literature and standardized methods, such as EPA Method 8315A.[3] The derivatives are generally stable, allowing for sample collection and storage prior to analysis. The method offers good sensitivity, with detection limits often in the low ng/mL range, depending on the specific carbonyl compound and the analytical instrumentation.[4]
Quantitative Data Summary: DNPH Performance
| Parameter | Typical Value | analyte | Reference |
| Limit of Detection (LOD) | 0.032 µg/mL | Naftazone | [6] |
| Limit of Quantification (LOQ) | 0.096 µg/mL | Naftazone | [6] |
| Linearity Range | 0.1-10.0 µg/mL | Naftazone | [6] |
| UV Absorption Maximum (λmax) | ~360 nm | Carbonyl-DNPH derivatives | [2] |
Experimental Protocol: DNPH Derivatization for HPLC Analysis
This protocol is a generalized procedure based on established methods.[2][3] Optimization may be required for specific applications.
1. Reagent Preparation:
-
DNPH Solution: Prepare a saturated solution of DNPH in a suitable solvent, such as acetonitrile or 2 N hydrochloric acid. The solution should be filtered to remove any undissolved particles.
2. Sample Preparation:
-
For aqueous samples, a known volume is typically buffered to an acidic pH (e.g., pH 3).[2]
-
For air sampling, air is drawn through a sorbent tube coated with DNPH. The derivatives are then eluted with a solvent like acetonitrile.
3. Derivatization Reaction:
-
Mix the sample containing the carbonyl compound(s) with an excess of the DNPH solution.
-
The reaction is typically allowed to proceed at room temperature or with gentle heating (e.g., 40°C) for a specific time (e.g., 1 hour) to ensure complete derivatization.[2]
4. Sample Cleanup (if necessary):
-
Solid-phase extraction (SPE) with a C18 cartridge can be used to concentrate the derivatives and remove interferences. The derivatives are then eluted with a solvent like acetonitrile.
5. HPLC Analysis:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed.
-
Detection: UV detection at the wavelength of maximum absorbance for the DNPH derivatives (around 360 nm).
Visualizing the Workflow
2-Naphthylhydrazine: A Potential Fluorescent Alternative
While concrete experimental data for the derivatization of carbonyls with 2-Naphthylhydrazine is lacking in the current scientific literature, its chemical structure suggests it could serve as a fluorescent labeling reagent. The naphthalene moiety is a well-known fluorophore.
Inferred Properties and Potential Advantages
Based on the behavior of other fluorescent hydrazine reagents, such as dansyl hydrazine, we can speculate on the potential characteristics of 2-Naphthylhydrazine as a derivatization agent:
-
Fluorescence Detection: The primary advantage would be the ability to use fluorescence detection, which is generally more sensitive than UV-Vis absorbance detection. This could lead to lower detection limits for carbonyl compounds.
-
Reaction Chemistry: The reaction mechanism with carbonyls is expected to be identical to that of DNPH, forming a stable hydrazone.
-
Spectroscopic Properties: The resulting 2-naphthylhydrazones would likely exhibit excitation and emission maxima in the UV or near-UV region, characteristic of the naphthalene fluorophore.
The Knowledge Gap and Future Directions
The absence of published studies on the use of 2-Naphthylhydrazine for carbonyl derivatization represents a significant gap in the analytical chemistry literature. Research is needed to:
-
Determine the optimal reaction conditions (pH, temperature, time) for derivatization.
-
Characterize the spectroscopic properties (absorption, excitation, and emission wavelengths) of 2-naphthylhydrazones.
-
Evaluate the stability of the derivatives under various conditions.
-
Perform validation studies to determine key performance metrics such as linearity, sensitivity (LOD/LOQ), and precision.
-
Conduct direct comparative studies against DNPH to assess any advantages in terms of sensitivity, selectivity, or ease of use.
The Derivatization Reaction: A Chemical Overview
The fundamental reaction for both reagents is the formation of a hydrazone from a hydrazine and a carbonyl compound (aldehyde or ketone).
Conclusion: DNPH Remains the Proven Choice, 2-Naphthylhydrazine an Untapped Potential
For researchers requiring a validated and reliable method for the quantification of carbonyl compounds, 2,4-dinitrophenylhydrazine (DNPH) remains the undisputed standard. Its extensive documentation, established protocols, and proven performance make it a low-risk, high-confidence choice.
The potential of 2-Naphthylhydrazine as a fluorescent alternative is intriguing, promising enhanced sensitivity. However, the current lack of empirical data means its application for carbonyl derivatization is purely speculative. This presents a clear opportunity for analytical chemists to explore its capabilities and potentially develop new, more sensitive methods for the analysis of aldehydes and ketones. Until such research is conducted and published, DNPH will continue to be the cornerstone of carbonyl derivatization in analytical laboratories.
References
- 1. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. unitedchem.com [unitedchem.com]
- 3. epa.gov [epa.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability-indicating HPLC method for determination of naftazone in tablets. Application to degradation kinetics and content uniformity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of spectrophotometry and chromatography for hydrazine analysis
The quantitative determination of hydrazine is critical across various fields, particularly in the pharmaceutical industry where it is often a process-related impurity and a potential genotoxic agent.[1] For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is paramount to ensure accuracy, sensitivity, and compliance with regulatory standards. This guide provides an objective comparison between two common analytical techniques for hydrazine determination: UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Principle of Analysis
Spectrophotometry: This technique relies on a colorimetric reaction. Hydrazine, which is colorless and lacks a strong native chromophore, is reacted with a specific chromogenic agent. The most common agent is p-dimethylaminobenzaldehyde (p-DAB), which reacts with hydrazine in an acidic environment to produce a yellow-colored azine derivative.[2][3] The intensity of this color, which is directly proportional to the hydrazine concentration, is measured by a spectrophotometer at a specific wavelength, typically around 458 nm.[2][4]
Chromatography (HPLC): Chromatographic methods separate components within a mixture. Due to its high polarity, hydrazine exhibits poor retention on conventional reversed-phase HPLC columns.[5] Therefore, a pre-column derivatization step is almost always employed. In this step, hydrazine is reacted with a derivatizing agent, such as salicylaldehyde or benzaldehyde, to form a more hydrophobic and UV-active derivative (a hydrazone).[6][7][8] This derivative can then be effectively separated from the drug substance and other impurities on an HPLC column and quantified using a detector, most commonly a UV detector.[9]
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes key validation parameters for both spectrophotometry and HPLC, compiled from various studies on hydrazine analysis in pharmaceutical and environmental samples.
| Parameter | Spectrophotometry | Chromatography (RP-HPLC with Derivatization) |
| Limit of Detection (LOD) | 0.13 ppm - 0.2 µg/g[1][10] | 1.03 ppm - 10 ppm[7][9] |
| Limit of Quantification (LOQ) | 0.6 µg/g[1][11] | 3.1 ppm[9][12] |
| Linearity Range | 0.2 µg/g - 27 µg/g[1] | 3.1 ppm - 1000 ppm[7][9] |
| Accuracy (% Recovery) | 97.8% - 100.2%[1] | 80% - 120% (at LOQ)[12] |
| Precision (% RSD) | < 2%[1][4][13] | < 5% (System Precision)[7][12] |
| Specificity | Lower; susceptible to interference from matrix components that may react with the chromogenic agent. | Higher; separates the derivatized hydrazine from interfering compounds, providing greater confidence in the result. |
| Cost & Complexity | Low cost, simple instrumentation, rapid analysis. | Higher cost, complex instrumentation, requires skilled personnel and longer analysis times. |
Methodology and Experimental Workflows
The general workflows for both analytical techniques involve sample preparation, reaction (derivatization), and analysis. However, the specifics of each step differ significantly.
Caption: General experimental workflows for hydrazine analysis.
Detailed Experimental Protocols
Below are representative protocols for the analysis of hydrazine in a drug substance matrix.
Protocol 1: Spectrophotometric Method
This protocol is adapted from validated methods for determining hydrazine in pharmaceutical drug substances.[1][11]
-
Reagent Preparation (p-DAB Color Reagent): Prepare the color reagent by dissolving p-Dimethylaminobenzaldehyde in a mixture of water and concentrated hydrochloric acid.
-
Standard Solution Preparation:
-
Accurately weigh and dissolve hydrazine sulfate in water to create a stock solution.
-
Perform serial dilutions of the stock solution with an appropriate diluent (e.g., methanol) to prepare a working standard solution (e.g., 0.5 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 0.6-1.0 g of the drug substance into a 25 mL volumetric flask.
-
Add 10 mL of water (or another suitable solvent like 96% ethanol for less soluble samples) and sonicate to dissolve or suspend the sample.[1]
-
-
Reaction and Measurement:
-
To both the standard and sample flasks, add 10 mL of the p-DAB color reagent. A yellow color will develop immediately if hydrazine is present.[1]
-
Make up the volume to 25 mL with 1M Hydrochloric acid and mix well.
-
Prepare a blank solution containing all reagents except the sample.
-
Measure the absorbance of the sample and standard solutions against the blank at the wavelength of maximum absorbance (approx. 458 nm) using a UV-Vis spectrophotometer.
-
-
Calculation: Calculate the hydrazine content in the sample by comparing its absorbance to that of the known standard.
Protocol 2: RP-HPLC Method with Pre-Column Derivatization
This protocol is based on published methods for quantifying hydrazine in pharmaceutical ingredients using derivatization with salicylaldehyde.[8][9][12]
-
Reagent and Mobile Phase Preparation:
-
Standard Preparation:
-
Prepare a stock solution of hydrazine sulfate in the diluent.
-
Transfer an aliquot of the stock solution to a volumetric flask, add the salicylaldehyde solution, and allow it to react for a specified time (e.g., 20 minutes) to form the salicylaldehyde hydrazone derivative.[9] Dilute to the final volume.
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of the test sample into a 10 mL volumetric flask.
-
Add 5 mL of diluent and 50 µL of the salicylaldehyde solution.[9]
-
Mix thoroughly (e.g., using a cyclomixer) for approximately 20 minutes to ensure complete derivatization.
-
Dilute to the mark with the diluent.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to the salicylaldehyde hydrazone derivative based on the retention time of the standard.
-
-
Calculation: Quantify the amount of hydrazine in the sample by comparing the peak area of the derivative in the sample chromatogram to the peak area in the standard chromatogram.
Conclusion
Both spectrophotometry and chromatography are viable methods for hydrazine analysis, but their suitability depends on the specific application and requirements.
-
Spectrophotometry is a simple, cost-effective, and rapid technique, making it well-suited for routine analysis in less complex matrices or as a screening tool. Its primary limitation is a lack of specificity, which can be a significant drawback when analyzing samples containing potentially interfering substances.
-
Chromatography (specifically RP-HPLC with derivatization) offers superior specificity and sensitivity. By separating the derivatized hydrazine from the sample matrix, it provides a much more reliable and accurate result, which is essential for the analysis of genotoxic impurities in pharmaceutical products under strict regulatory guidelines like those from the ICH.[1][9] While more complex and costly, it is the preferred method for validation and quality control in drug development and manufacturing.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. mt.com [mt.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Spectrophotometric determination of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. osha.gov [osha.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
A Comparative Guide to the Efficiency of Reducing Agents for Diazonium Salt Reduction
For Researchers, Scientists, and Drug Development Professionals
The reduction of aryl diazonium salts is a cornerstone of synthetic organic chemistry, providing a versatile pathway for the synthesis of a wide array of aromatic compounds. The choice of reducing agent is critical, directly influencing reaction efficiency, product distribution, and substrate compatibility. This guide offers an objective comparison of the performance of common reducing agents for the two primary modes of diazonium salt reduction: replacement of the diazonium group with a hydrogen atom (hydrodediazoniation) and reduction to form arylhydrazines.
Performance Comparison of Reducing Agents
The efficiency of a reducing agent in diazonium salt reduction is subject to various factors, including the nature of the aryl diazonium salt, reaction temperature, and solvent system. The following tables summarize the performance of several widely used reducing agents, providing a comparative overview of their typical yields and reaction conditions.
Table 1: Reduction of Aryl Diazonium Salts to Arenes (Hydrodediazoniation)
| Reducing Agent | Typical Yield (%) | Reaction Conditions | Key Observations & Limitations |
| Hypophosphorous Acid (H₃PO₂) | 70-90 | Aqueous or alcoholic solution, often with a Cu(I) catalyst, room temperature to gentle warming. | Generally provides high yields and is compatible with a wide range of functional groups. The reaction proceeds via a free-radical chain mechanism.[1][2] |
| Ethanol (C₂H₅OH) | 30-60 | Refluxing in ethanol. | Lower yields compared to H₃PO₂ due to competing formation of ethoxyarenes. The reaction can proceed through both radical and ionic pathways.[3] |
| Sodium Stannite (Na₂SnO₂) | Moderate to High | Prepared in situ from SnCl₂ and NaOH. | An effective reducing agent, but the workup can be complicated by the formation of tin byproducts. |
| Sodium Dithionite (Na₂S₂O₄) | 60-80 | Aqueous or biphasic systems, often under neutral or slightly alkaline conditions. | A cost-effective and environmentally friendlier alternative to some metal-based reductants.[4] |
Table 2: Reduction of Aryl Diazonium Salts to Arylhydrazines
| Reducing Agent | Typical Yield (%) | Reaction Conditions | Key Observations & Limitations |
| Stannous Chloride (SnCl₂) | 60-85 | Acidic aqueous solution (HCl), low temperatures (0-5 °C). | A classic and reliable method for the synthesis of arylhydrazines. The product is often isolated as the hydrochloride salt.[5][6][7] |
| Sodium Bisulfite (NaHSO₃) | 50-75 | Aqueous solution, low temperatures. | A milder reducing agent. The reaction may proceed through an initial sulfur-nitrogen coupling.[2][6] |
| Sodium Dithionite (Na₂S₂O₄) | 70-90 | Aqueous solution, controlled pH. | Often provides higher yields and is considered a greener alternative to stannous chloride.[4] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of reducing agent efficiency. Below are representative methodologies for the two main reduction pathways.
General Protocol for Comparative Evaluation of Hydrodediazoniation
-
Diazotization: A solution of the desired aniline (1.0 eq.) in an appropriate acidic medium (e.g., 3 M HCl) is cooled to 0-5 °C in an ice-water bath. A solution of sodium nitrite (1.1 eq.) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Reduction: The cold diazonium salt solution is then treated with the respective reducing agent (e.g., hypophosphorous acid, 2.0 eq.). The reaction mixture is stirred at the specified temperature (e.g., room temperature) for a designated period (e.g., 1-24 hours).
-
Workup and Analysis: Upon completion, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The yield of the resulting arene is determined by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) using an internal standard.
General Protocol for Comparative Evaluation of Reduction to Arylhydrazines
-
Diazotization: Follow the same diazotization procedure as described for hydrodediazoniation.
-
Reduction: The cold diazonium salt solution is added portion-wise to a pre-cooled solution of the reducing agent (e.g., stannous chloride, 3.0 eq., in concentrated HCl) at 0-5 °C. The reaction mixture is stirred at this temperature for a specified time (e.g., 1-3 hours).
-
Workup and Analysis: The resulting precipitate (often the arylhydrazine hydrochloride) is collected by filtration, washed with a cold solvent, and dried. The yield and purity are determined by spectroscopic methods (e.g., NMR, IR) and melting point analysis.
Reaction Mechanisms and Visualizations
The reduction of diazonium salts can proceed through different mechanistic pathways depending on the reducing agent and reaction conditions. These are broadly categorized into free-radical and single-electron transfer (SET) mechanisms.
Hydrodediazoniation with Hypophosphorous Acid (Free-Radical Mechanism)
The reduction of a diazonium salt by hypophosphorous acid is believed to proceed through a free-radical chain reaction. A trace amount of a radical initiator, often a Cu(I) salt, facilitates the initial reduction of the diazonium cation to an aryl radical. This radical then propagates a chain reaction with hypophosphorous acid.
Caption: Free-radical mechanism of hydrodediazoniation.
Reduction to Arylhydrazine with Stannous Chloride (Single-Electron Transfer)
The reduction of a diazonium salt to an arylhydrazine by stannous chloride involves a two-step single-electron transfer (SET) process. The diazonium ion is first reduced to an aryldiazenyl radical, which is then further reduced to an aryldiazenyl anion. Protonation of this anion leads to the formation of the arylhydrazine.
Caption: Single-electron transfer mechanism for hydrazine formation.
Experimental Workflow for Comparing Reducing Agents
A systematic approach is essential for obtaining reliable comparative data. The following workflow outlines the key steps in such an evaluation.
Caption: Workflow for comparing reducing agent efficiency.
Conclusion
The selection of an appropriate reducing agent for diazonium salt transformations is a critical decision in synthetic planning. For the conversion to arenes, hypophosphorous acid generally offers the highest efficiency and substrate compatibility. For the synthesis of arylhydrazines, both stannous chloride and sodium dithionite are effective, with the latter presenting a more environmentally benign option. The choice between these reagents will ultimately depend on the specific requirements of the synthesis, including desired yield, cost, and environmental considerations. The provided protocols and mechanistic insights serve as a valuable resource for researchers in making informed decisions for their synthetic endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. lkouniv.ac.in [lkouniv.ac.in]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dovepress.com [dovepress.com]
Comparison of analytical performance of different derivatizing agents for aldehydes
For researchers, scientists, and drug development professionals, the accurate quantification of aldehydes is crucial in various fields, from environmental monitoring to biomedical research. Due to their inherent volatility and polarity, direct analysis of aldehydes can be challenging. Derivatization, a process of chemically modifying an analyte to enhance its analytical properties, is a cornerstone of robust aldehyde quantification. This guide provides an objective comparison of the analytical performance of common derivatizing agents, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for your specific application.
Overview of Common Derivatizing Agents
The choice of a derivatizing agent is dictated by the analytical technique employed, the specific aldehydes of interest, and the sample matrix. The most widely used agents fall into two main categories: hydrazines and hydroxylamines. These compounds react with the carbonyl group of aldehydes to form stable derivatives with improved chromatographic behavior and detectability.
Here, we compare the performance of four prominent derivatizing agents:
-
2,4-Dinitrophenylhydrazine (DNPH): A classic and widely used reagent, particularly for HPLC-UV analysis.
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): A versatile reagent suitable for GC-MS and LC-MS, offering high sensitivity.
-
Dansylhydrazine: A fluorescent labeling agent ideal for sensitive HPLC analysis with fluorescence detection.
-
2,2,2-Trifluoroethylhydrazine (TFEH): Utilized in GC-MS applications, particularly for on-fiber derivatization.
Analytical Performance Comparison
The following table summarizes the analytical performance of these derivatizing agents based on reported experimental data. The limits of detection (LOD) and quantification (LOQ) are key indicators of the sensitivity of a method.
| Derivatizing Agent | Analyte(s) | Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |
| 2,4-Dinitrophenylhydrazine (DNPH) | Hexanal, Heptanal | HPLC-UV | 7.90 nmol L⁻¹, 2.34 nmol L⁻¹ | Not Specified | |
| Formaldehyde, Acetaldehyde | HPLC-FLD | 19.2 µg/kg, 20.7 µg/kg | 63.9 µg/kg, 69.1 µg/kg | [1] | |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Various C3-C9 aldehydes | GC-MS (on-fiber) | 0.001 nM | 0.003 nM | |
| Various aldehydes | LC-UV | 14-50 ng/mL | 70-250 ng/mL | [2][3] | |
| Dansylhydrazine | Malondialdehyde (in urine) | LC-MS | Not Specified | 5.63 nM (0.405 ng/mL) | [4] |
| Malondialdehyde (in serum) | LC-MS | Not Specified | 5.68 nM (0.409 ng/mL) | [4] | |
| 2,2,2-Trifluoroethylhydrazine (TFEH) | Malondialdehyde (in blood) | GC-MS (on-fiber) | Not Specified | Not Specified | |
| D-Cysteine | Eight different aldehydes in beverages | LC-MS/MS | 0.2-1.9 µg L⁻¹ | 0.7-6.0 µg L⁻¹ | [5] |
Experimental Workflows and Chemical Reactions
The general workflow for aldehyde analysis using derivatization involves sample preparation, the derivatization reaction, and subsequent chromatographic analysis. The specific conditions for each step are critical for achieving optimal results.
Caption: General experimental workflow for aldehyde analysis using derivatization.
The core of the derivatization process is the chemical reaction between the aldehyde and the reagent. For hydrazine and hydroxylamine derivatives, this is a nucleophilic addition-elimination reaction.
Caption: General reaction schemes for aldehyde derivatization.
Detailed Experimental Protocols
1. DNPH Derivatization for HPLC-UV Analysis
This method is widely used for environmental and food analysis.[6][7]
-
Reagents:
-
2,4-Dinitrophenylhydrazine (DNPH) solution in acetonitrile, acidified with a strong acid (e.g., phosphoric acid or perchloric acid).
-
Aldehyde standards.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
-
Procedure:
-
Prepare a standard solution of the aldehyde(s) of interest in acetonitrile.
-
To a known volume of the sample or standard, add an excess of the DNPH derivatizing reagent.
-
Allow the reaction to proceed at room temperature or slightly elevated temperature for a specific time (e.g., 1-2 hours). The reaction forms a stable hydrazone derivative.
-
The resulting solution containing the DNPH-aldehyde derivatives can be directly injected into the HPLC system.
-
-
HPLC Conditions:
2. PFBHA Derivatization for GC-MS Analysis
PFBHA is a highly effective derivatizing agent for volatile and semi-volatile aldehydes, offering excellent sensitivity with GC-MS.[6][10][11]
-
Reagents:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution in a suitable solvent (e.g., water or buffer).
-
Aldehyde standards.
-
Organic solvent for extraction (e.g., hexane or dichloromethane).
-
-
Procedure:
-
Prepare a standard solution of the aldehyde(s) in a suitable solvent.
-
To an aqueous sample or standard, add the PFBHA solution. The reaction is often carried out at a controlled pH (typically acidic to neutral).[10]
-
The reaction mixture is incubated at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) to form the oxime derivatives.
-
After the reaction, the derivatives are extracted into an organic solvent.
-
The organic extract is then concentrated and analyzed by GC-MS.
-
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
MS Detection: Electron ionization (EI) or negative chemical ionization (NCI) can be used. NCI often provides higher sensitivity for the highly electronegative PFBHA derivatives.
-
3. Dansylhydrazine Derivatization for HPLC-Fluorescence Analysis
Dansylhydrazine is a fluorescent label that allows for highly sensitive detection of aldehydes.[12][13][14]
-
Reagents:
-
Dansylhydrazine solution in acetonitrile or ethanol.
-
Trichloroacetic acid (TCA) or another acid catalyst.
-
Aldehyde standards.
-
-
Procedure:
-
Prepare a standard solution of the aldehyde(s).
-
To the sample or standard, add the dansylhydrazine solution and the acid catalyst.
-
The reaction mixture is typically heated (e.g., 60-70°C) for a short period (e.g., 10-15 minutes) to form the fluorescent dansylhydrazone derivatives.
-
The reaction is stopped by cooling, and the mixture can be directly injected into the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., acetate buffer).
-
Detection: Fluorescence detector with excitation wavelength around 340 nm and emission wavelength around 520 nm.[14]
-
Selection Criteria and Logical Relationships
The selection of the optimal derivatizing agent depends on a variety of factors. The following diagram illustrates the key considerations and their interdependencies.
Caption: Factors influencing the selection of a derivatizing agent.
Conclusion
The choice of a derivatizing agent is a critical step in the development of a robust and sensitive method for aldehyde analysis.
-
DNPH remains a reliable and cost-effective choice for HPLC-UV applications, particularly for routine monitoring.
-
PFBHA offers superior sensitivity for GC-MS and is the reagent of choice for trace-level analysis of a wide range of aldehydes.
-
Dansylhydrazine provides excellent sensitivity for HPLC with fluorescence detection, making it suitable for biomedical applications where sample volumes may be limited.
-
Other reagents like TFEH and D-cysteine offer specific advantages for certain applications and analytical platforms.
By carefully considering the analyte properties, available instrumentation, and desired performance characteristics, researchers can select the most appropriate derivatizing agent to achieve accurate and reliable quantification of aldehydes in their samples. This guide provides the foundational information to make an informed decision and to develop and validate a suitable analytical method.
References
- 1. [Determination of formaldehyde and acetaldehyde in packaging paper by dansylhydrazine derivatization-high performance liquid chromatography-fluorescence detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. unitedchem.com [unitedchem.com]
- 10. Analysis of aldehydes and ketones from beer as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Dansyl hydrazine (CAS 33008-06-9) | Abcam [abcam.com]
- 14. chemodex.com [chemodex.com]
A Comparative Guide to 2-Naphthylhydrazine Hydrochloride in Synthetic and Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Naphthylhydrazine hydrochloride's performance against other common alternatives in its primary applications: the Fischer indole synthesis and the derivatization of carbonyl compounds for analytical purposes. The information presented is supported by available experimental data to aid in reagent selection and experimental design.
Fischer Indole Synthesis: A Powerful Reagent for Creating Indole Scaffolds
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus, a privileged scaffold in medicinal chemistry. The choice of the starting hydrazine derivative significantly impacts the reaction's efficiency and yield. This compound serves as a valuable building block for the synthesis of benzo[g]indoles.
Performance Comparison with Phenylhydrazine Derivatives
The electronic and steric properties of the hydrazine substituent play a crucial role in the outcome of the Fischer indole synthesis. While direct, side-by-side comparative studies under identical conditions are not extensively documented in the readily available literature, we can infer performance trends from studies examining the effects of various substituents on phenylhydrazine.
Generally, electron-donating groups on the phenyl ring of the hydrazine can facilitate the reaction, while electron-withdrawing groups may require harsher conditions or result in lower yields. The naphthyl group in 2-Naphthylhydrazine can be considered a large, aromatic substituent. Its influence on the reaction yield is dependent on the specific ketone or aldehyde used and the reaction conditions.
Below is a summary of yields obtained for the Fischer indole synthesis with various substituted phenylhydrazines, providing a contextual comparison for the expected performance of this compound.
| Hydrazine Derivative | Carbonyl Compound | Product | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| 1-Naphthylhydrazine hydrochloride | Butanone | 1-Benzyl-2,3-dimethylbenzo[g]indole | THF | 150 °C, 15 min (microwave) | 78% | [1] |
| Phenylhydrazine hydrochloride | Butanone | 2,3-dimethylindole | THF | 150 °C, 15 min (microwave) | High | [1] |
| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | Acetic Acid | Room Temperature | High | [2] |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | 2,3,3-trimethyl-5-nitroindolenine | Acetic Acid/HCl | Reflux, 4h | 30% | [2] |
| p-Nitrophenylhydrazine hydrochloride | 2-Methylcyclohexanone | Nitroindolenine derivative | Acetic Acid | Reflux | High | [2] |
Note: The yield for the reaction with 1-Naphthylhydrazine hydrochloride is provided as a close structural analog to this compound.
Experimental Protocol: Fischer Indole Synthesis with this compound
This protocol describes a general procedure for the synthesis of a benzo[g]indole derivative using this compound and a ketone.[1]
Materials:
-
This compound
-
Ketone (e.g., Butanone)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Acid catalyst (if not using the hydrochloride salt)
-
Microwave reactor or conventional heating setup
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1 equivalent) and the ketone (1.05 equivalents) in the chosen solvent (e.g., THF).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 150 °C and maintain this temperature for 15 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate in hexane).
-
Characterize the purified product using standard analytical techniques (e.g., NMR, Mass Spectrometry).
Fischer Indole Synthesis Workflow
Caption: Workflow for the Fischer Indole Synthesis.
Derivatization of Carbonyl Compounds for Analytical Detection
This compound can be employed as a derivatizing agent to enhance the detection of aldehydes and ketones in analytical techniques like High-Performance Liquid Chromatography (HPLC). The hydrazine moiety reacts with the carbonyl group to form a stable hydrazone, which often exhibits improved chromatographic properties and detectability, particularly with UV detectors.
Comparison with the Standard Reagent: 2,4-Dinitrophenylhydrazine (DNPH)
| Feature | This compound | 2,4-Dinitrophenylhydrazine (DNPH) |
| Chromophore | Naphthyl group provides UV absorbance. | Dinitrophenyl group provides strong UV absorbance at a longer wavelength (~360 nm). |
| Derivative Stability | Hydrazones are generally stable. | Hydrazones are stable, but can form E/Z stereoisomers, which may complicate chromatography.[3] |
| Reaction Conditions | Typically requires acidic conditions. | Requires acidic catalysis. |
| Established Methods | Less commonly used, fewer standardized methods available. | Widely used with numerous standardized methods (e.g., EPA Method 8315A).[4] |
| Potential for MS Detection | The naphthyl moiety may facilitate ionization in certain mass spectrometry techniques. | The dinitrophenyl group can be readily detected by mass spectrometry. |
Experimental Protocol: Derivatization of Carbonyls with this compound
This protocol provides a general guideline for the derivatization of an aldehyde or ketone sample for HPLC analysis. Optimization of reaction time, temperature, and reagent concentration may be necessary for specific analytes.
Materials:
-
This compound
-
Sample containing carbonyl compound(s)
-
Solvent (e.g., Acetonitrile, Ethanol)
-
Acid catalyst (e.g., Hydrochloric acid, if not using the hydrochloride salt)
-
HPLC system with a UV detector
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile). The concentration should be in excess of the expected maximum concentration of the carbonyl analyte.
-
Adjust the pH of the sample containing the carbonyl compound to be acidic, if necessary.
-
Mix the sample solution with the this compound solution.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration. The optimal reaction time should be determined experimentally.
-
After the reaction is complete, the mixture can be directly injected into the HPLC system or may require a sample cleanup step (e.g., solid-phase extraction) to remove excess reagent and other matrix components.
-
Analyze the derivatized sample by HPLC, monitoring the eluent at the wavelength of maximum absorbance for the naphthylhydrazone derivative.
Carbonyl Derivatization Workflow
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Safe Disposal of 2-Naphthylhydrazine Hydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Naphthylhydrazine hydrochloride, a compound commonly used in organic synthesis. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Step-by-Step Disposal Procedure
1. Collection of Waste:
-
All waste materials, including unused product, solutions, and contaminated items (e.g., weighing paper, pipette tips, gloves), must be collected in a designated hazardous waste container.
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, leak-proof lid.
-
Never mix this compound waste with other chemical waste streams to avoid potentially dangerous reactions.
2. Labeling of Waste Container:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must also include the full chemical name: "this compound," the CAS number (2243-58-5), and the approximate concentration and quantity of the waste.
-
The date of waste accumulation should also be clearly marked.
3. Neutralization (Use with Caution):
Neutralization of hydrazine compounds is typically achieved through oxidation. This process should only be performed by trained personnel in a controlled environment.
-
Dilution: The waste solution containing this compound should be diluted with water to a concentration of 5% or less. This is a critical step to control the exothermic nature of the neutralization reaction.
-
Oxidation: Slowly add a dilute solution (5% or less) of an oxidizing agent such as sodium hypochlorite (bleach) or calcium hypochlorite. The addition should be done in small increments with constant stirring in a fume hood.
-
Monitoring: The reaction should be monitored for any signs of excessive heat generation, gas evolution, or splashing.
-
Completion: An excess of the oxidizing agent should be added to ensure complete destruction of the hydrazine compound.
4. Final Disposal:
-
After neutralization, the treated waste should still be considered hazardous and collected in a properly labeled container.
-
Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not established, the following table provides general guidelines for the neutralization of hydrazine-containing waste.
| Parameter | Guideline | Source |
| Concentration for Neutralization | Should be diluted to 5% or less in water before adding an oxidizing agent. | [2] |
| Oxidizing Agent Concentration | A 5% or less aqueous solution of sodium hypochlorite or calcium hypochlorite is recommended. | [2] |
Experimental Protocol for Neutralization of Hydrazine Waste
The following is a general protocol for the neutralization of a dilute hydrazine waste solution. This should be adapted with caution for this compound, and a small-scale test reaction is recommended.
Materials:
-
Dilute (≤5%) this compound waste solution
-
5% Sodium hypochlorite solution
-
Large beaker
-
Stir bar and stir plate
-
Fume hood
-
Appropriate PPE
Procedure:
-
Place the beaker containing the dilute this compound waste solution on the stir plate inside a chemical fume hood.
-
Begin stirring the solution.
-
Slowly, in small aliquots, add the 5% sodium hypochlorite solution to the waste solution.
-
Monitor the reaction for any signs of heat generation or gas evolution. If the reaction becomes too vigorous, stop the addition immediately.
-
Continue adding the sodium hypochlorite solution until an excess has been added to ensure complete oxidation.
-
Allow the solution to stir for at least one hour after the final addition to ensure the reaction is complete.
-
The neutralized solution should be collected as hazardous waste and disposed of according to institutional guidelines.
Disposal Workflow and Logic
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
This flowchart outlines the key steps from initial handling to final disposal, emphasizing safety precautions and the optional, but recommended, neutralization step.
Caption: Decision Logic for this compound Waste
This diagram illustrates the decision-making process for handling different forms of waste containing this compound.
References
Essential Safety and Logistics for Handling 2-Naphthylhydrazine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for 2-Naphthylhydrazine hydrochloride (CAS No. 2243-58-5), a compound used in various chemical syntheses.[1] Adherence to these procedural steps is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a white to off-white crystalline powder that is harmful if swallowed, and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2] Due to the potential hazards associated with this compound, a multi-layered approach to personal protective equipment (PPE) is mandatory. The following table summarizes the key hazards and the recommended PPE for safe handling.
| Hazard Category | GHS Hazard Statement(s) | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | H302: Harmful if swallowed[1][2][3] | Engineering Controls: Use in a well-ventilated area or under a chemical fume hood.[4][5] Gloves: Wear compatible chemical-resistant gloves (e.g., Neoprene or nitrile).[2][6] Lab Coat: Wear a fire/flame resistant lab coat.[6] Eye Protection: Wear tightly fitting safety goggles or a face shield.[2][6] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2][3] | Gloves: Wear compatible chemical-resistant gloves.[2] Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[5][7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][2][3] | Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2] A face shield is recommended for splash hazards.[6] |
| Acute Inhalation Toxicity | H332: Harmful if inhaled[3] | Respiratory Protection: If engineering controls are insufficient or during large spills, use a NIOSH/MSHA approved respirator.[5][6] A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is a possible option.[6] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[2] | Engineering Controls: Work in a well-ventilated area or under a chemical fume hood to minimize dust or vapor inhalation.[4][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety. The following protocol outlines the key steps from preparation to post-handling procedures.
1. Pre-Handling Preparations:
-
Ensure that a certified emergency eyewash station and safety shower are readily accessible.[6]
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary PPE as detailed in the table above.
-
Prepare all necessary equipment and reagents before handling the chemical to minimize time spent in the handling area.
2. Handling the Compound:
-
All handling of this compound should be conducted within a chemical fume hood.[4][5]
-
Avoid the formation of dust.[4]
3. In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[4]
-
Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth.[1][4]
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor.[4]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of contents and container to an approved waste disposal plant.[4][8]
-
Do not allow the material to contaminate ground water systems or enter drains.[4]
-
Waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. biosynth.com [biosynth.com]
- 3. (Naphthalen-2-yl)hydrazine | C10H10N2 | CID 407448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
